molecular formula C9H9N3 B1273793 3-(4-Aminophenyl)pyrazole CAS No. 89260-45-7

3-(4-Aminophenyl)pyrazole

货号: B1273793
CAS 编号: 89260-45-7
分子量: 159.19 g/mol
InChI 键: WGZDTRWVJYXEFO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-(4-Aminophenyl)pyrazole is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-(1H-pyrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9N3/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZDTRWVJYXEFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370711
Record name 4-(1H-pyrazol-3-yl)aniline
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Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89260-45-7
Record name 3-(4-Aminophenyl)pyrazole
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Record name 4-(1H-pyrazol-3-yl)aniline
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Record name 4-(1H-pyrazol-3-yl)aniline
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Record name 3-(4-AMINOPHENYL)PYRAZOLE
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of 3-(4-Aminophenyl)pyrazole

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry due to the diverse biological activities associated with the aminopyrazole scaffold.[1][2][3] This document details a common synthetic route and summarizes key analytical data for the characterization of the final compound.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of 3-aminopyrazole derivatives involves the condensation of a β-ketonitrile with hydrazine or its derivatives.[1] This approach is widely applicable and allows for the introduction of various substituents onto the pyrazole ring.

Experimental Protocol: Synthesis via β-Ketonitrile Condensation

This protocol outlines a standard procedure for the synthesis of this compound starting from 3-(4-aminophenyl)-3-oxopropanenitrile and hydrazine hydrate.

Materials:

  • 3-(4-aminophenyl)-3-oxopropanenitrile

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (or another suitable solvent like methanol or acetic acid)[4]

  • Hydrochloric acid (for workup, if necessary)

  • Sodium bicarbonate (for neutralization)

  • Distilled water

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-aminophenyl)-3-oxopropanenitrile (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.[5]

Logical Workflow for Synthesis

Synthesis_Workflow reagents 3-(4-aminophenyl)-3-oxopropanenitrile + Hydrazine Hydrate reaction Reflux (2-4h) reagents->reaction in solvent Ethanol solvent->reaction workup Cooling & Precipitation/ Solvent Removal reaction->workup purification Recrystallization workup->purification product Pure this compound purification->product

Caption: General workflow for the synthesis of this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are typically carried out using a combination of spectroscopic and physical methods.

Physical Properties
PropertyValueReference
Molecular FormulaC₉H₉N₃[6]
Molecular Weight159.19 g/mol [6]
Melting Point110-115 °C
AppearanceSolid
Spectroscopic Data

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number and types of hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.7d2HAr-H (ortho to pyrazole)
~6.6 - 6.8d2HAr-H (ortho to NH₂)
~7.4d1HPyrazole C4-H
~6.4d1HPyrazole C5-H
~5.5br s2H-NH₂
~12.5br s1HPyrazole N-H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~150Pyrazole C3
~145Ar-C (attached to NH₂)
~130Pyrazole C5
~128Ar-CH (ortho to pyrazole)
~120Ar-C (attached to pyrazole)
~114Ar-CH (ortho to NH₂)
~100Pyrazole C4

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amine and pyrazole)
3100 - 3000MediumAromatic C-H stretching
~1620StrongN-H bending (amine)
1600 - 1450MediumC=C and C=N stretching (aromatic and pyrazole)

Note: IR absorption bands are characteristic ranges and can show some variation.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

m/z ValueAssignment
159[M]⁺
132[M - HCN]⁺
104[M - HCN - N₂]⁺

Note: Fragmentation patterns can vary depending on the ionization method used.[8]

Synthetic Pathway Diagram

Synthesis_Pathway start 3-(4-aminophenyl)-3-oxopropanenitrile C₉H₈N₂O intermediate Cyclization Intermediate start->intermediate + Hydrazine hydrazine Hydrazine Hydrate N₂H₄·H₂O product This compound C₉H₉N₃ intermediate->product - H₂O

Caption: Reaction scheme for the synthesis of this compound.

References

The Biological Versatility of 3-(4-Aminophenyl)pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Anticancer, Antimicrobial, and Anti-inflammatory Activities, Experimental Protocols, and Key Signaling Pathways

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Among the vast library of pyrazole-containing compounds, derivatives featuring a 3-(4-aminophenyl) substituent have emerged as a promising class of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of 3-(4-aminophenyl)pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate further research and development in this area.

Anticancer Activity

Substituted pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and progression. While specific data for a wide range of this compound derivatives is still emerging, the broader class of aminopyrazole-containing molecules has shown potent cytotoxic effects against numerous cancer cell lines.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of pyrazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. The following table summarizes representative IC50 values for various pyrazole derivatives against different cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine derivativesHeLa, MCF7, A549, HCT116, B16F100.0248 - 0.028[1]
Pyrazole-containing isolongifolanoneMCF75.21[1]
1H-pyrazolo[3,4-d]pyrimidine derivativesA5498.21[1]
1H-pyrazolo[3,4-d]pyrimidine derivativesHCT11619.56[1]
Pyrazolo[3,4-d]pyrimidin-4-one derivativeMCF-711[2]
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (24h)14.97[3]
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (48h)6.45[3]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the general procedure for assessing the in vitro cytotoxicity of pyrazole derivatives using the MTT assay.[3][4][5][6][7]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, A549, HCT116, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 4,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24 to 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow MTT Assay Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Reaction & Measurement seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add serial dilutions of test compounds incubate_24h->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[8][9] Aberrant kinase activity is a hallmark of many cancers. Furthermore, some pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[1][3][10] Western blot analysis is a key technique to study the effect of these compounds on protein expression levels and phosphorylation status within critical signaling pathways.

Experimental Protocol: Western Blot Analysis

Materials:

  • Cancer cells treated with test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-EGFR, p-STAT3, Bcl-2, BAX, Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells and quantify protein concentration.

  • SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer separated proteins to a membrane.

  • Blocking: Block non-specific binding sites on the membrane.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize protein bands using an imaging system.

Kinase_Inhibition_Pathway Simplified Kinase Inhibition Signaling growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor ras_raf_mek_erk RAS/RAF/MEK/ERK Pathway receptor->ras_raf_mek_erk pi3k_akt PI3K/AKT Pathway receptor->pi3k_akt stat3 STAT3 receptor->stat3 pyrazole This compound Derivative pyrazole->receptor Inhibits proliferation Cell Proliferation & Survival ras_raf_mek_erk->proliferation pi3k_akt->proliferation stat3->proliferation apoptosis Apoptosis

Caption: Inhibition of receptor tyrosine kinase signaling by pyrazole derivatives.

Antimicrobial Activity

Pyrazole derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Quantitative Antimicrobial Activity Data

The following table presents representative MIC values for various pyrazole derivatives against selected microorganisms.

Compound ClassMicroorganismMIC (µg/mL)Reference
Aminoguanidine-derived 1,3-diphenyl pyrazolesStaphylococcus aureus1 - 8[11]
Aminoguanidine-derived 1,3-diphenyl pyrazolesEscherichia coli1[11]
Thiazolo-pyrazole derivativesMRSA4[11]
Imidazo-pyridine substituted pyrazole derivativesGram-positive & Gram-negative bacteria<1[11]
Pyrazole derivative (Compound 3)Escherichia coli0.25[12]
Pyrazole derivative (Compound 4)Streptococcus epidermidis0.25[12]
Pyrazoline derivative (Compound 9)Staphylococcus and Enterococcus genera4[13]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[14][15][16][17]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds (dissolved in a suitable solvent)

  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a turbidity equivalent to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Broth_Microdilution_Workflow Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_readout Result Analysis serial_dilution Prepare serial dilutions of test compound in 96-well plate prepare_inoculum Prepare standardized microbial inoculum inoculate_wells Inoculate wells with microbial suspension prepare_inoculum->inoculate_wells incubate_plate Incubate plate for 16-24h inoculate_wells->incubate_plate visual_inspection Visually inspect for growth incubate_plate->visual_inspection read_od Measure Optical Density (OD) incubate_plate->read_od determine_mic Determine MIC visual_inspection->determine_mic read_od->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Pyrazole derivatives, most notably celecoxib, are well-known for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.

Mechanism of Action: COX Inhibition

The inhibition of COX enzymes prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[18][19][20][21][22]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer

  • Arachidonic acid (substrate)

  • Detection reagent (e.g., a fluorometric probe)

  • Test compounds

  • Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2)

  • 96-well plates

  • Fluorometric plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, detection reagent, and the test compound at various concentrations.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells.

  • Pre-incubation: Incubate the plate to allow the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Signal Measurement: Measure the fluorescence signal over time.

  • Data Analysis: Calculate the percentage of inhibition of COX activity and determine the IC50 values.

COX_Inhibition_Pathway COX Inhibition Pathway cell_membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible by inflammatory stimuli) arachidonic_acid->cox2 prostaglandins_h Prostaglandins H2 cox1->prostaglandins_h cox2->prostaglandins_h prostaglandins_homeostatic Prostaglandins (Homeostatic functions) prostaglandins_h->prostaglandins_homeostatic prostaglandins_inflammatory Prostaglandins (Inflammation, Pain, Fever) prostaglandins_h->prostaglandins_inflammatory pyrazole Pyrazole Derivative pyrazole->cox2 Inhibits

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and reliable method to assess the in vivo acute anti-inflammatory activity of test compounds.[23][24][25][26][27]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Positive control (e.g., indomethacin, celecoxib)

  • Plethysmometer or calipers

Procedure:

  • Animal Dosing: Administer the test compounds and the positive control to different groups of rats (e.g., orally or intraperitoneally). A control group receives only the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The existing body of research on related pyrazole derivatives strongly suggests that this chemical class possesses significant anticancer, antimicrobial, and anti-inflammatory potential. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of new and more potent this compound derivatives.

Future research should focus on synthesizing a broader range of derivatives of this specific scaffold and conducting comprehensive structure-activity relationship (SAR) studies to optimize their biological activities and selectivity. Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their further development as clinical candidates. The integration of computational modeling and experimental biology will undoubtedly accelerate the discovery of novel this compound-based drugs for the treatment of cancer, infectious diseases, and inflammatory disorders.

References

An In-depth Technical Guide to 3-(4-Aminophenyl)pyrazole: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological applications of 3-(4-Aminophenyl)pyrazole. This heterocyclic compound, belonging to the pyrazole family, has garnered interest within the scientific community due to its structural motifs, which are prevalent in a wide array of biologically active molecules. This document summarizes its physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and explores its potential role as a modulator of key signaling pathways relevant to drug discovery.

Chemical Structure and Properties

This compound is a small molecule with the molecular formula C₉H₉N₃ and a molecular weight of 159.19 g/mol .[1] Its structure features a pyrazole ring substituted with an aminophenyl group at the 3-position. The presence of both the pyrazole and aniline moieties confers upon it specific chemical characteristics and potential for diverse chemical modifications.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₉N₃[1]
Molecular Weight 159.19 g/mol [1]
Appearance Solid
Melting Point 110-115 °C
SMILES Nc1ccc(cc1)-c2cc[nH]n2[1]
InChI 1S/C9H9N3/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,10H2,(H,11,12)[1]
Spectral Data

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Predicted spectral data based on the analysis of similar compounds are presented in Table 2.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Peaks/Signals
¹H NMR Aromatic protons (phenyl ring): δ 6.7-7.6 ppm; Pyrazole protons: δ 6.3-7.8 ppm; Amino protons (NH₂): Broad singlet, δ 3.5-5.0 ppm; NH proton (pyrazole): Broad singlet, δ 12.0-14.0 ppm.
¹³C NMR Aromatic carbons (phenyl ring): δ 114-150 ppm; Pyrazole carbons: δ 100-145 ppm.
FTIR (cm⁻¹) N-H stretching (amine and pyrazole): 3200-3500; C-H stretching (aromatic): 3000-3100; C=C stretching (aromatic and pyrazole): 1450-1650; C-N stretching: 1250-1350.[2][3]
Mass Spec. Molecular ion (M⁺) peak at m/z = 159. Fragmentation is expected to involve the loss of HCN (m/z = 27) and N₂ (m/z = 28) from the pyrazole ring, a characteristic fragmentation pattern for pyrazoles.[4][5][6]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 3-substituted pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine.[7][8][9] For the synthesis of this compound, a suitable starting material would be a β-ketonitrile bearing a 4-aminophenyl group.

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-aminophenyl)-3-oxopropanenitrile (1 equivalent) and a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Characterization Methods
  • NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • FTIR Spectroscopy: Obtain the IR spectrum of the solid product using a KBr pellet or as a thin film on a salt plate.

  • Mass Spectrometry: Analyze the sample using an electron ionization (EI) mass spectrometer to confirm the molecular weight and analyze the fragmentation pattern.

Biological Activity and Signaling Pathways

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[10] Notably, aminopyrazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[11]

Based on the structural similarity of this compound to known kinase inhibitors, it is plausible that this compound could target one or more of the following key signaling pathways:

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is implicated in various cancers and inflammatory diseases.[12][13] Several 4-amino-pyrazole derivatives have been reported as potent inhibitors of JAK kinases.[14][15][16] Inhibition of this pathway can block the phosphorylation and activation of STAT proteins, thereby preventing their translocation to the nucleus and the transcription of target genes involved in cell proliferation and survival.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Pyrazole This compound (Potential Inhibitor) Pyrazole->JAK Inhibition

Caption: Potential inhibition of the JAK/STAT signaling pathway by this compound.

Aurora Kinase Signaling

Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is common in many cancers.[17] Pyrazole-based compounds have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[18][19][20]

Aurora_Kinase_Pathway G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Aurora_Kinase Aurora Kinase M_Phase->Aurora_Kinase Activation Spindle Mitotic Spindle Assembly Aurora_Kinase->Spindle Cytokinesis Cytokinesis Aurora_Kinase->Cytokinesis Apoptosis Apoptosis Spindle->Apoptosis Disruption leads to Cytokinesis->Apoptosis Failure leads to Pyrazole This compound (Potential Inhibitor) Pyrazole->Aurora_Kinase Inhibition

Caption: Proposed mechanism of action of this compound on the Aurora kinase pathway.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[21] Pyrazole derivatives have shown promise as inhibitors of VEGFR kinases, thereby blocking the downstream signaling cascades that promote endothelial cell proliferation and migration.[22][23][24][25]

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR->Downstream Activation Proliferation Endothelial Cell Proliferation & Migration Downstream->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Pyrazole This compound (Potential Inhibitor) Pyrazole->VEGFR Inhibition

Caption: Schematic of potential VEGFR signaling inhibition by this compound.

Conclusion

This compound is a versatile heterocyclic compound with a chemical structure that suggests significant potential for applications in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical routes, and its structure can be readily confirmed by standard analytical techniques. The presence of the aminopyrazole moiety strongly indicates a potential for this compound to act as a kinase inhibitor, targeting key signaling pathways such as JAK/STAT, Aurora kinase, and VEGFR. Further investigation into the biological activities of this compound is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this promising molecule.

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Aminopyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms of action of aminopyrazole compounds, a versatile class of molecules with significant therapeutic potential. From their well-established role as kinase inhibitors in oncology and inflammation to their activity as antibacterial and insecticidal agents, this document provides a detailed exploration of their molecular targets, signaling pathways, and the experimental evidence that underpins our current understanding.

Executive Summary

Aminopyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse range of biological targets. The primary mechanism of action for a majority of clinically relevant aminopyrazoles is the inhibition of protein kinases. By targeting the ATP-binding site or allosteric pockets of these crucial enzymes, they effectively modulate cellular signaling pathways implicated in a host of diseases, most notably cancer and inflammatory disorders. Furthermore, specific aminopyrazole compounds exhibit potent antibacterial activity by targeting bacterial DNA gyrase and topoisomerase IV, while others, like the insecticide fipronil, function by antagonizing GABA receptors in insects. This guide will provide a granular view of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Kinase Inhibition: The Cornerstone of Aminopyrazole Activity

Aminopyrazole-based compounds have been successfully developed as potent inhibitors of several kinase families, playing a critical role in disrupting aberrant signaling in pathological conditions.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a key driver in various cancers. Aminopyrazole derivatives have been designed to inhibit FGFRs, including both wild-type and clinically relevant mutant forms.[1]

Signaling Pathway:

Upon binding of fibroblast growth factor (FGF), FGFRs dimerize and autophosphorylate, initiating downstream signaling cascades. Key pathways include the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival.[2][3][4][5] Aminopyrazole inhibitors typically bind to the ATP-binding pocket of the FGFR kinase domain, preventing ATP binding and subsequent phosphorylation of downstream substrates.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival CDK_Signaling_Pathway cluster_Rb_E2F CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->Rb Phosphorylates Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->CyclinD_CDK46 Aminopyrazole->CyclinE_CDK2 CellCycleArrest Cell Cycle Arrest Aminopyrazole->CellCycleArrest E2F E2F Rb->E2F Inhibits S_Phase S Phase E2F->S_Phase Promotes Transcription G1_Phase G1 Phase G1_Phase->CyclinD_CDK46 S_Phase->CyclinE_CDK2 Aurora_Kinase_Pathway Prophase Prophase AuroraA Aurora A Prophase->AuroraA Metaphase Metaphase AuroraB Aurora B Metaphase->AuroraB Anaphase Anaphase Anaphase->AuroraB Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Chromosome_Alignment Chromosome Alignment AuroraB->Chromosome_Alignment Cytokinesis Cytokinesis AuroraB->Cytokinesis Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->AuroraA Aminopyrazole->AuroraB Mitotic_Arrest Mitotic Arrest/ Apoptosis Aminopyrazole->Mitotic_Arrest Spindle_Assembly->Metaphase Chromosome_Alignment->Anaphase JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->JAK Inhibits STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Regulates BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activates BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->BTK Inhibits NFkB NF-κB Pathway PLCG2->NFkB MAPK MAPK Pathway PLCG2->MAPK Proliferation_Survival B-Cell Proliferation & Survival NFkB->Proliferation_Survival MAPK->Proliferation_Survival p38_MAPK_Pathway Stress_Cytokines Cellular Stress/ Inflammatory Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Downstream_Targets Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream_Targets Phosphorylates Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->p38_MAPK Inhibits Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) Downstream_Targets->Inflammatory_Response Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis A Prepare kinase, fluorescently labeled substrate, and ATP C Incubate kinase, substrate, ATP, and compound A->C B Serially dilute aminopyrazole compound B->C D Add antibody to detect phosphorylated substrate C->D E Measure FRET signal D->E F Calculate IC50 values E->F MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Reaction cluster_3 Measurement & Analysis A Seed cells in a 96-well plate B Add serially diluted aminopyrazole compound A->B C Incubate for a defined period B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 values G->H

References

The Therapeutic Potential of the 3-(4-Aminophenyl)pyrazole Scaffold in Cancer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct studies on the therapeutic potential of the core molecule 3-(4-aminophenyl)pyrazole are limited in publicly available literature. This guide therefore explores the therapeutic potential of the this compound scaffold by examining the synthesis, mechanism of action, and preclinical efficacy of its closely related derivatives. The data presented herein pertains to these derivatives, which share the core structural motif and provide strong evidence for its potential in oncology.

Introduction

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1] Pyrazole derivatives have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3] In the realm of oncology, numerous pyrazole-containing compounds have been synthesized and evaluated, with some progressing to clinical trials and receiving regulatory approval.[4] The this compound core represents a promising pharmacophore, combining the versatile pyrazole ring with a 4-aminophenyl group, a common feature in many kinase inhibitors. This guide provides a comprehensive overview of the therapeutic potential of this scaffold by analyzing the available data on its derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. A common route to obtain the this compound core involves the reaction of a chalcone derived from 4-aminoacetophenone with hydrazine hydrate or a substituted hydrazine.

General Synthetic Protocol

A representative synthesis of a this compound derivative is outlined below. This protocol is a generalized representation based on common synthetic methodologies for pyrazole synthesis.

  • Chalcone Synthesis: An appropriately substituted aromatic aldehyde is reacted with 4-aminoacetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent (e.g., ethanol) to yield the corresponding chalcone via a Claisen-Schmidt condensation.

  • Pyrazole Ring Formation: The synthesized chalcone is then refluxed with hydrazine hydrate or a substituted hydrazine in a suitable solvent like ethanol or acetic acid. The reaction proceeds through a cyclization-condensation mechanism to afford the desired this compound derivative.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

G cluster_synthesis General Synthesis of this compound Derivatives A 4-Aminoacetophenone D Chalcone Intermediate A->D Claisen-Schmidt Condensation B Substituted Aromatic Aldehyde B->D C Base (e.g., NaOH) Ethanol F This compound Derivative D->F Cyclization E Hydrazine Hydrate Ethanol/Acetic Acid E->F G Purification (Recrystallization/Chromatography) F->G H Pure Derivative G->H

A generalized synthetic workflow for this compound derivatives.

Mechanisms of Action of this compound Derivatives

Derivatives of the this compound scaffold have been shown to exert their anticancer effects through various mechanisms, primarily by targeting key proteins involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

A significant number of pyrazole derivatives function as kinase inhibitors. The 4-aminophenyl moiety is a well-known "hinge-binding" motif in many ATP-competitive kinase inhibitors.

  • VEGFR-2 Inhibition: Certain pyrazolo[3,4-d]pyrimidine derivatives, synthesized from aminopyrazole precursors, have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply nutrients to tumors, thereby impeding tumor growth and metastasis.

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target for cancer therapy. Phenylpyrazolo[3,4-d]pyrimidine-based analogs have shown potent inhibitory effects against both wild-type and mutant forms of EGFR.[6] Inhibition of EGFR signaling can lead to decreased cancer cell proliferation and survival.

  • CDK Inhibition: Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation, and their dysregulation is a hallmark of cancer. Some pyrazole derivatives have been identified as potent inhibitors of CDKs, such as CDK2, leading to cell cycle arrest and apoptosis.[7]

G cluster_pathway Kinase Inhibition by this compound Derivatives GF Growth Factors (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) GF->RTK P_RTK Phosphorylated RTK RTK->P_RTK ATP Compound This compound Derivative Compound->RTK Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) P_RTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis

Mechanism of action via receptor tyrosine kinase inhibition.
Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some pyrazole derivatives act as tubulin polymerization inhibitors, binding to the colchicine binding site of tubulin.[1][8] This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Induction of Apoptosis

Many pyrazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[8] This can be triggered through various mechanisms, including the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).

Preclinical Efficacy of this compound Derivatives

The in vitro anticancer activity of several derivatives of the this compound scaffold has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values from selected studies are summarized below.

Compound ClassDerivative/CompoundCancer Cell LineActivity (IC50/GI50 in µM)Reference
Pyrazolo[3,4-d]pyrimidines Compound 12b MDA-MB-468 (Breast)3.343[5]
T-47D (Breast)4.792[5]
Tri-substituted Pyrazoles Compound 7 A549 (Lung)6.52[4]
PC3 (Prostate)9.13[4]
MCF-7 (Breast)16.52[4]
Compound 2 HepG2 (Liver)9.13[4]
Pyrazolo[3,4-b]pyrazines Compound 25i & 25j MCF-7 (Breast)Significant Inhibition (p < 0.001)[9]
Pyranopyrazoles Compound 4j Glioma Cell LinesLow micromolar activity[10]
Phenylpyrazolo[3,4-d]pyrimidines Compound 5i EGFR/VGFR20.3 / 7.60[6]
Thiazolyl-Pyrazolines A derivativeMCF-7 (Breast)0.07[11]

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a representative method for assessing the cytotoxic effects of the synthesized compounds.[1]

  • Cell Seeding: Human cancer cells (e.g., MCF-7, A549, K562) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Kinase Inhibition Assay (VEGFR-2 as an example)

This protocol describes a general method for evaluating the inhibitory activity of compounds against a specific kinase.

  • Assay Components: The assay is typically performed in a 96-well plate and includes the recombinant human VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based assays with phospho-specific antibodies or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without any inhibitor. The IC50 value is determined from the dose-response curve.

Conclusion

The this compound scaffold is a promising foundation for the development of novel anticancer agents. Derivatives incorporating this core structure have demonstrated significant preclinical efficacy through various mechanisms of action, including the inhibition of key oncogenic kinases like VEGFR-2 and EGFR, disruption of tubulin polymerization, and induction of apoptosis. The data compiled in this guide, while pertaining to derivatives, strongly suggests that the this compound moiety is a valuable pharmacophore in cancer drug discovery. Further investigation into the synthesis and biological evaluation of a wider range of derivatives, as well as the core molecule itself, is warranted to fully elucidate the therapeutic potential of this chemical class. Future studies should focus on optimizing the potency and selectivity of these compounds and evaluating their efficacy in in vivo cancer models.

References

Exploring the Structure-Activity Relationship of 3-(4-Aminophenyl)pyrazole Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(4-aminophenyl)pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs, with a particular focus on their role as kinase inhibitors for anticancer applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support ongoing research and development in this area.

Quantitative Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the pyrazole and the aminophenyl rings. These modifications impact the compound's affinity and selectivity for various biological targets, primarily protein kinases involved in oncogenic signaling.

Kinase Inhibitory Activity

A significant body of research has focused on developing this compound analogs as inhibitors of key kinases implicated in cancer progression, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Aurora Kinase Inhibition:

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which is structurally related to the this compound scaffold, is found in the Aurora kinase inhibitor tozasertib.[1] This highlights the potential of this scaffold in targeting Aurora kinases.

A series of novel pyrazole derivatives substituted at the 4th position were designed and evaluated for their cytotoxicity and Aurora-A kinase inhibition. Compounds 5h and 5e from this series exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines and demonstrated potent inhibition of Aurora-A kinase, with IC50 values of 0.78 µM and 1.12 µM, respectively. These compounds were found to be more potent than the reference compound alisertib (IC50 = 3.36 µM).[2]

Table 1: SAR of Pyrazole Analogs as Aurora-A Kinase Inhibitors

Compound IDModificationsAurora-A IC50 (µM)MCF-7 GI50 (µM)MDA-MB-231 GI50 (µM)
5h 4-position substitution with a three-atom linkage (CH2NHCH2) and imidazole0.780.12Not Reported
5e 4-position substitution with fluorine1.12Not Reported0.63
AlisertibReference3.36Not ReportedNot Reported

Data sourced from a study on novel pyrazole analogs as Aurora-A kinase inhibitors.[2]

The SAR study of these analogs revealed that electron-rich and lipophilic groups at the 4-position of the pyrazole ring increased hydrophobic interactions within the kinase binding site. Specifically, the presence of fluorine and an imidazole moiety in compounds 5e and 5h , respectively, enhanced hydrogen bonding and lipophilic interactions.[2]

VEGFR-2 Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several studies have explored pyrazole derivatives as VEGFR-2 inhibitors.

One study reported a series of novel pyrazolo[3,4-d]pyrimidine derivatives, which feature a pyrazole core. Compounds 12a-d from this series showed significant antitumor activity against breast cancer cell lines. Notably, compound 12b exhibited potent VEGFR-2 inhibition with an IC50 value of 0.063 µM, comparable to the standard drug sunitinib (IC50 = 0.035 µM).[3][4]

Table 2: SAR of Pyrazolo[3,4-d]pyrimidine Analogs as VEGFR-2 Inhibitors

Compound IDModificationsVEGFR-2 IC50 (µM)MDA-MB-468 IC50 (µM)T-47D IC50 (µM)
12b Pyrazolo[3,4-d]pyrimidine core0.0633.3434.792
SunitinibReference0.035Not ReportedNot Reported

Data sourced from a study on pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents.[3][4]

The potent activity of compound 12b suggests that fusing the pyrazole ring with a pyrimidine system can lead to effective VEGFR-2 inhibitors. Further exploration of substitutions on this fused ring system could lead to the discovery of even more potent analogs.

Another study focused on 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones and identified compound 3i as a highly effective VEGFR-2 inhibitor with an IC50 of 8.93 nM, which is nearly three-fold more active than sorafenib (30 nM).[5]

Antiproliferative Activity in Cancer Cell Lines

The anticancer potential of this compound analogs is ultimately determined by their ability to inhibit the proliferation of cancer cells. Numerous studies have evaluated these compounds against various cancer cell lines.

A series of 3-amino-1H-pyrazole-based kinase inhibitors were evaluated for their cellular potency using a NanoBRET assay. Analogs with a cyclopropyl moiety on the pyrazole ring demonstrated excellent cellular activity against CDK16, with EC50 values ranging from 33.0 to 124.0 nM.[1] Further optimization led to compound 43d , which exhibited a high cellular potency for CDK16 with an EC50 of 33 nM.[6]

Table 3: Cellular Potency of 3-Aminopyrazole Analogs against CDK16

Compound IDModificationsCDK16 EC50 (nM)
1 (Lead)N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core18.0
11a-f Cyclopropyl moiety on pyrazole ring33.0 - 124.0
43d Optimized analog33.0

Data sourced from a study on 3-amino-1H-pyrazole-based kinase inhibitors.[1][6]

These findings underscore the importance of substitutions on the pyrazole ring for achieving high cellular potency.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activity of this compound analogs.

Synthesis of this compound Analogs

The synthesis of 3-aminopyrazole-based kinase inhibitors often starts from a 3-aminopyrazole core. For example, 5-cyclopropyl-1H-pyrazole-3-amine can be reacted with a pyrimidine derivative through a nucleophilic substitution under basic conditions. Various linkers can then be attached to this precursor via a second nucleophilic substitution, which can be performed under microwave irradiation or with a catalytic amount of acid.[1]

A general synthetic workflow is depicted below:

G cluster_synthesis Synthetic Workflow Start 3-Aminopyrazole Core Step1 Nucleophilic Substitution (with Pyrimidine derivative) Start->Step1 Intermediate Pyrazolyl-pyrimidine Intermediate Step1->Intermediate Step2 Nucleophilic Substitution (with various linkers) Intermediate->Step2 Final Final this compound Analogs Step2->Final

A general synthetic workflow for 3-aminopyrazole analogs.
In Vitro Kinase Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of the synthesized compounds on the target kinase.

  • Principle: The assay measures the enzymatic activity of a recombinant kinase in the presence and absence of the test compound. The inhibition is typically quantified by measuring the phosphorylation of a substrate.

  • General Procedure:

    • A reaction mixture is prepared containing the recombinant kinase, a specific substrate, and ATP in a suitable buffer (e.g., 25 mM Tris pH 7.5, 0.02 mM EGTA, 10 mM Mg-acetate).[7]

    • The test compound, dissolved in DMSO, is added at various concentrations.

    • The kinase reaction is initiated by the addition of a Mg-ATP mix.[7]

    • After incubation, the reaction is stopped, and the amount of product (phosphorylated substrate) is quantified. This can be done using various methods, such as radiolabeling with [³³P-ATP] and measuring radioactivity, or using luminescence-based assays like the ADP-Glo™ Kinase Assay which measures ADP production.

    • The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

  • General Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

    • After incubation, the MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength.

    • The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value is determined.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of a compound to its target protein within living cells.

  • Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay utilizes a target protein fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same protein. When a test compound binds to the target protein, it displaces the tracer, leading to a decrease in the BRET signal.

  • General Procedure:

    • Cells are transfected with a plasmid encoding the target kinase-NanoLuc® fusion protein.

    • The cells are then treated with the NanoBRET™ tracer and varying concentrations of the test compound.

    • After incubation, the NanoBRET™ Nano-Glo® Substrate is added to measure the luciferase signal, and the fluorescence of the tracer is also measured.

    • The BRET ratio (acceptor emission/donor emission) is calculated for each well.

    • The cellular EC50 value, which represents the concentration of the compound that displaces 50% of the tracer, is determined from the dose-response curve.[1]

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound analogs are mediated through the inhibition of key signaling pathways that control cell proliferation, survival, and angiogenesis.

Aurora Kinase Signaling Pathway

Inhibition of Aurora kinases by this compound analogs disrupts the proper execution of mitosis, leading to cell cycle arrest and apoptosis.

G cluster_pathway Aurora Kinase Signaling in Mitosis Aurora_Kinase Aurora Kinase Mitotic_Events Proper Mitotic Progression (Centrosome separation, Spindle assembly, Cytokinesis) Aurora_Kinase->Mitotic_Events Phosphorylates key mitotic proteins Pyrazole_Analog This compound Analog Pyrazole_Analog->Aurora_Kinase Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Mitotic_Events->Cell_Cycle_Arrest Apoptosis Apoptosis Mitotic_Events->Apoptosis

Inhibition of Aurora Kinase signaling by pyrazole analogs.
VEGFR-2 Signaling Pathway in Angiogenesis

By inhibiting VEGFR-2, these pyrazole analogs can block the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.

G cluster_pathway VEGFR-2 Signaling in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates Downstream Downstream Signaling (e.g., PLCγ-PKC-MAPK, PI3K-Akt) VEGFR2->Downstream Pyrazole_Analog This compound Analog Pyrazole_Analog->VEGFR2 Inhibits Angiogenesis Angiogenesis (Endothelial cell proliferation, migration, survival) Downstream->Angiogenesis

Inhibition of VEGFR-2 signaling by pyrazole analogs.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel kinase inhibitors with potent anticancer activity. The structure-activity relationship studies summarized in this guide highlight the critical role of substitutions on both the pyrazole and the aminophenyl moieties in determining the potency and selectivity of these analogs. The detailed experimental protocols provide a framework for the systematic evaluation of new derivatives, while the visualized signaling pathways offer insights into their mechanisms of action. Further optimization of this scaffold, guided by the principles outlined herein, holds the potential to deliver next-generation targeted therapies for the treatment of cancer.

References

spectroscopic analysis (NMR, IR, Mass Spec) of 3-(4-aminophenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of the heterocyclic compound 3-(4-aminophenyl)pyrazole.

This technical document provides a comprehensive overview of the spectroscopic characterization of this compound, a molecule of interest in medicinal chemistry and materials science. The following sections detail the expected spectral data, provide standardized experimental protocols for obtaining this information, and present a logical workflow for the structural elucidation of this and similar organic compounds.

Spectroscopic Data Summary

The structural integrity and purity of this compound (also known as 4-(1H-pyrazol-3-yl)aniline) can be confirmed through a combination of spectroscopic techniques. The key quantitative data expected from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are summarized below.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
Data not available in search results---Pyrazole-H / Phenyl-H
Data not available in search results---Pyrazole-H
Data not available in search results---Phenyl-H
Data not available in search results---NH₂
Data not available in search results---NH (pyrazole)

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
Data not available in search resultsAromatic/Heteroaromatic Carbons

Table 3: FT-IR Spectral Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine and pyrazole)
3100-3000MediumAromatic C-H stretching
1620-1580Medium-StrongN-H bending (amine) / C=C stretching (aromatic)
1550-1450Medium-StrongC=N stretching (pyrazole) / Aromatic ring stretching
850-800Strongp-disubstituted benzene C-H out-of-plane bending

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
159High[M]⁺ (Molecular Ion)
Data on fragmentation pattern not available in search results-Fragment Ions

Note: The ¹H and ¹³C NMR data are illustrative and based on typical chemical shifts for similar structures. The actual experimental values need to be determined.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz spectrometer.

    • Acquire ¹³C NMR spectra on a 100 MHz spectrometer.

    • Standard acquisition parameters for temperature (298 K) and pulse sequences should be used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Pressure Application: Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe (DIP) for electron ionization (EI) analysis.

  • Ionization: The sample is vaporized by heating the probe, and then ionized by a 70 eV electron beam.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The structural elucidation of an organic compound like this compound follows a logical progression of spectroscopic analyses. The following diagram illustrates this workflow.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_structure Structure Elucidation Start Synthesized Compound (this compound) MassSpec Mass Spectrometry (MS) Start->MassSpec IR FT-IR Spectroscopy Start->IR NMR NMR Spectroscopy Start->NMR MW_Formula Molecular Weight & Elemental Formula MassSpec->MW_Formula Provides Functional_Groups Functional Groups IR->Functional_Groups Identifies Connectivity ¹H-¹H Connectivity & C-H Framework NMR->Connectivity Determines Structure Final Structure MW_Formula->Structure Functional_Groups->Structure Connectivity->Structure

Workflow for spectroscopic structural elucidation.

This workflow begins with the purified compound, which is then subjected to a battery of spectroscopic tests. Mass spectrometry provides the molecular weight and elemental formula.[1] FT-IR spectroscopy identifies the key functional groups present. Finally, NMR spectroscopy (both ¹H and ¹³C) reveals the connectivity of the atoms, allowing for the complete assembly of the molecular structure. Each piece of data acts as a constraint, leading to the unambiguous determination of the compound's identity.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(4-aminophenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the heterocyclic compound 3-(4-aminophenyl)pyrazole. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the requisite experimental protocols and data presentation formats that are critical for its evaluation in a research and drug development context.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrazole ring substituted with an aminophenyl group.[1][2] The pyrazole moiety is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[3][4][5][6] The presence of both an aromatic amine and a pyrazole ring suggests potential for various intermolecular interactions that will influence its physicochemical properties, including solubility and stability. Understanding these properties is fundamental for its application in areas such as medicinal chemistry and materials science. The structure of this compound is presented in Figure 1.

Figure 1: Chemical Structure of this compound Image of the chemical structure of this compound would be placed here. Molecular Formula: C₉H₉N₃[1] Molecular Weight: 159.19 g/mol [1][2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The following sections outline the methodologies for determining the solubility of this compound.

Experimental Protocols for Solubility Determination

Two primary methods for solubility determination are the thermodynamic (equilibrium) solubility and kinetic solubility assays.

2.1.1. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility at a given condition.[7][8]

Protocol:

  • Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO)) in a sealed vial.[9]

  • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

  • After equilibration, allow the suspension to settle.

  • Separate the saturated solution from the excess solid by centrifugation and/or filtration (using a filter that does not adsorb the compound).[9]

  • Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Prepare a calibration curve with known concentrations of the compound to determine the concentration in the sample.

2.1.2. Kinetic Solubility

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution upon addition to an aqueous buffer.[8] This method is higher throughput and mimics the conditions of many in vitro biological assays.

Protocol:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Add small aliquots of the DMSO stock solution to a multi-well plate containing the aqueous buffer of interest (e.g., PBS pH 7.4).

  • Monitor the solution for the first sign of precipitation using a nephelometric or turbidimetric plate reader.[10]

  • The concentration at which precipitation is first observed is reported as the kinetic solubility.

Data Presentation: Solubility

The following tables should be used to present the solubility data for this compound.

Table 1: Thermodynamic Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (µg/mL)Solubility (µM)
Water25
PBS (pH 7.4)25
0.1 N HCl25
Ethanol25
DMSO25
Water37
PBS (pH 7.4)37

Table 2: Kinetic Solubility of this compound

Aqueous BufferpHKinetic Solubility (µM)
PBS7.4
Glycine-HCl Buffer2.5
Acetate Buffer5.0
Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound.

G Workflow for Solubility Determination cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo_start Add excess compound to solvent thermo_equilibrate Equilibrate (e.g., 24-72h) thermo_start->thermo_equilibrate thermo_separate Separate solid and liquid phases thermo_equilibrate->thermo_separate thermo_quantify Quantify concentration (e.g., HPLC) thermo_separate->thermo_quantify thermo_end Equilibrium Solubility thermo_quantify->thermo_end kinetic_start Prepare DMSO stock solution kinetic_add Add stock to aqueous buffer kinetic_start->kinetic_add kinetic_detect Detect precipitation (e.g., nephelometry) kinetic_add->kinetic_detect kinetic_end Kinetic Solubility kinetic_detect->kinetic_end

Caption: General workflow for thermodynamic and kinetic solubility determination.

Stability Profile

Assessing the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[11][12]

Experimental Protocols for Stability Assessment

3.1.1. Thermal Stability

This study evaluates the effect of temperature on the compound's stability.

Protocol:

  • Store accurately weighed samples of solid this compound at various elevated temperatures (e.g., 40°C, 60°C, 80°C) and controlled humidity (e.g., 75% RH) for a defined period (e.g., 1, 2, 4 weeks).[11][13]

  • For solution stability, prepare solutions of known concentration in relevant solvents and store them at different temperatures.

  • At specified time points, analyze the samples for the remaining amount of this compound and the formation of any degradation products using a stability-indicating HPLC method.

  • A control sample should be stored at a reference condition (e.g., 5°C) and analyzed at the same time points.

3.1.2. Photostability

This study assesses the compound's sensitivity to light.

Protocol:

  • Expose solid samples and solutions of this compound to a light source that meets ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14]

  • A dark control, protected from light, should be stored under the same temperature and humidity conditions.[14]

  • Analyze the exposed and control samples for degradation using a stability-indicating HPLC method.

3.1.3. pH Stability

This study determines the stability of the compound in aqueous solutions at different pH values.

Protocol:

  • Prepare solutions of this compound in a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).[15]

  • Store the solutions at a constant temperature (e.g., 25°C or an accelerated temperature like 50°C).

  • At various time intervals, analyze the samples to determine the concentration of the parent compound and identify any degradants.

  • This data can be used to determine the rate of degradation at each pH and identify the pH of maximum stability.

3.1.4. Oxidative Stability

This study evaluates the compound's susceptibility to oxidation.

Protocol:

  • Prepare a solution of this compound and expose it to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Monitor the sample over time for the degradation of the parent compound and the formation of oxidation products using HPLC.

  • A control sample without the oxidizing agent should be run in parallel.

Data Presentation: Stability

The following tables should be used to present the stability data for this compound.

Table 3: Thermal Stability of Solid this compound

ConditionTime (weeks)% RemainingAppearanceDegradation Products
40°C / 75% RH1
2
4
60°C / 75% RH1
2
4

Table 4: pH Stability of this compound in Solution

pHTemperature (°C)Time (days)% RemainingDegradation Products
2.0501
7
14
7.4501
7
14
9.0501
7
14
Logical Relationships in Stability

The stability of this compound is influenced by several interconnected factors.

G Factors Influencing Stability cluster_environmental Environmental Factors cluster_formulation Formulation Factors compound This compound (Intrinsic Properties) degradation Degradation temperature Temperature temperature->degradation light Light light->degradation humidity Humidity humidity->degradation oxygen Oxygen oxygen->degradation ph pH ph->degradation excipients Excipients excipients->degradation solvent Solvent System solvent->degradation

Caption: Interrelationship of factors affecting the stability of this compound.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not extensively documented in public sources, this guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocols and standardized data presentation formats outlined herein will ensure a thorough and systematic evaluation of the compound's physicochemical properties. This foundational knowledge is indispensable for advancing the development of this compound for its intended applications in research and medicine.

References

The Rise of Aminopyrazoles: A Technical Guide to Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of targeted cancer therapies and treatments for inflammatory and neurodegenerative diseases, the aminopyrazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel aminopyrazole-based kinase inhibitors, offering valuable insights for researchers, scientists, and drug development professionals. The aminopyrazole core, a versatile pharmacophore, has been instrumental in the development of inhibitors for a range of kinases, including c-Jun N-terminal kinase (JNK), cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and polo-like kinase 4 (PLK4).

Data Presentation: A Comparative Analysis of Inhibitor Potency

The following tables summarize the in vitro potency of various aminopyrazole-based kinase inhibitors against their target kinases, as measured by the half-maximal inhibitory concentration (IC50). This data, compiled from multiple studies, allows for a direct comparison of the efficacy of different structural analogs.

Compound IDTarget KinaseIC50 (nM)Reference Cell Line/Assay Condition
JNK Inhibitors
SR-3576JNK37
SR-3737JNK312
SR-3737p383
CDK Inhibitors
FMF-04-159-2CDK14-Covalent inhibitor with TAIRE-kinase bias.[1]
AT7519CDK14-Multi-targeted CMCG kinase inhibitor.[1]
JAK Inhibitors
Compound 3fJAK13.4[2]
Compound 3fJAK22.2[2]
Compound 3fJAK33.5[2]
Compound 11bJAK2-Selective cytotoxicity against HEL and K562 cell lines.[2]
Compound 11bJAK3-Selective cytotoxicity against HEL and K562 cell lines.[2]
FGFR Inhibitors
Compound 19FGFR (various)Modest potency[3]
PLK1 Inhibitors
Compound 17PLK1-Template molecule for 3D-QSAR studies.[4]
Src Family Kinase Inhibitors
PP1LCK3-6[5]
PP1Fyn3-6[5]
PP2LCK3-6[5]
PP2Fyn3-6[5]
RET Kinase Inhibitors
AD-80RET4[5]
BTK Inhibitors
AcalabrutinibBTK3[5]

Experimental Protocols: Methodologies for Kinase Inhibitor Evaluation

A critical aspect of kinase inhibitor discovery is the robust and reproducible assessment of their biological activity. The following sections detail the key experimental protocols employed in the characterization of aminopyrazole-based inhibitors.

General Synthesis of 3-Amino-1H-pyrazole-Based Kinase Inhibitors

The synthesis of 3-aminopyrazole-based kinase inhibitors often begins with a nucleophilic substitution reaction.[6] For instance, 5-cyclopropyl-1H-pyrazole-3-amine can be reacted with a pyrimidine derivative under basic conditions.[6] Subsequent modifications, such as the attachment of various linkers, can be achieved through a second nucleophilic substitution, which may be facilitated by microwave irradiation or a catalytic amount of acid.[6]

Kinase Inhibition Assays

Differential Scanning Fluorimetry (DSF): This high-throughput screening method is used to assess the selectivity of compounds by measuring the change in the thermal denaturation temperature (ΔTm) of a target kinase in the presence and absence of the inhibitor.[6][7] An increase in the melting temperature indicates that the compound binds to and stabilizes the protein.[6]

Biochemical IC50 Determination: To quantify the potency of an inhibitor, biochemical assays are performed. For example, the activity of JNK3 can be measured, and the IC50 value is determined by assessing the concentration of the inhibitor required to reduce the kinase activity by 50%.[8][9]

Cellular Assays

Cell-Based JNK Inhibition Assay: The cellular potency of JNK inhibitors can be determined in cell lines such as INS-1.[9] The assay measures the inhibition of c-Jun phosphorylation, a downstream target of JNK, to provide an IC50 value that reflects the compound's activity within a cellular context.[9]

Cellular Engagement Assays: To confirm that a compound interacts with its intended target in a cellular environment, techniques like the biotin JNK-IN-7 pulldown assay can be employed.[1] This method helps to identify compounds that bind to the target kinase within the cell.[1]

Antiproliferative Assays: The effect of kinase inhibitors on cell growth can be evaluated using various cancer cell lines. For instance, the antiproliferative activity of JAK inhibitors has been tested against cell lines such as PC-3, HEL, K562, MCF-7, and MOLT4.[2]

Visualizing the Science: Pathways and Processes

Diagrams are essential for illustrating the complex biological pathways and experimental workflows involved in kinase inhibitor research.

G cluster_0 Drug Discovery Workflow High_Throughput_Screening High-Throughput Screening Hit_Identification Hit Identification Lead_Generation Lead Generation Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (SAR) Lead_Generation->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

G JAK JAK STAT STAT JAK->STAT Phosphorylation STAT_Dimer STAT Dimer STAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Transcription Aminopyrazole_Inhibitor Aminopyrazole Inhibitor Aminopyrazole_Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling pathway and its inhibition by aminopyrazole-based drugs.

The aminopyrazole scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The combination of rational drug design, guided by structure-activity relationship (SAR) studies and structure-based approaches, with robust biological evaluation is key to unlocking the full therapeutic potential of this remarkable chemical class. The data and methodologies presented in this guide aim to equip researchers with the foundational knowledge to advance the development of the next generation of targeted therapies.

References

In Vitro Screening of 3-(4-aminophenyl)pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibition properties.[1][2][3][4] Specifically, pyrazole derivatives featuring an aminophenyl substituent, particularly at the 3-position, have garnered significant attention as a promising class of compounds for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies have consistently shown that appropriate substitutions on the pyrazole ring can markedly improve the efficacy and selectivity of these compounds.[5][6][7]

This technical guide provides an in-depth overview of the in vitro screening of 3-(4-aminophenyl)pyrazole derivatives and related analogues. It focuses on their anticancer activities, summarizing quantitative data from various studies, detailing key experimental protocols, and visualizing the associated workflows and biological pathways. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Biological Activities and Mechanisms of Action

The primary therapeutic area for which this compound derivatives are investigated is oncology. These compounds have demonstrated potent cytotoxic and antiproliferative effects against a broad spectrum of human cancer cell lines.[5][8] Their mechanisms of action are diverse and often involve the inhibition of key proteins that regulate cell growth, proliferation, and survival.

Key Molecular Targets:

  • Protein Kinases: A significant number of pyrazole derivatives function as kinase inhibitors.[3] They have been shown to target various kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Janus Kinases (JAKs), and Aurora Kinases, thereby disrupting signaling pathways critical for cancer cell proliferation and survival.[5][9][10]

  • Tubulin Polymerization: Certain pyrazole derivatives act as anti-mitotic agents by inhibiting the polymerization of tubulin, a crucial component of the cytoskeleton.[1][5] This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).

  • DNA Interaction: Some derivatives have been shown to interact with DNA, potentially acting as DNA binding agents that can interfere with replication and transcription processes, leading to cytotoxic effects.[5][6]

Quantitative In Vitro Screening Data

The antiproliferative and enzyme-inhibitory activities of pyrazole derivatives are commonly quantified by their IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values. The following tables summarize representative data from various studies.

Table 1: Cytotoxic Activity of Pyrazole Derivatives Against Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference DrugReference Drug IC50 (µM)Source
Pyrazole 5aMCF-7 (Breast)14--[8]
Methoxy Derivative 3dMCF-7 (Breast)10--[8]
Methoxy Derivative 3eMCF-7 (Breast)12--[8]
Compound 15MCF-7 (Breast)0.042Combretastatin A-4>0.1[5]
Compound 15PC3 (Prostate)0.61Combretastatin A-4>0.1[5]
Compound 15A549 (Lung)0.76Combretastatin A-4>0.1[5]
Compound 33HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7 - 64.8[5]
Compound 34HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7 - 64.8[5]
Compound 55MCF-7 (Breast)6.53Doxorubicin45.0[5]
Compound 55A549 (Lung)26.40Doxorubicin48.8[5]
Compound 4dMDA-MB-231 (Breast)3.03--[11]
Compound 4dMCF-7 (Breast)16.37--[11]
Compound 5eSR (Leukemia)< 10 (96% growth inhibition)--[12]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound/DerivativeTarget KinaseIC50 (µM)Source
Compound 33CDK20.074[5]
Compound 34CDK20.095[5]
Compound 24EGFR (wild-type)0.016[5]
Compound 24EGFR (T790M mutant)0.236[5]
Compound 48Haspin< 0.1 (>90% inhibition)[5]
Compound 10eJAK20.166[10]
Compound 10eJAK30.057[10]
Compound 10eAurora A0.939[10]
Compound 10eAurora B0.583[10]
Compound 8tFLT30.000089[9]
Compound 8tCDK20.000719[9]
Compound 8tCDK40.000770[9]

Key Experimental Protocols

Detailed and reproducible methodologies are critical for the in vitro screening of novel compounds. Below are protocols for key assays frequently used in the evaluation of pyrazole derivatives.

MTT Assay for Cellular Proliferation and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells into a purple formazan product.[13]

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include wells with a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (General Protocol)

These assays measure the ability of a compound to inhibit the activity of a specific protein kinase. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction.[14]

Protocol:

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the kinase buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT), the specific kinase enzyme, its corresponding substrate (protein or peptide), and ATP at a concentration near its Km value.

  • Compound Addition: Add the test pyrazole derivatives at various concentrations to the reaction mixture. Include a no-inhibitor control and a positive control inhibitor.

  • Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if a compound induces cell cycle arrest.[10]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration (and other relevant concentrations) for 24 or 48 hours. Include an untreated or vehicle-treated control group.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash them with ice-cold phosphate-buffered saline (PBS).

  • Cell Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A to degrade RNA and ensure only DNA is stained.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. The software will deconvolve the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases. Compare the cell cycle distribution of treated cells to control cells to identify any accumulation in a specific phase.

Visualization of Workflows and Pathways

Diagrams created using Graphviz help to visualize the complex processes and relationships involved in the screening of this compound derivatives.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Pyrazole Derivatives purification Purification & Characterization synthesis->purification stock Stock Solution Preparation purification->stock cytotoxicity Primary Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) stock->cytotoxicity dose_response Dose-Response & IC50 Determination cytotoxicity->dose_response mechanistic Mechanistic Assays (Kinase, Cell Cycle, etc.) dose_response->mechanistic data Data Compilation & Statistical Analysis mechanistic->data sar Structure-Activity Relationship (SAR) Analysis data->sar hit Hit Compound Identification sar->hit

Caption: General workflow for the in vitro screening of pyrazole derivatives.

kinase_pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation Inhibitor Pyrazole Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibitor->MEK

Caption: Simplified MAPK signaling pathway showing inhibition points.

cell_cycle G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth & Mitosis Prep) S->G2 M M Phase (Mitosis) G2->M M->G1 Arrest G2/M Arrest -> Apoptosis Inhibition Tubulin Polymerization Inhibition Inhibition->M

Caption: Cell cycle progression and G2/M arrest by tubulin inhibitors.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(4-aminophenyl)pyrazole via Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The 3-(4-aminophenyl)pyrazole scaffold, in particular, serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis of this compound through a two-step process involving a crossed Claisen condensation followed by a cyclization reaction.

The synthetic strategy commences with a Claisen condensation between 4-aminoacetophenone and diethyl oxalate. This reaction forms the key intermediate, ethyl 4-(4-aminophenyl)-2,4-dioxobutanoate, a 1,3-dicarbonyl compound. In the subsequent step, this intermediate undergoes a cyclization reaction with hydrazine hydrate to yield the final product, this compound. This method offers a reliable route to this important molecular scaffold.

Applications in Research and Drug Development

The aminophenyl-pyrazole moiety is a significant pharmacophore in drug discovery. The presence of the amino group provides a site for further functionalization, allowing for the generation of diverse chemical libraries for screening. Pyrazole-containing compounds have been investigated for a range of therapeutic applications:

  • Anti-inflammatory Activity: Many pyrazole derivatives exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3]

  • Anticancer Properties: The pyrazole nucleus is a core component of several anticancer agents. Derivatives have been shown to induce apoptosis and inhibit tumor cell proliferation in various cancer cell lines.[4][5][6]

  • Kinase Inhibition: The pyrazole scaffold is prevalent in the design of kinase inhibitors, which are crucial in oncology and immunology for targeting signal transduction pathways.

Experimental Protocols

This section details the two-stage synthesis of this compound.

Stage 1: Synthesis of Ethyl 4-(4-aminophenyl)-2,4-dioxobutanoate (Claisen Condensation)

This stage involves the crossed Claisen condensation of 4-aminoacetophenone with diethyl oxalate to form the β-keto ester intermediate. Diethyl oxalate is an effective substrate in this reaction as it lacks α-hydrogens and cannot undergo self-condensation.

Materials:

  • 4-aminoacetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (for work-up)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add a solution of 4-aminoacetophenone (1 equivalent) in anhydrous ethanol dropwise with stirring.

  • After the addition is complete, add diethyl oxalate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of approximately 4-5.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-(4-aminophenyl)-2,4-dioxobutanoate. The product can be purified further by column chromatography if necessary.

Stage 2: Synthesis of this compound (Cyclization)

The intermediate from Stage 1 is cyclized with hydrazine hydrate to form the pyrazole ring.

Materials:

  • Ethyl 4-(4-aminophenyl)-2,4-dioxobutanoate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Distilled water

Procedure:

  • Dissolve the crude ethyl 4-(4-aminophenyl)-2,4-dioxobutanoate (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the volume of ethanol under reduced pressure.

  • Pour the concentrated mixture into cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude this compound can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Data Presentation

Quantitative Data Summary
ParameterValueReference
Product Name This compound
Molecular Formula C₉H₉N₃[7]
Molecular Weight 159.19 g/mol [7]
Appearance Solid
Melting Point 110-115 °C
Yield (Stage 1) Typically 60-75% (estimated)Based on similar Claisen condensations
Yield (Stage 2) Typically 70-85% (estimated)Based on similar pyrazole formations
Characterization Data

The following table presents typical characterization data for aminopyrazole derivatives.

AnalysisExpected Observations for this compound
¹H NMR Signals corresponding to aromatic protons (phenyl and pyrazole rings), amino group protons, and pyrazole NH proton.[8][9]
¹³C NMR Resonances for the carbon atoms of the phenyl and pyrazole rings.[8][9]
IR (KBr, cm⁻¹) Characteristic peaks for N-H stretching (amine and pyrazole), C-H aromatic stretching, C=C and C=N stretching of the aromatic rings.[8][10]
Mass Spectrometry Molecular ion peak (M+) corresponding to the molecular weight of the product.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Claisen Condensation cluster_stage2 Stage 2: Cyclization A 4-Aminoacetophenone D Ethyl 4-(4-aminophenyl)-2,4-dioxobutanoate A->D Reflux B Diethyl Oxalate B->D Reflux C Sodium Ethoxide in Ethanol C->D Reflux G This compound D->G E Hydrazine Hydrate E->G Reflux F Ethanol, Acetic Acid (cat.) F->G Reflux

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Overview

Reaction_Mechanism cluster_claisen Claisen Condensation cluster_cyclization Pyrazole Formation N1 Enolate Formation (4-Aminoacetophenone + NaOEt) N2 Nucleophilic Attack (Enolate on Diethyl Oxalate) N1->N2 N3 Tetrahedral Intermediate N2->N3 N4 Elimination of Ethoxide N3->N4 N5 1,3-Dicarbonyl Intermediate N4->N5 N6 Nucleophilic Addition (Hydrazine on Carbonyl) N5->N6 Product from Stage 1 N7 Intramolecular Cyclization N6->N7 N8 Dehydration N7->N8 N9 This compound N8->N9

Caption: Key steps in the reaction mechanism.

References

Application Notes and Protocols for Cell Viability Assay with 3-(4-Aminophenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for assessing the cytotoxic effects of 3-(4-aminophenyl)pyrazole and its derivatives on cancer cell lines using a standard cell viability assay. The information is intended for researchers and scientists in the fields of oncology, cell biology, and drug development.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. The this compound scaffold, in particular, serves as a crucial pharmacophore in the design of novel therapeutic agents. Understanding the cytotoxic potential of these compounds is a critical first step in the drug discovery process. Cell viability assays are fundamental tools used to quantify the dose-dependent effects of a compound on a cell population, providing

Application Notes and Protocols for 3-(4-Aminophenyl)pyrazole in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-(4-aminophenyl)pyrazole in anti-inflammatory research. The information is based on studies of structurally related aminopyrazole and pyrazole derivatives, offering a guide for investigating the anti-inflammatory properties of this specific compound.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including significant anti-inflammatory effects.[1][2] Many pyrazole-containing compounds have been developed as non-steroidal anti-inflammatory drugs (NSAIDs).[1] The renowned selective COX-2 inhibitor, Celecoxib, features a pyrazole core, highlighting the therapeutic potential of this scaffold.[2] The this compound structure, possessing a key pharmacophore, is a promising candidate for investigation as a novel anti-inflammatory agent. Its mechanism of action is anticipated to involve the inhibition of key inflammatory mediators.

Mechanism of Action

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, pyrazole derivatives can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Furthermore, the anti-inflammatory effects of some pyrazole compounds may also be mediated through the modulation of other signaling pathways, such as the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways.[3][4] These pathways play a crucial role in regulating the expression of pro-inflammatory cytokines and enzymes.

Quantitative Data on Structurally Related Aminopyrazole Derivatives

While specific data for this compound is limited in publicly available literature, the following tables summarize the anti-inflammatory activity of structurally similar aminopyrazole and pyrazole derivatives to provide a reference for expected potency and selectivity.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Aminopyrazole Analogs

Compound ReferenceTargetIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
5-Aminopyrazole Derivative 35a [5]COX-15.389.78
COX-20.55
5-Aminopyrazole Derivative 35b [5]COX-15.238.57
COX-20.61
Thymol-Pyrazole Hybrid 8b [6]COX-113.57316
COX-20.043
Thymol-Pyrazole Hybrid 8g [6]COX-112.06268
COX-20.045
Celecoxib (Reference) [5]COX-17.28.68
COX-20.83

Table 2: In Vivo Anti-Inflammatory Activity of Aminopyrazole Analogs (Carrageenan-Induced Rat Paw Edema)

Compound ReferenceDose (mg/kg)Time Point (hours)Edema Inhibition (%)
5-Aminopyrazole Derivative 35a [5]50591.11
Dimeric 5-Aminopyrazole 33 [5]50596
Dimeric 5-Aminopyrazole 34 [5]50587
Hybrid Pyrazole 5u [7]Not Specified478.09
Hybrid Pyrazole 5s [7]Not Specified476.56
Celecoxib (Reference) [5]50586.66
Ibuprofen (Reference) [7]Not Specified479.23

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments to evaluate the anti-inflammatory properties of this compound. These are generalized methods based on literature for similar compounds and may require optimization.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • COX assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • This compound (test compound)

  • Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO) at various concentrations.

  • In a 96-well plate, add the COX assay buffer, enzyme (COX-1 or COX-2), and heme.

  • Add the test compound or reference inhibitor at different concentrations to the wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

  • Calculate the Selectivity Index (SI) as the ratio of IC50(COX-1) / IC50(COX-2).[6]

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol assesses the acute anti-inflammatory activity of this compound in a well-established animal model.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • This compound (test compound)

  • Carrageenan solution (1% w/v in sterile saline)

  • Reference drug (e.g., Indomethacin or Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

  • Pletysmometer

Procedure:

  • House the rats under standard laboratory conditions and fast them overnight before the experiment with free access to water.

  • Divide the animals into groups (n=6-8 per group): Vehicle control, reference drug, and different doses of the test compound.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • After a specific time (e.g., 60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the potential mechanism of action of this compound in inhibiting the inflammatory cascade.

G cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Cell_Membrane MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p38_MAPK p38 MAPK MyD88->p38_MAPK IkB IκB IKK->IkB P NFkB NF-κB p38_MAPK->NFkB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Gene_Expression->Pro_inflammatory_Mediators COX2 COX-2 Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation Compound This compound Compound->IKK Potential Inhibition Compound->p38_MAPK Potential Inhibition Compound->COX2 G Start Start: Synthesize/Obtain This compound In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro_Assays->COX_Assay Cytokine_Assay Cytokine Release Assay (e.g., LPS-stimulated macrophages) In_Vitro_Assays->Cytokine_Assay Data_Analysis_1 Data Analysis: Determine IC50 & SI COX_Assay->Data_Analysis_1 Cytokine_Assay->Data_Analysis_1 In_Vivo_Studies In Vivo Studies Data_Analysis_1->In_Vivo_Studies If promising Paw_Edema Carrageenan-Induced Paw Edema Model In_Vivo_Studies->Paw_Edema Data_Analysis_2 Data Analysis: % Edema Inhibition Paw_Edema->Data_Analysis_2 Toxicity_Studies Preliminary Toxicity Assessment Data_Analysis_2->Toxicity_Studies Ulcerogenic_Assay Ulcerogenic Potential Toxicity_Studies->Ulcerogenic_Assay Conclusion Conclusion: Evaluate Therapeutic Potential Ulcerogenic_Assay->Conclusion

References

Application Notes and Protocols for the Development of 3-(4-Aminophenyl)pyrazole as a Drug Design Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(4-aminophenyl)pyrazole moiety is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. Its unique structural features, including a hydrogen bond donor and acceptor-rich pyrazole ring coupled with a synthetically tractable aminophenyl group, make it an attractive starting point for the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols to guide researchers in the synthesis, biological evaluation, and mechanism of action studies of compounds derived from the this compound scaffold. The primary applications of this scaffold have been in the development of kinase inhibitors for oncology, but its potential extends to other therapeutic areas such as anti-HIV agents.[1]

Synthesis of the this compound Scaffold

The synthesis of the core scaffold, 4-(1H-pyrazol-3-yl)aniline, can be achieved through several established methods for pyrazole synthesis. A common and effective approach involves the condensation of a β-ketonitrile with hydrazine.[2][3]

Protocol: Synthesis of 4-(1H-Pyrazol-3-yl)aniline

Materials:

  • 4-aminoacetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Hydrazine hydrate

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of Ethyl 2-cyano-3-(4-aminophenyl)-3-oxopropanoate.

    • In a round-bottom flask, dissolve 4-aminoacetophenone and diethyl oxalate in absolute ethanol.

    • Add a solution of sodium ethoxide in ethanol dropwise at 0°C with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with dilute HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-ketonitrile.

  • Step 2: Synthesis of 3-(4-aminophenyl)-1H-pyrazole-5-carbonitrile.

    • Dissolve the crude β-ketonitrile from Step 1 in ethanol.

    • Add hydrazine hydrate to the solution and reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting solid by recrystallization or column chromatography to obtain the aminopyrazole carbonitrile.

  • Step 3: Hydrolysis and Decarboxylation to 4-(1H-Pyrazol-3-yl)aniline.

    • Treat the product from Step 2 with a strong acid (e.g., concentrated HCl) and heat to reflux to hydrolyze the nitrile to a carboxylic acid.

    • Continue heating to effect decarboxylation.

    • Cool the reaction mixture, neutralize with a saturated NaHCO₃ solution, and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 4-(1H-pyrazol-3-yl)aniline.

Biological Evaluation of this compound Derivatives

Kinase Inhibition Assays

Derivatives of the this compound scaffold have shown significant potential as kinase inhibitors.[1] The following is a general protocol for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay measures the amount of ATP remaining in the solution after a kinase reaction. The light produced by a luciferase/luciferin reaction is inversely proportional to the kinase activity.

Materials:

  • Purified recombinant kinase of interest

  • Specific substrate peptide/protein for the kinase

  • Kinase assay buffer (e.g., containing MgCl₂, DTT)

  • ATP solution

  • This compound derivative stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase and substrate in the assay buffer.

    • Add the diluted inhibitor compound (or DMSO for control).

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding ATP. The final ATP concentration should be near the Kₘ value for the specific kinase.

    • Incubate for 30-60 minutes at 30°C.

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Cell Viability Assays

To assess the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines, the MTT assay is commonly employed.[4][5][6]

Protocol: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[4]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[4]

  • DMSO or a suitable solubilizing agent[4][5]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (medium with the same final concentration of DMSO, not exceeding 0.5%).[4]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Measurement: Gently shake the plate for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by the test compounds.[5][6]

Protocol: Western Blot Analysis

Materials:

  • Cancer cell lines

  • This compound derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against total and phosphorylated forms of target kinases, downstream effectors, and apoptosis markers)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound at various concentrations. After treatment, wash the cells with cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[5][6]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on protein expression and phosphorylation.

Data Presentation

The following tables summarize the inhibitory activities of representative pyrazole-based compounds, providing a reference for structure-activity relationship (SAR) studies.

Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
3f JAK13.4[1]
JAK22.2[1]
JAK33.5[1]
11b JAK1-[1]
JAK2-[1]
JAK3-[1]
Compound 7 Aurora A28.9[4]
Aurora B2.2[4]
Compound 17 Chk217.9[4]
Compound 1j Src0.9
Compound 10e JAK2166[7]
JAK357[7]
Aurora A939[7]
Aurora B583[7]

Table 2: Anti-proliferative Activity of Pyrazole Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
3f PC-3Prostate>10[1]
HELErythroleukemia0.41[1]
K562CML0.76[1]
MCF-7Breast4.87[1]
11b HELErythroleukemia0.35[1]
K562CML0.37[1]
Compound 1j MDA-MB-231Triple Negative Breast Cancer-
Compound 5h U-2 OSOsteosarcoma0.9
A549Lung Cancer1.2
Compound 10e K562CML6.726[7]

Mechanism of Action and Signaling Pathways

Compounds derived from the this compound scaffold often exert their anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, JAK inhibitors can block the JAK/STAT pathway, while Src inhibitors can affect the MAPK signaling cascade.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in cancer.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK pJAK p-JAK JAK->pJAK Activation STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor This compound Derivative (e.g., JAK Inhibitor) Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by a this compound-based JAK inhibitor.

Experimental Workflow for Inhibitor Evaluation

A logical workflow is essential for the systematic evaluation of novel kinase inhibitors based on the this compound scaffold.

Experimental_Workflow Start Synthesized this compound Derivative KinaseAssay In Vitro Kinase Inhibition Assay (IC50 Determination) Start->KinaseAssay CellViability Cell Viability Assay (MTT) (IC50 Determination) KinaseAssay->CellViability Active Potent Inhibition? CellViability->Active WesternBlot Western Blot Analysis (Target Engagement & Pathway Modulation) Active->WesternBlot Yes Inactive Inactive/Off-Target (Stop or Redesign) Active->Inactive No MechanismAssay Mechanism of Action Assays (Apoptosis, Cell Cycle) WesternBlot->MechanismAssay End Lead Candidate for Further Preclinical Development MechanismAssay->End

Caption: A typical experimental workflow for the evaluation of a novel this compound-based kinase inhibitor.

References

Functionalization of the Aminophenyl Group in Pyrazole Synthesis: Applications and Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] When functionalized with an aminophenyl group, the pyrazole scaffold gains a versatile handle for further chemical modifications, enabling the exploration of vast chemical space and the optimization of drug-like properties. This document provides detailed application notes and experimental protocols for the key functionalization reactions of the aminophenyl group in pyrazole-containing compounds, aiding researchers in the synthesis of novel therapeutic agents.

Application Notes

The aminophenyl moiety on a pyrazole core serves as a critical building block for creating diverse libraries of compounds for high-throughput screening and lead optimization. The primary amino group offers a reactive site for a variety of chemical transformations, allowing for the introduction of different functional groups to modulate potency, selectivity, solubility, and pharmacokinetic profiles.

Key applications in drug development include:

  • Lead Diversification: The facile functionalization of the aminophenyl group enables the rapid synthesis of analogs with modified properties. For instance, amide coupling can introduce a wide range of substituents, mimicking peptide bonds or introducing bulky groups to probe binding pockets.

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the aminophenyl group through reactions like N-alkylation, sulfonylation, and diazotization followed by coupling, researchers can elucidate critical SAR trends that guide the design of more potent and selective drug candidates.

  • Prodrug Strategies: The amino group can be temporarily masked with functionalities that are cleaved in vivo to release the active parent compound. This approach can be used to improve bioavailability or target drug delivery.

  • Bioconjugation: The amino group provides a point of attachment for conjugation to biomolecules such as proteins, antibodies, or polymers, for applications in targeted drug delivery or diagnostics.

The primary functionalization reactions of the aminophenyl group on a pyrazole scaffold discussed in this document are diazotization and azo coupling, amide bond formation, sulfonamide synthesis, and reductive amination.

Key Functionalization Strategies

The functionalization of the aminophenyl group on a pyrazole core can be achieved through several reliable and versatile chemical transformations. The following sections detail the protocols for these key reactions.

Diazotization and Azo Coupling

Diazotization of the aminophenyl group followed by azo coupling is a powerful method for synthesizing azo dyes, which have applications not only as coloring agents but also as potential pharmacological agents.[3] The diazonium salt intermediate is highly reactive and can be coupled with various electron-rich aromatic compounds.

Diazotization_Azo_Coupling cluster_coupling Azo Coupling AminophenylPyrazole Aminophenyl Pyrazole DiazoniumSalt Diazonium Salt Intermediate AminophenylPyrazole->DiazoniumSalt NaNO₂, HCl 0-5 °C AzoCompound Azo-Functionalized Pyrazole DiazoniumSalt->AzoCompound CouplingPartner Electron-Rich Coupling Partner (e.g., β-naphthol, Phenol) CouplingPartner->AzoCompound Amide_Coupling cluster_acyl_chloride Acyl Chloride Method cluster_coupling_agent Coupling Agent Method AminophenylPyrazole Aminophenyl Pyrazole AmideProduct Amide-Functionalized Pyrazole AminophenylPyrazole->AmideProduct AminophenylPyrazole->AmideProduct AcylChloride Acyl Chloride (R-COCl) AcylChloride->AmideProduct Base (e.g., Pyridine, DIEA) CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->AmideProduct CouplingAgent Coupling Agent (e.g., HATU, DCC) CouplingAgent->AmideProduct Sulfonamide_Synthesis AminophenylPyrazole Aminophenyl Pyrazole SulfonamideProduct Sulfonamide-Functionalized Pyrazole AminophenylPyrazole->SulfonamideProduct SulfonylChloride Sulfonyl Chloride (R-SO₂Cl) SulfonylChloride->SulfonamideProduct Base Base (e.g., Pyridine, DIEA) Base->SulfonamideProduct Reductive_Amination AminophenylPyrazole Aminophenyl Pyrazole ImineIntermediate Imine Intermediate AminophenylPyrazole->ImineIntermediate AldehydeKetone Aldehyde or Ketone AldehydeKetone->ImineIntermediate Acid catalyst (optional) AlkylatedAmine N-Alkylated Aminophenyl Pyrazole ImineIntermediate->AlkylatedAmine ReducingAgent Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) ReducingAgent->AlkylatedAmine

References

Application Notes and Protocols for High-Throughput Screening of 3-(4-Aminophenyl)pyrazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(4-aminophenyl)pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing novel therapeutics, particularly in oncology. Derivatives of this core structure have demonstrated significant biological activities, including the inhibition of various protein kinases that are critical for tumor growth and survival. High-throughput screening (HTS) of libraries based on the this compound scaffold offers a powerful approach to identify and optimize lead compounds for drug discovery programs.

These application notes provide a comprehensive guide for researchers engaged in the HTS of this compound libraries. We detail experimental protocols for relevant assays, present key quantitative data from representative studies, and visualize essential workflows and signaling pathways to facilitate a deeper understanding of the screening process and the mechanism of action of this promising class of compounds.

Data Presentation: Efficacy of this compound Derivatives

The following tables summarize the biological activity of selected this compound derivatives and related compounds, providing a basis for structure-activity relationship (SAR) analysis and hit prioritization.

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives Bearing a 5-(4-Aminophenyl) Moiety

Compound IDTarget Cell LineCancer TypeIC50 (µM)Reference
12b MDA-MB-468Breast Cancer3.343 ± 0.13[1]
T-47DBreast Cancer4.792 ± 0.21[1]
Staurosporine (Ref.) MDA-MB-468Breast Cancer6.358 ± 0.24[1]
T-47DBreast Cancer4.849 ± 0.22[1]

Table 2: Cytotoxic Activity of a Dihydro-1H-Pyrazole Derivative

Compound IDTarget Cell LineCancer TypeTime (h)IC50 (µM)Reference
3f MDA-MB-468Triple Negative Breast Cancer2414.97[2]
486.45[2]
Paclitaxel (Ref.) MDA-MB-468Triple Negative Breast Cancer2449.90[2]
4825.19[2]

Mandatory Visualizations

Experimental Workflow for High-Throughput Screening

HTS_Workflow cluster_prep Assay Preparation cluster_screening Primary Screening cluster_analysis Data Analysis & Hit Identification cluster_validation Hit Validation & Characterization Compound_Library This compound Library Preparation Plate_Formatting Compound Plating (384-well format) Compound_Library->Plate_Formatting Assay_Development Assay Development (e.g., Kinase Assay) HTS High-Throughput Screening Assay_Development->HTS Plate_Formatting->HTS Data_Acquisition Data Acquisition (e.g., Luminescence Reading) HTS->Data_Acquisition Primary_Analysis Primary Data Analysis (% Inhibition) Data_Acquisition->Primary_Analysis Hit_Selection Hit Selection (Activity Threshold) Primary_Analysis->Hit_Selection Dose_Response Dose-Response Assays (IC50 Determination) Hit_Selection->Dose_Response Orthogonal_Assays Orthogonal & Secondary Assays Dose_Response->Orthogonal_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assays->SAR_Analysis Src_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Grb2_Sos Grb2/SOS Src->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf (B-RAF/C-RAF) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, Myc) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor This compound Derivative Inhibitor->Src Inhibitor->Raf

References

Application Notes and Protocols: Cell Cycle Analysis Using 3-Aminopyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-aminopyrazole-based compounds represent a class of small molecule inhibitors that have garnered significant attention in cancer research due to their potent and often selective inhibition of cyclin-dependent kinases (CDKs).[1][2] CDKs are a family of serine/threonine kinases that play crucial roles in regulating the cell cycle, transcription, and other fundamental cellular processes.[3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

This document provides detailed application notes and protocols for the analysis of cell cycle effects induced by 3-aminopyrazole-based inhibitors. It is intended for researchers, scientists, and drug development professionals working to characterize the mechanism of action of these compounds. The protocols herein cover key experimental techniques, including flow cytometry for cell cycle distribution analysis, western blotting for monitoring protein expression and phosphorylation status of cell cycle regulators, and in vitro kinase assays to determine the inhibitory activity against specific CDKs.

Mechanism of Action of 3-Aminopyrazole-Based CDK Inhibitors

The 3-aminopyrazole scaffold serves as a versatile pharmacophore for the design of kinase inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDKs and preventing the phosphorylation of their substrates.[2] Inhibition of specific CDKs by 3-aminopyrazole-based compounds disrupts the normal progression of the cell cycle, often leading to cell cycle arrest at specific checkpoints, such as G1/S or G2/M, and can ultimately induce apoptosis in cancer cells.[4][5]

Two notable examples of 3-aminopyrazole-based inhibitors are AT7519 and ON01910.

  • AT7519 is a multi-CDK inhibitor with potent activity against CDK1, CDK2, CDK4, CDK5, and CDK9.[6] Its inhibition of cell cycle-related CDKs leads to G0/G1 and G2/M phase arrest.[6][7] The inhibition of transcriptional CDKs like CDK9 also contributes to its anti-cancer effects by downregulating the expression of anti-apoptotic proteins.[6]

  • ON01910 (Rigosertib) was initially identified as a Polo-like kinase 1 (Plk1) inhibitor but is now understood to have a more complex mechanism of action that leads to G2/M arrest and mitotic catastrophe.[8][9] Its effects on the cell cycle are associated with the disruption of mitotic spindle formation.[9]

Data Presentation: Quantitative Analysis of Cell Cycle Arrest

The following tables summarize the quantitative effects of representative 3-aminopyrazole-based inhibitors on cell cycle distribution in different cancer cell lines.

Table 1: Effect of AT7519 on Cell Cycle Distribution of MM.1S Cells [6]

TreatmentTime (hours)% G0/G1% S% G2/M% Sub-G1 (Apoptosis)
Media Alone6453520<5
AT7519 (0.5 µM)6552520<5
Media Alone12433819<5
AT7519 (0.5 µM)1250203010
Media Alone24463618<5
AT7519 (0.5 µM)2440154525

Table 2: IC50 Values of a Pyrazole-Based Compound (Compound 4) against CDK2 and various cancer cell lines [10]

Assay / Cell LineIC50 (µM)
CDK2/cyclin A23.82
HCT-116 (Colon)1.806
Leukemia2.42
Non-small cell lung cancer4.787778
Colon cancer3.331429
CNS cancer2.388
Melanoma2.475556

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution in cells treated with 3-aminopyrazole-based inhibitors using PI staining and flow cytometry.[11][12][13][14]

Materials:

  • Cells of interest

  • 3-aminopyrazole-based inhibitor (e.g., AT7519)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will allow for logarithmic growth during the experiment.

    • Allow cells to attach overnight.

    • Treat cells with various concentrations of the 3-aminopyrazole-based inhibitor or vehicle control (e.g., DMSO) for the desired time points (e.g., 6, 12, 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and collect them in a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet once with 5 mL of cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 10 minutes.

    • Carefully decant the ethanol.

    • Wash the cell pellet twice with 5 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).

    • Gate out doublets and clumps using a plot of fluorescence area versus width or height.

    • Collect data for at least 10,000 single-cell events.

    • Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: Western Blot Analysis of Cell Cycle Proteins

This protocol details the detection of key cell cycle regulatory proteins and their phosphorylation status by western blotting in cells treated with 3-aminopyrazole-based inhibitors.[15][16][17]

Materials:

  • Treated cell pellets (from Protocol 1 or a separate experiment)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Rb (Ser807/811), anti-total Rb, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse cell pellets in ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control like β-actin.

Protocol 3: In Vitro CDK Kinase Assay (Luminescence-Based)

This protocol provides a method to determine the in vitro inhibitory activity of 3-aminopyrazole-based compounds against specific CDKs using a luminescence-based ATP detection assay (e.g., Kinase-Glo®).[18][19]

Materials:

  • Recombinant active CDK/cyclin complex (e.g., CDK2/Cyclin A)

  • Kinase substrate (e.g., Histone H1)

  • Kinase assay buffer

  • ATP

  • 3-aminopyrazole-based inhibitor

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the 3-aminopyrazole-based inhibitor in kinase assay buffer.

    • In a white assay plate, add the inhibitor dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the recombinant CDK/cyclin enzyme to all wells except the negative control.

    • Prepare a substrate/ATP mix in kinase assay buffer.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the substrate/ATP mix to all wells.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Luminescence Detection:

    • Add an equal volume of Kinase-Glo® Reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal generation.

    • Incubate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the amount of ATP consumed, and thus directly proportional to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

CDK_Inhibitor_Pathway cluster_g1_s G1/S Transition cluster_g2_m G2/M Transition inhibitor 3-Aminopyrazole Inhibitor cdk_cyclin CDK/Cyclin Complexes (e.g., CDK1/CycB, CDK2/CycE) inhibitor->cdk_cyclin Inhibition cdk1_cycb CDK1/Cyclin B inhibitor->cdk1_cycb Inhibition rb Rb cdk_cyclin->rb Phosphorylation g1_s_arrest G1/S Phase Arrest cdk_cyclin->g1_s_arrest Leads to e2f E2F rb->e2f Inhibition p_rb p-Rb s_phase_genes S-Phase Gene Transcription e2f->s_phase_genes Activation cdc25c Cdc25C p_cdc25c p-Cdc25C (inactive) mitosis Mitosis cdk1_cycb->mitosis Promotes g2_m_arrest G2/M Phase Arrest cdk1_cycb->g2_m_arrest Leads to

Caption: Signaling pathway of 3-aminopyrazole-based CDK inhibitors leading to cell cycle arrest.

Exp_Workflow start Start: Cancer Cell Culture treatment Treat with 3-Aminopyrazole Inhibitor start->treatment harvest Harvest Cells treatment->harvest split harvest->split flow Flow Cytometry (Cell Cycle Analysis) split->flow western Western Blot (Protein Analysis) split->western kinase In Vitro Kinase Assay (IC50 Determination) split->kinase data_analysis Data Analysis and Interpretation flow->data_analysis western->data_analysis kinase->data_analysis

Caption: Experimental workflow for cell cycle analysis of 3-aminopyrazole-based inhibitors.

References

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]pyridine from Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their structural similarity to purine bases makes them privileged scaffolds for targeting a wide range of biological entities.[1][2] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2] The development of efficient and versatile synthetic methods to access these molecules is crucial for the exploration of their therapeutic potential.[3] This document provides detailed application notes and experimental protocols for several key methods for the synthesis of pyrazolo[3,4-b]pyridines, with a focus on methodologies starting from readily available aminopyrazoles.

Synthetic Methodologies

A variety of synthetic strategies have been developed for the construction of the pyrazolo[3,4-b]pyridine core from aminopyrazoles.[4] The most common approach involves the annulation of a pyridine ring onto a pre-existing pyrazole scaffold.[4] This can be achieved through various cyclocondensation and multicomponent reactions. This document will detail the following key methods:

  • Method 1: Cascade 6-endo-dig Cyclization of Aminopyrazoles and Alkynyl Aldehydes

  • Method 2: Multicomponent Reaction of Aminopyrazoles, Aldehydes, and β-Diketones

  • Method 3: Microwave-Assisted One-Pot Synthesis with β-Ketonitriles

  • Method 4: Cyclocondensation with α,β-Unsaturated Ketones

Method 1: Cascade 6-endo-dig Cyclization of Aminopyrazoles and Alkynyl Aldehydes

This method provides a modern and efficient route to diversified pyrazolo[3,4-b]pyridine frameworks through a cascade 6-endo-dig cyclization. A key advantage of this approach is the ability to introduce halogen substituents in a controlled manner, which is valuable for further functionalization via cross-coupling reactions.[1]

Reaction Scheme

cluster_reactants Reactants aminopyrazole 5-Aminopyrazole intermediate Intermediate aminopyrazole->intermediate Condensation alkynyl_aldehyde Alkynyl Aldehyde alkynyl_aldehyde->intermediate product Pyrazolo[3,4-b]pyridine intermediate->product 6-endo-dig Cyclization (Ag, I₂, or NBS)

Caption: General workflow for the cascade cyclization method.

Quantitative Data Summary
EntryAminopyrazole (R¹)Alkynyl Aldehyde (R², R³)ReagentSolventTemp (°C)Time (h)Yield (%)Reference
13-methyl-1-phenyl3-phenylpropiolaldehydeAg₂CO₃Toluene100288[1]
23-methyl-1-phenyl3-phenylpropiolaldehydeI₂Toluene100230 (iodinated) + 46 (non-iodinated)[1]
33-methyl-1-phenyl3-phenylpropiolaldehydeNBSToluene100270 (brominated)[1]
41,3-diphenyl3-phenylpropiolaldehydeAg₂CO₃Toluene100285[1]
Experimental Protocol

General Procedure for the Synthesis of 3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine (Table 1, Entry 1):

  • To a sealed tube, add 3-methyl-1-phenyl-1H-pyrazol-5-amine (0.2 mmol, 1.0 equiv.), 3-phenylpropiolaldehyde (0.24 mmol, 1.2 equiv.), and Ag₂CO₃ (0.02 mmol, 0.1 equiv.).[1]

  • Add toluene (2.0 mL) as the solvent.

  • Seal the tube and heat the reaction mixture at 100 °C for 2 hours.[1]

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.

Method 2: Multicomponent Reaction of Aminopyrazoles, Aldehydes, and β-Diketones

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step. This approach is particularly useful for generating libraries of compounds for drug screening. The reaction of an aminopyrazole, an aldehyde, and a cyclic β-diketone under microwave irradiation offers a rapid and effective route to fused pyrazolo[3,4-b]pyridine systems.[3]

Reaction Scheme

cluster_reactants Reactants aminopyrazole 5-Aminopyrazole product Macrocyclane-fused Pyrazolo[3,4-b]pyridine aminopyrazole->product aldehyde Arylaldehyde aldehyde->product AcOH, TFA MW, 80-140 °C diketone Cyclic β-Diketone diketone->product

Caption: Workflow for the multicomponent synthesis of fused pyrazolopyridines.

Quantitative Data Summary
EntryAminopyrazoleAldehydeβ-DiketoneSolventTemp (°C)Yield (%)Reference
13-amino-5-methyl-1H-pyrazoleBenzaldehydeCyclohexane-1,3-dioneAcetic Acid140 (MW)80[3]
23-amino-5-methyl-1H-pyrazole4-ChlorobenzaldehydeCyclohexane-1,3-dioneAcetic Acid140 (MW)78[3]
33-amino-5-methyl-1H-pyrazole4-MethoxybenzaldehydeDimedoneAcetic Acid140 (MW)75[3]
43-amino-5-phenyl-1H-pyrazoleBenzaldehydeCyclohexane-1,3-dioneAcetic Acid140 (MW)72[3]
Experimental Protocol

General Procedure for the Synthesis of Macrocyclane-fused Pyrazolo[3,4-b]pyridines (Table 2, Entry 1):

  • In a microwave vial, combine 3-amino-5-methyl-1H-pyrazole (1.0 mmol), benzaldehyde (1.0 mmol), and cyclohexane-1,3-dione (1.0 mmol).[3]

  • Add glacial acetic acid (5.0 mL) and trifluoroacetic acid (TFA) as a promoter.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 140 °C for the specified time (typically 10-30 minutes).[3]

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Method 3: Microwave-Assisted One-Pot Synthesis with β-Ketonitriles

This efficient one-pot, three-component synthesis utilizes microwave irradiation to accelerate the reaction between an aminopyrazole, an aldehyde, and a β-ketonitrile. This method provides a rapid entry to 5-carbonitrile-substituted pyrazolo[3,4-b]pyridines, which are valuable precursors for further chemical transformations.[5]

Reaction Scheme

cluster_reactants Reactants aminopyrazole 5-Aminopyrazole Derivative product Pyrazolo[3,4-b]pyridine- 5-carbonitrile aminopyrazole->product aldehyde 4-Anisaldehyde aldehyde->product AcOH, MW ketonitrile β-Ketonitrile ketonitrile->product

Caption: Microwave-assisted three-component synthesis workflow.

Quantitative Data Summary
Entryβ-KetonitrileMethodTimeYield (%)Reference
13-oxo-3-(pyridin-3-yl)propanenitrileMW5 min90[5]
23-oxo-3-(pyridin-3-yl)propanenitrileConventional6 h75[5]
33-(4-fluorophenyl)-3-oxopropanenitrileMW7 min88[5]
43-(4-fluorophenyl)-3-oxopropanenitrileConventional8 h70[5]

All reactions used 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole and 4-anisaldehyde in acetic acid.

Experimental Protocol

General Procedure for Microwave-Assisted Synthesis (Table 3, Entry 1):

  • A mixture of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole (1 mmol), 4-anisaldehyde (1 mmol), and 3-oxo-3-(pyridin-3-yl)propanenitrile (1 mmol) is prepared in glacial acetic acid (10 mL).[5]

  • The mixture is subjected to microwave irradiation at a suitable power level to maintain reflux for 5 minutes.

  • After completion, the reaction mixture is cooled and poured into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to yield the pure pyrazolo[3,4-b]pyridine-5-carbonitrile derivative.[5]

Method 4: Cyclocondensation with α,β-Unsaturated Ketones

This two-step synthesis involves the initial formation of an α,β-unsaturated ketone, followed by its cyclocondensation with an aminopyrazole. The use of a Lewis acid catalyst, such as ZrCl₄, facilitates the formation of the pyrazolo[3,4-b]pyridine core.[6]

Reaction Scheme

cluster_reactants Reactants aminopyrazole 5-Aminopyrazole product Pyrazolo[3,4-b]pyridine aminopyrazole->product ZrCl₄, EtOH/DMF 95 °C, 16 h unsat_ketone α,β-Unsaturated Ketone unsat_ketone->product

Caption: ZrCl₄-catalyzed cyclocondensation of aminopyrazoles.

Quantitative Data Summary
Entryα,β-Unsaturated Ketone (R group)SolventTemp (°C)Time (h)Yield (%)Reference
14-(N,N-dimethylamino)-phenylEtOH/DMF (1:1)951628[6]
29-anthrylEtOH/DMF (1:1)951613[6]
31-pyrenylEtOH/DMF (1:1)951620[6]

All reactions used 5-amino-1-phenyl-pyrazole.

Experimental Protocol

General Procedure for the Preparation of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines (Table 4, Entry 1):

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at room temperature.[6]

  • Degas the reaction mixture.

  • Add ZrCl₄ (0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.[6]

  • Upon completion, concentrate the mixture in vacuo.

  • Add CHCl₃ and water, and separate the two phases.

  • Extract the aqueous phase twice with CHCl₃.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to afford the final product.

Conclusion

The methods outlined in this document represent a selection of robust and versatile strategies for the synthesis of pyrazolo[3,4-b]pyridines from aminopyrazole precursors. The choice of method will depend on the desired substitution pattern, available starting materials, and required reaction conditions. These protocols serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the efficient generation of diverse pyrazolo[3,4-b]pyridine libraries for biological evaluation and the development of novel therapeutic agents.

References

Application Notes and Protocols: Targeting FGFR Gatekeeper Mutations with 3-(4-Aminophenyl)pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. Genetic aberrations in FGFRs, such as amplifications, fusions, and activating mutations, are known drivers in various cancers. While FGFR inhibitors have shown clinical promise, their efficacy is often limited by the emergence of drug resistance, frequently driven by mutations in the kinase domain's gatekeeper residue. These mutations, such as V561M in FGFR1, V564F in FGFR2, and V555M in FGFR3, sterically hinder the binding of conventional inhibitors to a hydrophobic back pocket of the ATP-binding site, leading to therapeutic failure.

This document provides detailed application notes and protocols on the use of a novel class of 3-aminopyrazole-based inhibitors designed to overcome FGFR gatekeeper resistance. These compounds employ a strategic approach by covalently targeting a conserved cysteine residue in the P-loop of the kinase, thereby avoiding reliance on the occluded back pocket and maintaining potency against both wild-type and mutant FGFRs. The core scaffold, exemplified by 3-(4-aminophenyl)pyrazole derivatives, serves as a promising foundation for developing next-generation FGFR inhibitors.

Mechanism of Action: Covalent Inhibition of the P-Loop Cysteine

The primary mechanism by which 3-aminopyrazole derivatives overcome gatekeeper mutations is through the formation of a covalent bond with a conserved cysteine residue located on the P-loop of the FGFR kinase domain. This covalent targeting strategy offers a significant advantage over traditional reversible inhibitors.

  • Overcoming Steric Hindrance: Gatekeeper mutations involve the substitution of a smaller amino acid (like valine) with a bulkier one (like methionine or phenylalanine), which physically blocks access to a hydrophobic pocket often exploited by conventional inhibitors. By targeting a different region—the P-loop—these covalent inhibitors are not affected by this steric hindrance.

  • Increased Potency and Duration of Action: The formation of an irreversible covalent bond can lead to higher potency and a more sustained duration of target inhibition compared to reversible inhibitors.

A high-throughput screen of approximately 10,000 compounds against the FGFR3 V555M gatekeeper mutant identified a 3-aminopyrazole hit. Subsequent structure-based drug design led to the addition of an acrylamide electrophile, positioned to react with the P-loop cysteine, a feature conserved across all four FGFR isoforms but present in only a few other human kinases, suggesting a favorable selectivity profile.[1][2]

Quantitative Data: Inhibitory Activity of Aminopyrazole Derivatives

A series of aminopyrazole derivatives have been synthesized and evaluated for their inhibitory activity against wild-type FGFRs and their corresponding gatekeeper mutants. The data below summarizes the half-maximal inhibitory concentrations (IC50) from both biochemical (enzymatic) and cellular assays.

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM) (Ba/F3 cells)Reference
Compound 6 FGFR2 WT-< 1[1]
FGFR2 V564F (Gatekeeper)-< 1[1]
FGFR3 WT-2[1]
FGFR3 V555M (Gatekeeper)-4[1]
Compound 19 FGFR2 WT4.210[1]
FGFR2 V564F (Gatekeeper)3.815[1]
FGFR3 WT1125[1]
FGFR3 V555M (Gatekeeper)9.530[1]

Table 1: Inhibitory activity of lead aminopyrazole compounds against wild-type and gatekeeper mutant FGFR2 and FGFR3.

CompoundCell LineFGFR StatusCellular IC50 (nM)Reference
Compound 19 RT112FGFR3-TACC3 Fusion8[1]
KMS11FGFR3 Mutant12[1]
SNU-16FGFR2 Amplified20[1]

Table 2: Anti-proliferative activity of Compound 19 in human cancer cell lines with various FGFR aberrations.

Experimental Protocols

Protocol 1: Synthesis of 3-Aminopyrazole Derivatives

This protocol describes a general method for the synthesis of 3-aminopyrazole derivatives, which can be adapted for the creation of a compound library for structure-activity relationship (SAR) studies. The synthesis typically involves the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative.

Materials:

  • Substituted β-ketonitriles

  • Hydrazine hydrate or substituted hydrazines

  • Ethanol or other suitable solvent

  • Glacial acetic acid (as a catalyst, optional)

  • Standard laboratory glassware for organic synthesis

  • Heating and stirring apparatus

  • Purification equipment (e.g., column chromatography, recrystallization supplies)

Procedure:

  • Dissolve the β-ketonitrile (1 equivalent) in ethanol in a round-bottom flask equipped with a condenser and a magnetic stirrer.

  • Add hydrazine hydrate (1.1 to 1.5 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent to yield the desired 3-aminopyrazole derivative.

  • For derivatives with an acrylamide warhead, further synthetic steps will be required to introduce this functionality onto a phenyl ring substituent. This can be achieved through standard amide coupling reactions.

Protocol 2: In Vitro Kinase Inhibition Assay (FRET-based)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the biochemical potency (IC50) of the synthesized compounds against wild-type and mutant FGFR kinases.

Materials:

  • Recombinant wild-type and gatekeeper mutant FGFR kinase domains

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • Europium-labeled anti-phosphotyrosine antibody (donor fluorophore)

  • Streptavidin-allophycocyanin (SA-APC) conjugate (acceptor fluorophore)

  • Stop solution (e.g., 10 mM EDTA)

  • 384-well low-volume black plates

  • Plate reader capable of time-resolved fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 50 nL) of the diluted compounds, a positive control inhibitor (e.g., staurosporine), and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Prepare a kinase/substrate solution in kinase assay buffer containing the FGFR enzyme and the biotinylated peptide substrate. Add this solution to all assay wells.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the reaction for a predetermined period (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding the stop solution containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and the SA-APC conjugate.

  • Incubate for at least 30 minutes at room temperature to allow for the detection reagents to bind.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm for europium and ~665 nm for APC).

  • The ratio of the emission signals (665 nm / 615 nm) is proportional to the extent of substrate phosphorylation.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 3: Cellular Proliferation Assay (Ba/F3 Model)

This protocol uses the IL-3 dependent murine pro-B cell line, Ba/F3, engineered to express an FGFR fusion protein, to assess the cellular potency of the inhibitors. In these cells, proliferation becomes dependent on the activity of the expressed FGFR kinase.

Materials:

  • Ba/F3 cells stably expressing an FGFR fusion construct (e.g., TEL-FGFR3 WT or TEL-FGFR3 V555M)

  • Complete growth medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and IL-3)

  • Assay medium (complete growth medium without IL-3)

  • Test compounds (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Culture the Ba/F3-FGFR cells in complete growth medium containing IL-3.

  • To prepare the cells for the assay, wash them three times with PBS to remove any residual IL-3 and resuspend them in assay medium (without IL-3).

  • Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well in 90 µL of assay medium.

  • Prepare serial dilutions of the test compounds in assay medium and add 10 µL to the appropriate wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Protocol 4: Western Blot Analysis of FGFR Phosphorylation

This protocol is used to confirm the on-target activity of the inhibitors by measuring the phosphorylation status of FGFR and its downstream signaling proteins.

Materials:

  • Cancer cell line with known FGFR aberration (e.g., SNU-16, KMS11)

  • Complete cell culture medium

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FGFR (Tyr653/654), anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed the cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Normalize the protein samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with antibodies for total FGFR, total ERK, and GAPDH.

Visualizations

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR (with Gatekeeper Mutation) FGF->FGFR Binds & Activates P_Loop_Cys P-Loop Cysteine GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT Aminopyrazole 3-Aminopyrazole Inhibitor Aminopyrazole->P_Loop_Cys Covalently Binds & Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Caption: FGFR signaling and covalent inhibition by 3-aminopyrazole.

Experimental_Workflow Start Start: Design & Synthesis of 3-Aminopyrazole Derivatives Biochem_Assay Biochemical Kinase Assay (FRET-based) vs. WT & Mutant FGFR Start->Biochem_Assay Potent Potent? (IC50 < Threshold) Biochem_Assay->Potent Cell_Assay Cellular Proliferation Assay (Ba/F3-FGFR Model) Potent->Cell_Assay Yes Stop Stop: Inactive or Off-Target Potent->Stop No Cell_Potent Cellularly Active? Cell_Assay->Cell_Potent Western_Blot Target Engagement Assay (Western Blot for p-FGFR) Cell_Potent->Western_Blot Yes Cell_Potent->Stop No On_Target On-Target Activity? Western_Blot->On_Target Lead_Opt Lead Optimization (SAR Studies) On_Target->Lead_Opt Yes On_Target->Stop No

Caption: Workflow for evaluating 3-aminopyrazole FGFR inhibitors.

Conclusion

The 3-aminopyrazole scaffold represents a highly promising starting point for the development of potent and selective covalent inhibitors of FGFR, particularly for overcoming resistance mediated by gatekeeper mutations. The strategy of targeting a conserved P-loop cysteine residue has been validated through biochemical and cellular assays, demonstrating that this class of compounds can effectively inhibit both wild-type and mutant forms of FGFR2 and FGFR3. The detailed protocols provided herein offer a comprehensive guide for researchers to synthesize, evaluate, and characterize novel 3-aminopyrazole derivatives as next-generation therapeutics for FGFR-driven cancers. Further optimization of this scaffold holds the potential to yield clinical candidates with improved efficacy and the ability to address the significant challenge of acquired drug resistance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-aminophenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 3-(4-aminophenyl)pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound and related structures involve the cyclocondensation of a suitable three-carbon precursor with a hydrazine derivative. Key strategies include the reaction of β-ketonitriles with hydrazines and the reaction of α,β-unsaturated carbonyl compounds (chalcones) with hydrazines.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in pyrazole synthesis can arise from several factors, including incomplete reactions, suboptimal reaction conditions, degradation of starting materials, and the formation of side products.[1][2] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.[2]

Q3: I am observing the formation of multiple products. How can I improve the selectivity for the desired this compound?

A3: The formation of multiple products often points to a lack of regioselectivity, especially when using unsymmetrical precursors.[3] The reaction conditions, such as solvent and pH, can significantly influence the regiochemical outcome. For instance, acidic or basic conditions can favor the formation of different isomers.[3] Careful control of these parameters is essential for improving selectivity.

Q4: How can I minimize the formation of colored impurities in my reaction?

A4: The discoloration of the reaction mixture is a common issue, often arising from the degradation of the hydrazine starting material or the formation of oxidized byproducts.[2] Using freshly purified hydrazine and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of these impurities.[2]

Troubleshooting Guides

Issue 1: Low Yield
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[2]- Consider increasing the reaction temperature or switching to a higher-boiling solvent, if the reactants and products are stable under these conditions.- A slight excess of the hydrazine reagent (1.1-1.2 equivalents) can sometimes drive the reaction to completion.
Suboptimal Reaction Conditions - Solvent: The choice of solvent can impact reactant solubility and reaction rate. Experiment with different solvents such as ethanol, acetic acid, or dimethylformamide (DMF).- Catalyst: If applicable, screen different acid or base catalysts to find the most effective one for your specific substrate.- Temperature: Optimize the reaction temperature. Some reactions work well at room temperature, while others require heating.
Degradation of Starting Materials - Ensure the purity of your starting materials. Impurities can lead to side reactions and lower yields.[1][2]- Hydrazine derivatives can be unstable; it is recommended to use a freshly opened bottle or to purify it before use.[2]
Formation of Side Products - Analyze the crude reaction mixture by LC-MS or NMR to identify the major byproducts.- Adjust reaction conditions (e.g., temperature, reaction time, stoichiometry) to minimize the formation of identified side products.
Issue 2: Formation of Impurities and Purification Challenges
Possible Cause Troubleshooting Steps
Oxidation of the Amino Group - The 4-amino group is susceptible to oxidation, which can lead to colored impurities. Running the reaction under an inert atmosphere can mitigate this issue.
Formation of Regioisomers - If using an unsymmetrical precursor, the formation of a regioisomeric pyrazole is possible.[3]- Modifying the solvent or the pH of the reaction medium can alter the isomeric ratio.[3]- Purification by column chromatography may be necessary to separate the desired isomer.
Difficulty in Purification - Recrystallization: This is often an effective method for purifying the final product. Experiment with different solvent systems to find one that provides good crystal formation.[2]- Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a common alternative. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can be effective for separating the product from impurities.[4]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Aminopyrazole Synthesis (Representative Data)
Entry Reactants Solvent Catalyst Temperature (°C) Time (h) Yield (%) Reference
1β-ketonitrile, HydrazineEthanolAcetic Acid75396-99[5]
2β-ketonitrile, PhenylhydrazineEthanol-Reflux670[3]
3α,β-unsaturated nitrile, PhenylhydrazineTolueneAcetic Acid (Microwave)--90[3]
4α,β-unsaturated nitrile, PhenylhydrazineEthanolEtONa (Microwave)--85[3]

Note: This table presents representative data for the synthesis of aminopyrazoles to illustrate the impact of different reaction conditions on yield. The optimal conditions for the synthesis of this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-aminoacetophenone and DMF-DMA

This protocol is based on the general principle of forming a β-enaminoketone intermediate followed by cyclization with hydrazine.

Step 1: Synthesis of 3-(Dimethylamino)-1-(4-aminophenyl)prop-2-en-1-one

  • To a solution of 4-aminoacetophenone (1 eq.) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq.).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product can be collected by filtration, washed with cold toluene, and dried under vacuum.

Step 2: Synthesis of this compound

  • Dissolve the 3-(dimethylamino)-1-(4-aminophenyl)prop-2-en-1-one (1 eq.) from the previous step in ethanol.

  • Add hydrazine hydrate (1.2 eq.) to the solution.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Enaminone Formation cluster_step2 Step 2: Pyrazole Formation start1 4-Aminoacetophenone + DMF-DMA in Toluene reflux1 Reflux (4-6h) start1->reflux1 workup1 Cool, Filter, Dry reflux1->workup1 intermediate 3-(Dimethylamino)-1-(4-aminophenyl)prop-2-en-1-one workup1->intermediate start2 Intermediate in Ethanol + Hydrazine Hydrate intermediate->start2 reflux2 Reflux (6-8h) start2->reflux2 workup2 Solvent Removal reflux2->workup2 purification Purification (Recrystallization/Chromatography) workup2->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) low_yield->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Conditions: - Increase Temperature - Change Solvent - Add Catalyst incomplete->optimize_conditions check_purity Check Starting Material Purity complete->check_purity impure Impure Materials check_purity->impure No pure Materials are Pure check_purity->pure Yes purify_reagents Purify Starting Materials impure->purify_reagents analyze_byproducts Analyze Byproducts (LC-MS/NMR) pure->analyze_byproducts adjust_conditions Adjust Conditions to Minimize Side Reactions analyze_byproducts->adjust_conditions

Caption: Logical workflow for troubleshooting low reaction yield.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues commonly encountered with aminopyrazole derivatives during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my aminopyrazole derivative precipitating when I add it to my aqueous cell culture medium?

A1: Precipitation of aminopyrazole derivatives in aqueous media is a common issue stemming from their physicochemical properties. These compounds are often highly lipophilic and possess a rigid, crystalline structure, leading to poor aqueous solubility.[1] Your compound is likely fully dissolved in a high-concentration dimethyl sulfoxide (DMSO) stock solution. When this stock is diluted into the aqueous environment of your cell culture medium, the drastic change in solvent polarity causes the compound to crash out of solution.[2]

Q2: I've observed a cloudy suspension in my wells after adding my compound. How can I confirm this is precipitation?

A2: Visual confirmation is the first step. You can inspect the wells under a microscope to look for crystalline or amorphous particles. Additionally, measuring the turbidity of the solution using a plate reader (e.g., at 620 nm) can provide a quantitative measure of precipitation.[3] This is a principle used in kinetic solubility assays.

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiment?

A3: Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a DMSO stock to an aqueous buffer. It is measured over a shorter time frame (e.g., up to 24 hours) and often results in a supersaturated solution.[4][5] Thermodynamic solubility , on the other hand, is the true equilibrium solubility, determined by incubating an excess of the solid compound in a buffer for an extended period (24-72 hours) until equilibrium is reached.[5][6] For most in vitro assays, kinetic solubility is more relevant as it mimics the experimental conditions of diluting a DMSO stock into your assay plate.[4]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A4: The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v).[6] It is crucial to run a vehicle control (medium with the same final DMSO concentration but without your compound) to ensure that the observed effects are due to your aminopyrazole derivative and not the solvent.

Q5: My compound precipitated in the media. Does this invalidate my assay results?

A5: Precipitation significantly impacts the effective concentration of your compound that the cells are exposed to, which can lead to an underestimation of its potency (e.g., an artificially high IC50 value). The solid particles may also have direct physical effects on the cells. Therefore, it is critical to address the solubility issue to obtain reliable and reproducible data.

Troubleshooting Guides

Guide 1: Initial Assessment of Compound Solubility

This guide provides a basic protocol to determine the kinetic solubility of your aminopyrazole derivative in your specific experimental medium.

Experimental Protocol: Kinetic Solubility Assay

  • Preparation of Compound Stock: Prepare a high-concentration stock solution of your aminopyrazole derivative in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each concentration from the DMSO plate to a new 96-well plate containing your cell culture medium or desired aqueous buffer. The final DMSO concentration should be kept constant (e.g., 0.5%).

  • Incubation: Incubate the plate at your experimental temperature (e.g., 37°C) for a relevant time period (e.g., 2-24 hours).

  • Detection of Precipitation: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

  • Quantification (Optional): To get a more precise value, centrifuge the plate to pellet the precipitate, and quantify the concentration of the compound remaining in the supernatant using a validated HPLC-UV or LC-MS/MS method.[3]

Guide 2: Strategies for Improving Compound Solubility

If your initial assessment confirms poor solubility, follow these steps to improve your compound's formulation.

1. pH Modification

  • Principle: Many aminopyrazole derivatives have ionizable groups. Adjusting the pH of the buffer can increase the proportion of the more soluble ionized form of the compound.[7]

  • Protocol:

    • Determine the pKa of your compound (experimentally or using prediction software).

    • Prepare a series of buffers with pH values around the pKa.

    • Perform the kinetic solubility assay (Guide 1) in each buffer to identify the pH that provides the best solubility.

    • Caution: Ensure the chosen pH is compatible with your biological assay and does not affect cell viability or protein function.

2. Use of Co-solvents

  • Principle: Water-miscible organic solvents, or co-solvents, can increase the solubility of hydrophobic compounds.[8]

  • Protocol:

    • While keeping the DMSO concentration from your stock low (e.g., <0.5%), consider adding a small amount of another co-solvent like ethanol or polyethylene glycol (PEG) to your final assay medium.

    • Test a range of co-solvent concentrations (e.g., 1-5%).

    • Caution: Always run a vehicle control with the co-solvent to check for effects on your assay.

3. Use of Surfactants

  • Principle: Surfactants form micelles that can encapsulate poorly soluble drugs, increasing their apparent solubility in water.[9]

  • Protocol:

    • Add a low concentration of a non-ionic surfactant, such as Tween-20, Tween-80, or Pluronic F127, to your assay buffer.[10]

    • Start with concentrations well below the critical micelle concentration (CMC) and test a range. For enzyme assays, 0.01 - 0.05% Tween-20 is often sufficient.[2]

    • Caution: Surfactants can be toxic to cells at higher concentrations and may interfere with some assays.[2] Their use in cell-based assays requires careful validation.

4. Complexation with Cyclodextrins

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble drugs, forming soluble inclusion complexes.[8]

  • Protocol:

    • Prepare a stock solution of a cyclodextrin (e.g., β-cyclodextrin or its more soluble derivative, HP-β-CD) in your assay buffer.

    • Dissolve your aminopyrazole derivative directly into the cyclodextrin-containing buffer or add the cyclodextrin solution to the final assay well.

    • Test a range of cyclodextrin concentrations.

    • Caution: Cyclodextrins can extract cholesterol from cell membranes, which may impact cell signaling.

5. Prodrug Approach

  • Principle: A prodrug is a chemically modified, inactive version of a drug that converts to the active form in vivo or in vitro. This approach can be used to attach solubilizing moieties, such as a phosphate group.[11]

  • Note: This is a chemical synthesis strategy that needs to be implemented during the drug design phase. For instance, converting a hydroxyl group to a phosphate ester can increase aqueous solubility by over 300-fold.[11]

Data Presentation: Summary of Solubilization Techniques

TechniqueTypical Fold Increase in SolubilityPros for In Vitro UseCons for In Vitro Use
pH Modification Compound-dependentSimple to implement; uses common lab buffers.Limited to ionizable compounds; potential for pH to affect the biological system.[7]
Co-solvents 2 to 50-foldEasy to prepare; effective for many lipophilic compounds.Potential for solvent toxicity to cells; may alter protein conformation.[8]
Surfactants 10 to 100-foldHighly effective at increasing apparent solubility.Potential for cell toxicity; can interfere with protein-ligand binding assays.[2][9]
Cyclodextrins 10 to 500-foldLow cell toxicity at typical concentrations; effective for a wide range of compounds.Can interact with cell membranes; may alter the free concentration of the drug.[8]
Prodrugs >100-foldCan dramatically increase solubility without affecting the final active compound.Requires chemical synthesis; the rate of conversion to the active drug must be considered.[11]
Nanosuspension N/A (improves dissolution rate)Increases surface area for dissolution; can be used for very poorly soluble compounds.Requires specialized equipment to prepare; potential for nanoparticle-cell interactions.[6]

Visualizations

Experimental and Logical Workflows

G cluster_0 Troubleshooting Workflow for Compound Precipitation A Observe Precipitation in In Vitro Assay (Cloudiness, visible particles) B Confirm Precipitation (Microscopy, Turbidity Assay) A->B C Perform Kinetic Solubility Assay (Determine solubility limit in assay media) B->C D Is Solubility < Required Assay Concentration? C->D E Proceed with Assay (Ensure concentration is below solubility limit) D->E No F Optimize Formulation (Follow Guide 2) D->F Yes G pH Modification F->G H Co-solvents F->H I Surfactants F->I J Cyclodextrins F->J K Re-test Kinetic Solubility G->K H->K I->K J->K L Is Solubility Now Sufficient? K->L M Consider Advanced Formulation (Nanosuspension, Prodrug) L->M No N Run Assay with Optimized Formulation & Vehicle Controls L->N Yes M->K

Caption: Workflow for addressing compound precipitation.

Signaling Pathways Targeted by Aminopyrazole Derivatives

Aminopyrazole derivatives are versatile kinase inhibitors, frequently targeting pathways crucial for cell proliferation, differentiation, and survival.[12]

G cluster_0 JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor Aminopyrazole Derivative (JAK Inhibitor) Inhibitor->JAK

Caption: Inhibition of the JAK/STAT pathway.[13]

G cluster_1 FGFR Signaling Pathway FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation Nucleus2 Nucleus ERK->Nucleus2 Translocation Gene2 Gene Transcription (Proliferation, Angiogenesis) Nucleus2->Gene2 Inhibitor2 Aminopyrazole Derivative (FGFR Inhibitor) Inhibitor2->FGFR

Caption: Inhibition of the FGFR/MAPK pathway.[14]

References

Technical Support Center: Optimizing N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this crucial synthetic transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and achieve your desired products with high yield and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles?

A: The main difficulty arises from the similar electronic properties and reactivity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[1][2][3] This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate and may compromise the yield of the desired product.[1]

Q2: What are the key factors that control regioselectivity (N1 vs. N2 alkylation)?

A: The regiochemical outcome of pyrazole N-alkylation is determined by a sensitive balance of several factors:

  • Steric Effects: This is a primary determinant. Alkylation generally favors the less sterically hindered nitrogen atom. The steric bulk of both the substituents on the pyrazole ring (at C3 and C5 positions) and the alkylating agent itself plays a crucial role.[1][4][5][6]

  • Electronic Effects: The nature of substituents on the pyrazole ring (electron-donating or electron-withdrawing) can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing which one reacts.[1]

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence and even switch the regioselectivity.[1][2][3] For instance, strong bases like sodium hydride (NaH) in a non-polar solvent like THF often favor N1-alkylation.[1][4][7]

  • Alkylating Agent: The reactivity and structure of the electrophile are critical. Sterically demanding reagents have been developed to achieve high selectivity for the N1 position.[1][8]

  • Catalysis: In some cases, specific catalysts, such as magnesium-based Lewis acids, can be used to direct the alkylation towards the N2 position.[1]

Q3: Are there alternatives to the common base-mediated alkylation?

A: Yes, several alternative methods exist. One notable method is acid-catalyzed N-alkylation using trichloroacetimidates as electrophiles. This approach avoids the need for strong bases and can proceed under milder conditions, often at room temperature.[4][5][6] Additionally, enzyme-catalyzed alkylations are emerging as a highly selective method, capable of achieving unprecedented regioselectivity (>99%) for methylation, ethylation, and propylation using simple haloalkanes.[9][10]

Troubleshooting Guide

Problem Potential Causes Suggested Solutions
Low or No Reaction Yield 1. Insufficient deprotonation of the pyrazole NH. 2. Low reactivity of the alkylating agent. 3. Decomposition of reagents or products. 4. Insufficient reaction time or temperature.[1]1. Use a stronger base: Switch from a weaker base like K₂CO₃ to a stronger one like NaH.[1] 2. Increase electrophilicity: Change the leaving group on the alkylating agent to be more reactive (e.g., from -Cl to -Br, -I, or -OTs).[1] 3. Optimize conditions: Ensure anhydrous (dry) conditions. Cautiously increase the reaction temperature or extend the reaction time, while monitoring progress via TLC or LC-MS.[1][11]
Poor Regioselectivity (Mixture of N1/N2 isomers) 1. Minimal steric or electronic difference between the N1 and N2 positions. 2. Suboptimal choice of base and solvent combination.[1] 3. Thermodynamic equilibrium between isomers under the reaction conditions.1. Modify the substrate: If possible, introduce a bulky substituent at the C3 or C5 position to create a steric bias.[1] 2. Change reaction conditions: Systematically vary the base (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvent (e.g., THF, DMF, DMSO, Acetonitrile).[1][4] 3. Use a specialized reagent: Employ a sterically demanding alkylating agent, such as an α-halomethylsilane, to favor the less hindered N1 position.[1][8]
Formation of Dialkylated Quaternary Salt 1. Use of excess alkylating agent. 2. The N-alkylated pyrazole product is more nucleophilic than the starting material. 3. High reaction temperature or concentration.[1]1. Control stoichiometry: Use no more than 1.0-1.2 equivalents of the alkylating agent.[1][4] 2. Slow addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.[1] 3. Reduce temperature: Perform the reaction at a lower temperature to minimize over-alkylation.[1]
Difficulty in Product Purification 1. Similar polarity of starting material and product. 2. Similar polarity of N1 and N2 regioisomers. 3. Basic nature of pyrazole causing streaking on silica gel.1. Acid-base extraction: If applicable, use acid-base washes to separate the product from unreacted starting materials.[12] 2. Recrystallization: This can be an effective method for separating isomers if a suitable solvent system is found.[11][12] 3. Chromatography modification: Deactivate silica gel with triethylamine (e.g., 1% in the eluent) to prevent streaking.[12] Alternatively, consider using neutral alumina or reversed-phase (C-18) chromatography.[12]

Data on Reaction Conditions

The selection of base and solvent has a profound impact on the regioselectivity of N-alkylation. The following table summarizes typical outcomes for the alkylation of 3-chloro-1H-pyrazole, where the N1 isomer is the 1-alkyl-5-chloropyrazole and the N2 isomer is the 1-alkyl-3-chloropyrazole.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Approx. Yield (%)N1:N2 Isomer Ratio
Methyl IodideK₂CO₃DMF2512~95~4:1
Benzyl BromideNaHTHF0 to 256~90>10:1
Benzyl BromideK₂CO₃DMF1005~85~2:1
Isopropyl BromideNaHTHF2524~60>15:1
Data adapted from BenchChem Application Notes. Note that ratios are approximate and can be influenced by specific experimental setups.[7]

Experimental Protocols

Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃) in DMF

This protocol is a standard and robust method suitable for a wide range of pyrazoles and alkylating agents.

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the substituted pyrazole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M. Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) to the stirred solution.

  • Activation: Stir the mixture at room temperature for 15-30 minutes.

  • Alkylation: Add the alkylating agent (1.0-1.2 eq) dropwise to the suspension.

  • Reaction: Allow the reaction to stir at the desired temperature (typically ranging from room temperature to 80°C) for 4-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product(s).[4]

Protocol 2: General Procedure using Sodium Hydride (NaH) in THF

This method uses a stronger base and is often employed to improve yields or enhance selectivity, particularly for N1-alkylation.

  • Setup: To a round-bottom flask under an inert atmosphere, add the substituted pyrazole (1.0 eq) and anhydrous Tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.

  • Deprotonation: Allow the reaction mixture to stir at 0°C for 30 minutes to ensure complete deprotonation (hydrogen gas evolution should cease).

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.

  • Quenching: Upon completion, cool the reaction to 0°C and carefully quench by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.[13]

Visualized Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing the N-alkylation of pyrazoles.

G start Start: Define Target N-Alkyl Pyrazole conditions Select Initial Conditions (Base, Solvent, Temp, Alkylating Agent) start->conditions run_rxn Run Reaction & Monitor (TLC, LC-MS) conditions->run_rxn analyze Analyze Crude Product (Yield & N1:N2 Ratio) run_rxn->analyze is_ok Acceptable Yield & Selectivity? analyze->is_ok low_yield Troubleshoot: Low Yield is_ok->low_yield No (Low Yield) poor_selectivity Troubleshoot: Poor Selectivity is_ok->poor_selectivity No (Poor Selectivity)   end_node End: Purify Product is_ok->end_node  Yes sol_yield_base Increase Base Strength (e.g., K2CO3 -> NaH) low_yield->sol_yield_base sol_yield_temp Increase Temperature or Reaction Time low_yield->sol_yield_temp sol_select_sterics Increase Steric Hindrance (Bulky Alkylating Agent) poor_selectivity->sol_select_sterics sol_select_solvent Change Solvent/Base (e.g., THF/NaH for N1) poor_selectivity->sol_select_solvent sol_yield_base->run_rxn sol_yield_temp->run_rxn sol_select_sterics->run_rxn sol_select_solvent->run_rxn

A logical workflow for troubleshooting pyrazole N-alkylation.

References

Technical Support Center: Troubleshooting Off-Target Effects of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the off-target effects of pyrazole-based kinase inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why are off-target effects a common concern with pyrazole-based kinase inhibitors?

A1: The primary challenge in achieving selectivity with kinase inhibitors, including those with a pyrazole scaffold, arises from the high degree of structural similarity in the ATP-binding site across the human kinome, which comprises over 500 protein kinases.[1] Many inhibitors, including pyrazole-based compounds, target this conserved ATP pocket, making it difficult to inhibit a specific kinase without affecting others.[1] These unintended interactions can lead to off-target effects, potentially causing misleading experimental results and cellular toxicity.[1][2]

Q2: What makes the pyrazole scaffold a "privileged scaffold" in kinase inhibitor design?

A2: The pyrazole ring is considered a "privileged scaffold" because it is synthetically accessible and possesses drug-like properties.[1] Its structure allows for the formation of crucial hydrogen bonds with the hinge region of the kinase, a key interaction for inhibitor binding.[1] The versatility of the pyrazole structure allows for various chemical substitutions that can be tailored to improve binding affinity and selectivity for the target kinase.[1]

Q3: My pyrazole-based inhibitor is potent in biochemical assays but shows weak or no activity in cell-based assays. What could be the reason?

A3: This discrepancy is often due to several factors unrelated to off-target effects.[1] Poor cell permeability can prevent the compound from reaching its intracellular target.[1] The compound may also have high protein binding to components in the cell culture medium, reducing its free concentration.[1] Metabolic instability, where the compound is rapidly broken down by the cells, or active removal from the cell by efflux transporters can also contribute to poor cellular activity.[1]

Q4: My cells are exhibiting a phenotype (e.g., apoptosis, growth arrest) that is inconsistent with the known function of the primary kinase target. Could this be an off-target effect?

A4: Yes, an unexpected phenotype is a classic sign of a potential off-target effect.[2][3] While your inhibitor may be potent against its intended target, it could be interacting with other kinases or proteins, leading to the observed biological response.[2][4] It is crucial to experimentally validate that the observed phenotype is a direct result of on-target inhibition.[2]

Troubleshooting Guide

Problem: My pyrazole inhibitor shows significant off-target activity in a kinome profiling screen.

Possible Causes and Solutions:

  • Lack of Specific Interactions: Your inhibitor might be making only general hydrophobic and hydrogen-bonding interactions within the highly conserved ATP-binding site.[1]

    • Solution: Introduce structural modifications to the pyrazole scaffold to exploit unique features of the target kinase's binding pocket. For instance, adding a methyl group can create steric hindrance that prevents binding to off-target kinases like CDK2.[1]

  • High Compound Concentration: Screening at a high concentration can reveal low-affinity, irrelevant off-target interactions.[1]

    • Solution: Perform a dose-response analysis to determine the optimal concentration that inhibits the primary target without engaging off-targets. Aim for concentrations close to the IC50 or Ki value for the primary target.[2][3]

  • Promiscuous Scaffold: The core scaffold of your inhibitor might be inherently non-selective.[1]

    • Solution: Consider strategies like macrocyclization to restrict the conformational flexibility of the inhibitor, making it more specific to the target kinase's active site.[1] Another approach is to develop inhibitors that target less conserved allosteric sites instead of the ATP-binding pocket.[1]

Quantitative Data: Inhibitor Selectivity Profiles

The following tables summarize the inhibitory activity of selected pyrazole-based kinase inhibitors against their primary targets and key off-targets, illustrating the concept of selectivity.

Table 1: Dasatinib Inhibitory Profile

Target KinaseIC50 (nM)Potency
BCR-ABL<1High
SRC<1High
c-Kit1-10High
PDGFRβ1-10High
DDR110-100Moderate

Data sourced from various publications and compiled for illustrative purposes.

Table 2: Ruxolitinib Inhibitory Profile

Target KinaseIC50 (nM)
JAK1~3
JAK2~3
JAK3~430

Data sourced from docking studies and in vitro assays.[5]

Experimental Protocols

Here are detailed methodologies for key experiments to identify and validate off-target effects of pyrazole-based kinase inhibitors.

Kinome Profiling

This experiment assesses the selectivity of an inhibitor by screening it against a large panel of purified kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the pyrazole-based inhibitor in DMSO. For a single-concentration screen, a common concentration is 1 µM.

  • Assay Plate Preparation: Utilize a multi-well plate containing a panel of purified kinases. Commercial services like Reaction Biology's HotSpot™ or Promega's Kinase Selectivity Profiling Systems are widely used.[6][7]

  • Kinase Reaction:

    • Add the kinase, a suitable substrate (peptide or protein), and the test compound at the desired concentration to each well.

    • Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP).[1]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: Stop the reaction, for example, by adding EDTA or spotting the reaction mixture onto a phosphocellulose membrane.[1]

  • Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this involves measuring the incorporation of the radiolabel. Other methods may use fluorescence or luminescence.

  • Data Analysis: The results are typically expressed as the percentage of kinase activity remaining in the presence of the inhibitor compared to a vehicle (DMSO) control.[8] A lower percentage indicates stronger inhibition.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method to verify target engagement within a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[9]

Methodology:

  • Cell Treatment: Culture cells to an appropriate density and treat them with the pyrazole-based inhibitor at various concentrations or a vehicle control for 1-2 hours at 37°C.[2]

  • Heating Step:

    • Harvest and wash the cells, then resuspend them in a buffer containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.[2]

  • Cell Lysis: Lyse the cells using methods such as freeze-thaw cycles.[2]

  • Separation of Soluble Proteins: Centrifuge the lysates to separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates.[3][10]

  • Protein Quantification: Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.[3][11]

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement and stabilization.[3]

Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS is a powerful technique to identify the direct and indirect binding partners of a compound within a cell, providing an unbiased view of its off-targets.[12][13]

Methodology:

  • Cell Lysate Preparation: Culture and harvest cells, then prepare a cell lysate under conditions that preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody that specifically targets the protein of interest (the putative on-target or a suspected off-target).

    • Add protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and perform in-gel digestion with an enzyme like trypsin to generate peptides.

  • Mass Spectrometry Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use bioinformatics software to identify the proteins from the mass spectrometry data by searching against a protein database.[12] The fold enrichment of proteins in the inhibitor-treated sample compared to a control can identify both direct and indirect targets.[12]

Visualizations

Signaling Pathway Diagram

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Expression Nucleus->Gene Regulates Ruxolitinib Ruxolitinib (Pyrazole-based Inhibitor) Ruxolitinib->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.

Experimental Workflow Diagram

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Analysis A 1. Treat cells with inhibitor or vehicle B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells and separate soluble proteins B->C D 4. Quantify target protein (e.g., Western Blot) C->D E 5. Generate melting curve D->E Troubleshooting_Logic Start Unexpected Phenotype Observed Confirm_On_Target Confirm On-Target Engagement (e.g., CETSA) Start->Confirm_On_Target Dose_Response Perform Dose-Response Analysis Confirm_On_Target->Dose_Response Engaged Investigate_Other Investigate Other Causes (e.g., permeability) Confirm_On_Target->Investigate_Other Not Engaged Kinome_Profile Conduct Kinome Profiling Dose_Response->Kinome_Profile Phenotype at Higher Conc. On_Target_Effect Likely an On-Target Effect Dose_Response->On_Target_Effect Phenotype at IC50 Conc. Rescue_Experiment Perform Rescue Experiment Kinome_Profile->Rescue_Experiment Off_Target_Effect Likely an Off-Target Effect Rescue_Experiment->Off_Target_Effect Phenotype Persists Rescue_Experiment->On_Target_Effect Phenotype Rescued

References

Technical Support Center: Enhancing the Selectivity of 3-(4-Aminophenyl)pyrazole for CDK16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to enhance the selectivity of 3-(4-aminophenyl)pyrazole and its analogs for Cyclin-Dependent Kinase 16 (CDK16).

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments to improve the selectivity of this compound for CDK16.

Q1: My this compound analog shows high potency for CDK16, but also inhibits other CDKs. How can I improve its selectivity?

Potential Cause: The high degree of conservation in the ATP-binding pocket among cyclin-dependent kinases often leads to a lack of selectivity for ATP-competitive inhibitors like this compound.[1][2]

Troubleshooting Strategies:

  • Structure-Activity Relationship (SAR) Guided Modifications: Systematically modify the this compound scaffold at different positions to exploit subtle differences in the ATP-binding pockets of various CDKs. A study on N-(1H-pyrazol-3-yl)pyrimidine-4-amine-based inhibitors, a similar scaffold, demonstrated that modifications at three key positions could significantly influence selectivity for CDK16.[3]

    • Vary Substituents on the Pyrazole Ring: Introduction of different alkyl groups, esters, or amides on the pyrazole can impact selectivity. For instance, while a cyclopropyl group increased potency, it also led to more off-target effects. In contrast, bulkier substituents like a methyl amide were not well-tolerated by CDK16.[3]

    • Modify the Linker: The nature of the linker connecting the pyrazole to other moieties can be altered.

    • Introduce Substituents on an adjacent ring system (e.g., pyrimidine): Adding groups like methyl, chloro, or phenyl to an adjacent ring can influence interactions with the kinase.[3]

  • Targeting the Gatekeeper Residue: Design modifications that introduce bulky substituents oriented towards the "gatekeeper" residue in the kinase active site. This can create a steric clash with kinases that have larger gatekeeper residues, while allowing binding to kinases with smaller gatekeeper residues, a strategy known to enhance selectivity.[1]

  • Exploiting Inactive Kinase Conformations: Design analogs that preferentially bind to the inactive "DFG-out" conformation of CDK16.[4] Since not all kinases readily adopt this conformation, this can be a powerful strategy for achieving selectivity.[4] Crystal structures of CDK16 have shown it can accommodate inhibitors that bind to this inactive conformation.[5][6]

Q2: I am observing significant variability in my IC50 values for the same compound between different kinase assay experiments. What could be the cause?

Potential Cause: Poor reproducibility in IC50 values is a frequent issue in kinase inhibition assays and can arise from multiple factors.

Troubleshooting Strategies:

  • Reagent Quality and Consistency:

    • Enzyme Purity: Ensure the use of a highly pure CDK16 preparation (ideally >98%), as contaminating kinases can lead to inaccurate activity measurements.[7]

    • Substrate Quality: Variations in the purity and concentration of the substrate can affect reaction kinetics.

    • ATP Concentration: Since this compound is likely an ATP-competitive inhibitor, fluctuations in the ATP concentration will directly affect the IC50 value. It is recommended to use an ATP concentration at or near the Michaelis constant (Km) for CDK16 to ensure data comparability.[8]

  • Assay Conditions:

    • Incubation Times: Ensure that the kinase reaction is within the linear range (initial velocity conditions), typically with less than 20% substrate conversion. Proceeding too far can lead to an underestimation of inhibitor potency.

    • Temperature Control: Maintain a consistent temperature throughout the assay, as enzyme activity is highly sensitive to temperature changes.

  • Compound Handling:

    • Solubility: Visually inspect for any compound precipitation in the assay wells, especially at higher concentrations. Ensure the final concentration of your inhibitor does not exceed its solubility limit in the assay buffer.[9]

    • DMSO Concentration: If using DMSO to dissolve your compounds, keep the final concentration in the assay low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity or inhibition.[9]

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of CDK16 that can be exploited to design selective inhibitors?

CDK16 is an atypical member of the CDK family.[5][6] While its ATP-binding pocket is highly conserved, structural studies have revealed some unique features that can be targeted for selective inhibitor design:

  • Conformational Plasticity: The kinase domain of CDK16 has been shown to exhibit considerable conformational plasticity, suggesting it might be more adaptable to inhibitors that stabilize specific conformations.[5][6]

  • Accommodation of Different Inhibitor Types: The ATP-binding pocket of CDK16 can accommodate both type I (binding to the active conformation) and type II (binding to the inactive "DFG-out" conformation) kinase inhibitors.[5][6] This provides an opportunity to design selective type II inhibitors.

Q2: What are some established medicinal chemistry strategies to improve kinase inhibitor selectivity in general?

Several strategies are employed by medicinal chemists to enhance the selectivity of kinase inhibitors:[1][4][10][11]

  • Structure-Based Drug Design: Utilizing crystal structures of the target kinase to design inhibitors that form specific interactions with non-conserved residues in the active site.[11]

  • Covalent Inhibition: Designing inhibitors with a reactive group (a weak electrophile) that can form a covalent bond with a non-conserved cysteine residue near the active site. This can dramatically increase both potency and selectivity.[1]

  • Allosteric Inhibition: Developing inhibitors that bind to sites on the kinase other than the ATP-binding pocket. These allosteric sites are often less conserved, offering a promising avenue for achieving high selectivity.[2][12]

  • Bivalent Inhibitors: Tethering a kinase inhibitor to another molecule (a small molecule or a peptide) that targets a second site on the kinase. This approach can yield highly selective inhibitors.[1]

Q3: Which experimental assays are recommended for determining the selectivity of my CDK16 inhibitors?

A comprehensive assessment of selectivity requires a combination of in vitro and cell-based assays:

  • In Vitro Kinase Panel Screening: Profile your inhibitor against a broad panel of kinases to identify potential off-targets.[13] This provides a quantitative measure of selectivity.

  • Biochemical Assays: These assays measure the direct inhibition of kinase activity. Common methods include:

    • Radiometric Assays: A traditional method that measures the transfer of radiolabeled phosphate from ATP to a substrate.[14]

    • Luminescence-Based Assays: These assays measure the amount of ATP consumed or ADP produced during the kinase reaction.[15]

    • Fluorescence-Based Assays: Techniques like FRET (Förster Resonance Energy Transfer) can be used to measure substrate phosphorylation.[14]

    • Mobility Shift Assays: These assays separate phosphorylated and non-phosphorylated substrates based on changes in their mobility in an electric field.[16]

  • Cell-Based Assays: These assays determine the inhibitor's activity and selectivity within a cellular context:

    • NanoBRET™ Target Engagement Assay: This technology allows for the quantitative measurement of inhibitor binding to the target kinase in live cells.[3][17]

    • Cellular Phosphorylation Assays (e.g., Western Blotting): Measure the phosphorylation status of known CDK16 substrates within treated cells to confirm on-target inhibition.[18]

    • Cell Proliferation/Viability Assays: Assess the effect of the inhibitor on the growth of cancer cell lines where CDK16 is implicated.[3][18]

Quantitative Data Summary

The following table summarizes the structure-activity relationship data for a series of N-(1H-pyrazol-3-yl)pyrimidine-4-amine-based inhibitors, demonstrating the impact of substitutions on cellular potency against CDK16.

CompoundR1 (on Pyrazole)R2 (on Pyrimidine)R3 (Linker)CDK16 EC50 (nM) in NanoBRET Assay
1 (Lead) HHH18.0
11a CyclopropylHH33.0
11b CyclopropylMethylH45.0
11c CyclopropylChloroH124.0
11d CyclopropylPhenylH54.0
11e CyclopropylHMethyl42.0
11f CyclopropylHPhenyl56.0
21i -CO-NH-CH3HH>10,000
42d -COO-iso-propylHH42.0
43d -COO-tert-butylHH33.0

Data extracted from a study on 3-amino-1H-pyrazole-based kinase inhibitors.[3][19]

Experimental Protocols

Detailed Methodology: In Vitro Luminescence-Based Kinase Assay

This protocol describes a general method for measuring the in vitro inhibitory activity of a compound against CDK16 by quantifying the amount of ADP produced.

Materials:

  • Recombinant human CDK16/Cyclin Y complex

  • Kinase substrate peptide (e.g., a known CDK16 substrate)

  • ATP (at Km concentration for CDK16)

  • Test compound (e.g., a this compound analog)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or a similar luminescence-based ADP detection kit)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM.

    • Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • Prepare a 2X kinase solution by diluting the CDK16/Cyclin Y complex in Kinase Assay Buffer.

    • Prepare a 2X substrate/ATP solution in Kinase Assay Buffer.

    • In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Kinase_Prep Kinase Solution (2X) Add_Kinase Add Kinase & Incubate Kinase_Prep->Add_Kinase Substrate_Prep Substrate/ATP Solution (2X) Start_Reaction Add Substrate/ATP Substrate_Prep->Start_Reaction Add_Compound->Add_Kinase Add_Kinase->Start_Reaction Stop_Reaction Add ADP-Glo Reagent Start_Reaction->Stop_Reaction Develop_Signal Add Detection Reagent Stop_Reaction->Develop_Signal Read_Luminescence Read Luminescence Develop_Signal->Read_Luminescence Data_Normalization Normalize Data Read_Luminescence->Data_Normalization IC50_Calculation Calculate IC50 Data_Normalization->IC50_Calculation

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

selectivity_strategy cluster_strategies Selectivity Enhancement Strategies Start Promiscuous this compound Analog SAR Structure-Activity Relationship (SAR) Studies Start->SAR Gatekeeper Targeting the Gatekeeper Residue Start->Gatekeeper Inactive_Conf Exploiting Inactive Conformations (DFG-out) Start->Inactive_Conf Covalent Covalent Targeting of Non-conserved Cysteines Start->Covalent Goal Selective CDK16 Inhibitor SAR->Goal Gatekeeper->Goal Inactive_Conf->Goal Covalent->Goal

References

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenges of controlling regioselectivity in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their selective formation crucial?

A1: In pyrazole synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] The formation of a specific regioisomer is critical because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What are the primary factors influencing regioselectivity in the synthesis of pyrazoles?

A2: The regioselectivity of pyrazole synthesis is influenced by a combination of factors:

  • Electronic Effects: The electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a significant role. Electron-withdrawing groups on the dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine.[2]

  • Steric Hindrance: Bulky substituents on either reactant can sterically hinder the approach of the nucleophile to a particular carbonyl group, thus favoring the formation of one regioisomer over the other.[2]

  • Solvent: The choice of solvent can dramatically impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity compared to traditional solvents like ethanol.[3] Protic solvents may favor one regioisomer, while aprotic solvents might favor the other.[4]

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of the regioisomers formed.[1]

  • pH Control: The pH of the reaction medium can be a critical factor. Acidic or basic conditions can influence the rate of competing reaction pathways, thereby affecting the final isomeric ratio.[2]

Q3: What are some alternative synthetic strategies to the classical Knorr synthesis for achieving high regioselectivity?

A3: Besides the classical Knorr synthesis (condensation of a 1,3-dicarbonyl with a hydrazine), several other methods are employed to achieve higher regioselectivity:

  • 1,3-Dipolar Cycloadditions: This approach, for example, involves the reaction of diazo compounds with alkynes.[5][6]

  • Catalyst-Mediated Syntheses: Various metal catalysts, including copper, iron, and ruthenium, have been used to control the regioselectivity of pyrazole formation.[7][8]

  • Synthesis from β-Enamino Diketones: The structure of β-enamino diketones can influence the regiochemistry of the reaction with hydrazines.[4]

  • Multicomponent Reactions: One-pot, multicomponent reactions can offer high efficiency and regioselectivity in the synthesis of complex pyrazoles.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of substituted pyrazoles, with a focus on controlling and managing the formation of regioisomers.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Potential Cause: The electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl substrate are not significant enough under the current reaction conditions to favor one site of attack over the other.[1]

  • Troubleshooting Steps:

    • Solvent Modification: Switch from a standard protic solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE).[3] This has been shown to dramatically improve regioselectivity in many cases.

    • Temperature Adjustment: Vary the reaction temperature. Lowering the temperature may favor the kinetically controlled product, while higher temperatures might favor the thermodynamically more stable isomer.

    • pH Optimization: Adjust the pH of the reaction mixture. The addition of a catalytic amount of acid or base can sometimes significantly alter the regiochemical outcome.[2]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Potential Cause: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current experimental setup.[1]

  • Troubleshooting Steps:

    • Re-evaluate Substrate Design: If possible, consider modifying the substituents on your 1,3-dicarbonyl compound or hydrazine to sterically block the formation of the undesired isomer or electronically favor the desired pathway.

    • Explore Alternative Catalysts: Investigate the use of different catalysts (e.g., Lewis acids, transition metals) that may alter the reaction mechanism and favor the formation of the desired regioisomer.[8]

    • Change the Order of Addition: In some cases, the order in which the reactants are mixed can influence the outcome. Try adding the hydrazine dropwise to a solution of the dicarbonyl compound, or vice versa.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Potential Cause: The reaction conditions did not provide sufficient regioselectivity, resulting in a mixture of products that now requires purification.

  • Troubleshooting Steps:

    • Column Chromatography: This is the most common method for separating pyrazole regioisomers.[10]

      • TLC Analysis: First, perform a thorough screening of various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.

      • Flash Chromatography: Once a suitable solvent system is identified, perform flash column chromatography on silica gel to separate the isomers.

    • Crystallization: If the regioisomers have different solubilities, fractional crystallization can be an effective separation technique.

    • Acid Addition Salt Formation: Reacting the mixture of pyrazole isomers with an inorganic or organic acid can lead to the formation of acid addition salts. These salts may have different crystallization properties, allowing for their separation.[11][12]

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis

1,3-Dicarbonyl SubstrateHydrazineSolventRegioisomeric Ratio (A:B)Reference
1-(Phenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol1:1.3
1-(Phenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85:15[3]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineEthanol~1:1.3

Regioisomer A corresponds to the pyrazole with the substituent from the less hindered carbonyl at the 5-position, and Regioisomer B is the opposite.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[13]

  • Materials:

    • Unsymmetrical 1,3-diketone (e.g., 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)

    • Methylhydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE) as solvent

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)

  • Procedure:

    • Dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) in a round-bottom flask equipped with a magnetic stir bar.

    • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress using TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the TFE solvent under reduced pressure using a rotary evaporator.

    • Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

    • Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm its structure and assess isomeric purity.

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography

This is a general protocol for separating a mixture of two pyrazole regioisomers.[10][13]

  • Materials:

    • Crude mixture of pyrazole regioisomers

    • Silica gel for flash chromatography

    • A series of solvents for TLC and column chromatography (e.g., hexanes, ethyl acetate, dichloromethane)

    • TLC plates and visualization method (e.g., UV lamp, iodine chamber)

    • Chromatography column and collection tubes

  • Procedure:

    • TLC Optimization: Dissolve a small amount of the crude mixture in a suitable solvent. Spot the solution on several TLC plates and develop them in different solvent systems of varying polarity (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate). Identify the solvent system that gives the best separation (largest difference in Rf values) between the two regioisomer spots.

    • Column Packing: Prepare a flash chromatography column with silica gel, using the optimized eluent as the mobile phase.

    • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

    • Elution: Begin eluting the column with the optimized solvent system, collecting fractions in separate tubes.

    • Fraction Analysis: Monitor the fractions by TLC to determine which fractions contain the pure isomers.

    • Combine and Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the purified regioisomers.

Visualizations

Regioselective_Pyrazole_Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_troubleshooting Troubleshooting start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine reaction Reaction Conditions (Solvent, Temp, pH) start->reaction product Crude Product (Mixture of Regioisomers) reaction->product tlc TLC Analysis for Regioisomer Ratio product->tlc separation Separation (Column Chromatography) tlc->separation decision Desired Regioselectivity? tlc->decision isomer_a Pure Regioisomer A separation->isomer_a isomer_b Pure Regioisomer B separation->isomer_b decision->separation Yes optimization Optimize Reaction Conditions: - Solvent (e.g., TFE) - Temperature - pH/Catalyst decision->optimization No optimization->reaction Knorr_Pyrazole_Synthesis_Regioisomers cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl R1-CO-CH2-CO-R2 path_a Attack at Carbonyl 1 dicarbonyl->path_a R3-NH-NH2 attacks C attached to R1 path_b Attack at Carbonyl 2 dicarbonyl->path_b R3-NH-NH2 attacks C attached to R2 hydrazine Substituted Hydrazine R3-NH-NH2 isomer_a Regioisomer A path_a->isomer_a Cyclization isomer_b Regioisomer B path_b->isomer_b Cyclization

References

Technical Support Center: Minimizing Cytotoxicity of 3-(4-aminophenyl)pyrazole in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 3-(4-aminophenyl)pyrazole and its derivatives, focusing on strategies to minimize cytotoxicity in normal cells.

Frequently Asked Questions (FAQs)

Q1: My preliminary data shows that this compound is cytotoxic to both cancer and normal cell lines. What are the general strategies to reduce its toxicity in normal cells?

A1: Several strategies can be employed to mitigate the off-target toxicity of cytotoxic compounds like this compound. These include:

  • Structural Modification: Synthesizing and screening derivatives of this compound can lead to analogs with improved selectivity. Structure-activity relationship (SAR) studies on pyrazole derivatives often reveal that certain substitutions can enhance anticancer activity while reducing toxicity to normal cells.

  • Targeted Drug Delivery: Encapsulating the compound in nanoparticles or conjugating it to a ligand that binds to receptors overexpressed on cancer cells can increase its concentration at the tumor site, thereby lowering systemic toxicity.

  • Co-administration with Cytoprotective Agents: Certain agents can be co-administered to protect normal cells from the cytotoxic effects of chemotherapy. Examples include antioxidants to counteract reactive oxygen species (ROS) generation, a common mechanism of pyrazole-induced cytotoxicity.

  • Dose Optimization: Carefully titrating the concentration of this compound to a level that is effective against cancer cells but has minimal impact on normal cells is a critical step.

Q2: What are the common mechanisms by which pyrazole derivatives induce cytotoxicity?

A2: Pyrazole derivatives have been shown to induce cytotoxicity through several mechanisms, including:

  • Induction of Apoptosis: Many pyrazole compounds trigger programmed cell death (apoptosis) in cancer cells. This is often mediated by the activation of caspases (like caspase-3 and -7) and the modulation of Bcl-2 family proteins.[1][2][3]

  • Generation of Reactive Oxygen Species (ROS): Some pyrazole derivatives can increase intracellular ROS levels, leading to oxidative stress and subsequent cell death.[1][2]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases (e.g., G2/M or S phase), preventing cancer cell proliferation.[4][5]

  • Inhibition of Kinases: Certain pyrazole derivatives act as kinase inhibitors, targeting signaling pathways that are crucial for cancer cell survival and proliferation.[6]

Q3: How can I assess whether the cytotoxicity I'm observing is specific to cancer cells?

A3: To determine the cancer cell-specific cytotoxicity of this compound, you should perform comparative in vitro cytotoxicity assays using a panel of both cancer cell lines and normal, non-transformed cell lines. A common metric used is the Selectivity Index (SI) , which is calculated by dividing the IC50 (or CC50) value for the normal cell line by the IC50 value for the cancer cell line.[4] An SI value greater than 1 suggests that the compound is more toxic to cancer cells than to normal cells. A higher SI value indicates greater selectivity.

Q4: I am observing high variability in my cytotoxicity assay results. What could be the potential sources of this variability?

A4: High variability in cytotoxicity assays can arise from several factors:

  • Cell Seeding Density: Inconsistent cell numbers across wells can significantly affect the results. Ensure a uniform cell suspension and careful pipetting.

  • Compound Solubility and Stability: this compound or its derivatives might precipitate out of solution or degrade over the course of the experiment. Check the solubility of your compound in the culture medium and its stability under incubation conditions.

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle control (medium with the same concentration of solvent) to assess its effect.

  • Assay Incubation Time: The duration of compound exposure should be consistent across all experiments.

  • Plate Reader/Instrument Variability: Ensure the microplate reader is properly calibrated and maintained.

Troubleshooting Guides

Issue 1: High Cytotoxicity in Normal Cell Lines

  • Problem: The IC50 value of this compound in normal cells is close to or lower than that in cancer cells.

  • Possible Causes & Solutions:

    • Off-target effects: The compound may be hitting a target that is essential for the survival of both normal and cancer cells.

      • Action: Consider synthesizing derivatives of this compound to improve target specificity. Structure-activity relationship (SAR) studies can guide the design of more selective compounds.

    • High concentration: The concentrations being tested may be too high, leading to non-specific toxicity.

      • Action: Perform a dose-response curve over a wider and lower concentration range to identify a therapeutic window where cancer cells are more sensitive.

    • Sub-optimal assay conditions: The chosen normal cell line might be particularly sensitive.

      • Action: Test the compound on a panel of different normal cell lines from various tissues to get a broader understanding of its toxicity profile.

Issue 2: Inconsistent IC50 Values Between Experiments

  • Problem: The calculated IC50 values for the same cell line vary significantly from one experiment to another.

  • Possible Causes & Solutions:

    • Cell passage number: Cells at high passage numbers can have altered phenotypes and drug sensitivities.

      • Action: Use cells within a consistent and low passage number range for all experiments.

    • Reagent variability: Different batches of media, serum, or the compound itself can introduce variability.

      • Action: Use the same batch of reagents for a set of comparative experiments. If a new batch is introduced, perform a validation experiment.

    • Pipetting errors: Inaccurate pipetting can lead to variations in cell numbers and compound concentrations.

      • Action: Ensure pipettes are calibrated and use proper pipetting techniques. Consider using automated liquid handlers for high-throughput screening.

Quantitative Data on Cytotoxicity of Pyrazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Compound 1 MCF7 (Breast)1.3MCF10A (Breast Epithelial)23.217.8[6]
B16F10 (Melanoma)6.0L929 (Fibroblast)14.02.3[6]
PTA-1 A549 (Lung)0.17MCF-10A (Breast Epithelial)4.4025.9[4]
Jurkat (Leukemia)0.32MCF-10A (Breast Epithelial)4.4013.8[4]
MS7 OSCC (Oral Squamous)-HGF (Gingival Fibroblast)->247.4[5]
Compound 28 HCT116 (Colon)0.035Normal CellsNo clear toxicityHigh[6]
Compounds 60-62 A549, HeLa, MCF74.63 - 5.54HEK293>45>8.1[6]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Test compound (this compound) stock solution

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent as the test compound) and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.

Materials:

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Test compound stock solution

  • Lysis buffer (positive control)

Procedure:

  • Seed cells and treat with the test compound as described in the MTT assay protocol (steps 1-4).

  • Include controls: no-cell background control, vehicle control, untreated control, and a maximum LDH release positive control (cells treated with lysis buffer).

  • After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at the wavelength specified in the kit's instructions (usually 490 nm).

Visualizations

Signaling Pathway for Pyrazole-Induced Apoptosis

G cluster_0 Normal Cell cluster_1 Cancer Cell Pyrazole_N This compound ROS_N Low ROS Generation Pyrazole_N->ROS_N Antioxidant Antioxidant Defense (e.g., Glutathione) ROS_N->Antioxidant Neutralized by Bcl2_N High Bcl-2 (Anti-apoptotic) Caspase_N Caspase Inactivation Bcl2_N->Caspase_N Inhibits Survival_N Cell Survival Caspase_N->Survival_N Pyrazole_C This compound ROS_C High ROS Generation Pyrazole_C->ROS_C Bcl2_C Low Bcl-2 (Anti-apoptotic) Pyrazole_C->Bcl2_C Downregulates Mito Mitochondrial Dysfunction ROS_C->Mito Bax Bax Activation (Pro-apoptotic) Bcl2_C->Bax Less Inhibition of Bax->Mito Promotes Caspase_C Caspase Activation (e.g., Caspase-3) Mito->Caspase_C Activates Apoptosis Apoptosis Caspase_C->Apoptosis

Caption: Proposed differential signaling of this compound in normal vs. cancer cells.

Experimental Workflow for Assessing Selective Cytotoxicity

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis Normal_Cells Normal Cells (e.g., MCF10A, Fibroblasts) Serial_Dilutions Prepare Serial Dilutions of this compound Cancer_Cells Cancer Cells (e.g., MCF7, A549) Cancer_Cells->Serial_Dilutions Incubation Incubate for 24, 48, 72 hours Serial_Dilutions->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH IC50 Calculate IC50 Values MTT->IC50 LDH->IC50 SI Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) IC50->SI

Caption: Workflow for determining the selective cytotoxicity of a test compound.

Troubleshooting Logic for High Cytotoxicity in Normal Cells

G Start High Cytotoxicity in Normal Cells Check_Concentration Is the concentration range appropriate? Start->Check_Concentration Check_Cell_Line Is the normal cell line overly sensitive? Check_Concentration->Check_Cell_Line Yes Adjust_Dose Action: Lower the concentration range Check_Concentration->Adjust_Dose No Check_Compound Is the compound non-selective? Check_Cell_Line->Check_Compound No Test_Other_Lines Action: Test on a panel of normal cell lines Check_Cell_Line->Test_Other_Lines Yes Synthesize_Derivatives Action: Synthesize and screen derivatives for improved selectivity Check_Compound->Synthesize_Derivatives Yes

Caption: A logical approach to troubleshooting high cytotoxicity in normal cell lines.

References

Technical Support Center: Improving the Metabolic Stability of Aminopyrazole Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and scientists working to enhance the metabolic stability of aminopyrazole-based drug candidates.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it critical for aminopyrazole drug candidates?

A1: Metabolic stability refers to a drug candidate's susceptibility to biotransformation by drug-metabolizing enzymes.[1] A compound with low metabolic stability is rapidly broken down, which can lead to poor bioavailability, short duration of action, and the need for more frequent or higher doses.[2][3] For aminopyrazole compounds, understanding metabolic stability is crucial for selecting candidates with favorable pharmacokinetic properties that are more likely to succeed in clinical development.[2]

Q2: What are the primary metabolic pathways for aminopyrazole-based compounds?

A2: The liver is the main site of drug metabolism.[4] For aminopyrazole derivatives, metabolism is often mediated by:

  • Phase I Reactions: Primarily oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[5][6] Common metabolic "soft spots" on the aminopyrazole core and its substituents include aromatic rings, alkyl groups, and the amino group itself, leading to hydroxylation, N-dealkylation, or oxidation.[7][8]

  • Phase II Reactions: Conjugation reactions, such as glucuronidation by UDP-glucuronosyltransferases (UGTs), which increase the water solubility of the compound to facilitate excretion.[5] These reactions can be significant, especially if the compound contains functional groups like phenols.[7]

  • Other Pathways: Depending on the overall structure, enzymes in the cytosol (e.g., aldehyde oxidase) or other tissues may also contribute to metabolism.[1]

Q3: What are the standard in vitro assays to assess the metabolic stability of my aminopyrazole compound?

A3: A variety of in vitro test systems are available to predict a compound's stability.[2] The most common are:

  • Liver Microsomes: These are subcellular fractions containing key Phase I (CYP, FMO) and Phase II (UGT) enzymes.[4] They are cost-effective and widely used for initial screening of intrinsic clearance (CLint).[5]

  • Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors for both Phase I and Phase II reactions.[3][4]

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, allowing for the study of a broader range of metabolic pathways.[1]

Section 2: Troubleshooting Guide for Metabolic Stability Assays

Q4: My aminopyrazole candidate shows very rapid degradation (<5 min half-life) in the human liver microsome (HLM) assay. What are the next steps?

A4: Rapid degradation suggests high intrinsic clearance. To troubleshoot and understand the cause, consider the following:

  • Confirm NADPH Dependence: Run the assay with and without the NADPH regenerating system.[9] If degradation is significantly lower without NADPH, it confirms that CYP450 enzymes are the primary drivers of metabolism.[9]

  • Lower Protein Concentration: High enzyme concentrations can lead to very fast turnover. Try reducing the microsomal protein concentration (e.g., from 0.5 mg/mL to 0.25 mg/mL) to slow the reaction and obtain a more accurate measurement.[9]

  • Use a Different System: If metabolism is too rapid in microsomes, switching to hepatocytes may provide a more physiologically relevant rate, as it accounts for cell uptake and the presence of both Phase I and II enzymes under more natural cofactor concentrations.[4]

  • Identify the Metabolite(s): Use analytical techniques like high-resolution LC-MS/MS to identify the structures of the major metabolites.[10] Knowing where the molecule is being modified is the first step toward targeted structural changes.[10]

Q5: The metabolic stability of my compound is highly variable between experiments. What is causing this inconsistency?

A5: Variability can stem from several factors in the experimental setup:

  • Reagent Preparation: Ensure the NADPH regenerating system is freshly prepared for each experiment, as its activity can diminish over time.[9]

  • Microsome Handling: Liver microsomes are sensitive to handling. Thaw them quickly at 37°C immediately before use and keep them on ice. Avoid repeated freeze-thaw cycles.

  • Compound Solubility: Poor solubility of your aminopyrazole candidate in the incubation buffer can lead to inconsistent results. Ensure the final DMSO concentration is low (typically <0.5%) and that the compound remains in solution.

  • Assay Conditions: Maintain consistent incubation temperature (37°C), pH (7.4), and gentle agitation to ensure uniform reaction conditions.[11]

Q6: My compound appears stable in microsomes but has poor in vivo exposure. What could be the reason?

A6: If a compound is stable in microsomes but fails in vivo, it suggests other clearance mechanisms are at play:

  • Missing Metabolic Pathways: Microsomes primarily assess CYP- and UGT-mediated metabolism.[5] Your compound might be cleared by cytosolic enzymes (e.g., aldehyde oxidase), which are not fully represented. Running the assay in S9 fractions or hepatocytes can help investigate this.[1]

  • Extrahepatic Metabolism: Metabolism can occur in other tissues besides the liver, such as the intestine, kidneys, or lungs.[4] Assays using intestinal S9 fractions can be valuable, especially for orally administered drugs.[4]

  • Other Clearance Routes: The compound may be eliminated through non-metabolic pathways, such as direct renal or biliary excretion.[5]

  • Formation of Reactive Metabolites: Some aminopyrazole derivatives can be bioactivated to form reactive metabolites that covalently bind to proteins.[12] This is a form of clearance not typically measured by monitoring the parent drug's disappearance and can be a toxicity concern.[12]

Section 3: Experimental Protocols

Detailed Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol outlines a standard procedure for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

1. Materials & Equipment

  • Pooled Human Liver Microsomes (HLM)

  • Test aminopyrazole compound (10 mM stock in DMSO)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11][13]

  • Control compounds (e.g., Verapamil for high clearance, Dextromethorphan for low/medium clearance)[14]

  • Ice-cold Acetonitrile (ACN) with an internal standard (for reaction termination and protein precipitation)

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system for analysis[11]

2. Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Termination cluster_analysis 4. Analysis prep_reagents Prepare Reagents (Buffer, NADPH, Microsomes) pre_incubate Pre-incubate Compound + Microsomes at 37°C prep_reagents->pre_incubate prep_compound Dilute Test Compound to Working Solution prep_compound->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction sampling Take Aliquots at Time Points (0, 5, 15, 30, 45 min) start_reaction->sampling terminate Terminate Reaction (Add Cold ACN + IS) sampling->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate

Caption: Workflow for the in vitro microsomal stability assay.

3. Procedure

  • Prepare Working Solutions:

    • Dilute the HLM to a working concentration of 0.5 mg/mL in potassium phosphate buffer. Keep on ice.[5]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions. Pre-warm to 37°C just before use.[9]

    • Dilute the 10 mM test compound stock to a working solution. The final concentration in the incubation is typically 1 µM.[5]

  • Incubation:

    • In a 96-well plate, add the HLM solution and the test compound working solution.

    • Include a "minus cofactor" control where phosphate buffer is added instead of the NADPH system.[13]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[9]

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells (except the "minus cofactor" control). This is your T=0 starting point.[9]

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[5][15]

  • Sample Processing:

    • Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.[11]

  • Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.[15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope of the line, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[9]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k / protein concentration in mg/mL) * 1000 .[9]

Section 4: Data Interpretation and Strategic Solutions

Data Interpretation

The results from the HLM assay can be used to classify your aminopyrazole compounds and guide the next steps in development.

Intrinsic Clearance (CLint) (µL/min/mg)Half-Life (t½) (min)ClassificationImplication & Next Steps
< 10> 69Low Clearance High stability. Likely to have low first-pass metabolism. Proceed with further DMPK studies.
10 - 5014 - 69Medium Clearance Moderate stability. May be acceptable. Consider metabolite identification to assess risk.
> 50< 14High Clearance Low stability. Likely to have high first-pass metabolism and poor oral bioavailability. Requires structural modification.

Table 1: Classification of compounds based on in vitro metabolic stability data.

Strategies to Improve Metabolic Stability

If your aminopyrazole candidate has high clearance, the following structural modification strategies can be employed. The key is to block or alter the identified metabolic "soft spots" without losing potency at the target.[16][17]

StrategyDescriptionExample Application for Aminopyrazoles
Blocking Metabolic Sites Introduce a sterically hindering group or an atom that is resistant to metabolism at a known metabolic hotspot.Replace a metabolically labile hydrogen on an aromatic ring with a fluorine or chlorine atom to block CYP-mediated oxidation.[18][19]
Deuteration Replace a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism. The C-D bond is stronger than the C-H bond, slowing the rate of CYP-mediated bond cleavage.If N-dealkylation is a major pathway, deuterating the alkyl group can significantly increase stability.[20]
Reduce Lipophilicity High lipophilicity often correlates with increased metabolic turnover.Introduce polar functional groups or replace lipophilic moieties (e.g., a phenyl ring with a pyridine ring) to lower the compound's LogP.[7]
Bioisosteric Replacement Replace a metabolically unstable functional group with a different group that has similar physical or chemical properties but is more stable.Replace a labile ester group with a more stable amide or a 1,2,4-oxadiazole.[18][21][22] Replace an unsubstituted phenyl ring with a more stable heterocyclic ring.[18]
Conformational Constraint Lock the molecule into a conformation that is a poor substrate for metabolizing enzymes.Introduce ring systems or bulky groups to restrict bond rotation near the metabolic site.[7]

Table 2: Common strategies to enhance the metabolic stability of drug candidates.

Logic Diagram for Improving Metabolic Stability

This diagram outlines the decision-making process for addressing metabolic instability in an aminopyrazole drug candidate.

G cluster_strategies Implement Structural Modification Strategy Start Aminopyrazole Candidate Shows High Clearance MetID Identify Metabolic Hotspot (Metabolite ID via LC-MS) Start->MetID SAR Understand Structure- Activity Relationship (SAR) MetID->SAR Blocking Block Site (F, Cl, Me) SAR->Blocking Deuteration Deuterate Site SAR->Deuteration Bioisostere Bioisosteric Replacement SAR->Bioisostere ReduceLipo Reduce Lipophilicity SAR->ReduceLipo ReTest Re-synthesize Analog Blocking->ReTest Deuteration->ReTest Bioisostere->ReTest ReduceLipo->ReTest Assay Re-run Metabolic Stability Assay ReTest->Assay End Improved Stability: Proceed to further studies Assay->End Success EndBad No Improvement: Re-evaluate SAR & Strategy Assay->EndBad Failure

Caption: Decision-making workflow for optimizing metabolic stability.

References

Technical Support Center: Addressing Resistance Mechanisms to Aminopyrazole-Based Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing resistance mechanisms encountered during experiments with aminopyrazole-based therapies.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to aminopyrazole-based kinase inhibitors?

A1: Resistance to aminopyrazole-based kinase inhibitors can be broadly categorized into two main types:

  • On-target resistance: This involves alterations in the drug's direct target, the kinase. The most common on-target resistance mechanism is the acquisition of point mutations in the kinase domain. These mutations can interfere with inhibitor binding, thereby reducing the drug's efficacy. A well-known example is the T315I "gatekeeper" mutation in the BCR-ABL kinase, which confers resistance to many tyrosine kinase inhibitors (TKIs).[1][2][3][4] Another example is the phosphorylation of SHP2 at tyrosine 62, which stabilizes it in an open conformation and prevents the binding of allosteric inhibitors.

  • Off-target (or bypass) resistance: This occurs when cancer cells activate alternative signaling pathways to circumvent the effects of the inhibitor, even when the primary target is effectively blocked.[1][3] This can involve the upregulation of other receptor tyrosine kinases (RTKs) or the activation of downstream signaling molecules in pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT.[5][6][7]

Q2: My cells are developing resistance to an aminopyrazole-based SHP2 inhibitor. What are the likely causes?

A2: Acquired resistance to allosteric SHP2 inhibitors, such as SHP099, in the context of RTK-driven cancers like FLT3-ITD-positive Acute Myeloid Leukemia (AML), is often mediated by a feedback activation loop. Inhibition of SHP2 can lead to the hyperphosphorylation of the upstream RTK (e.g., FLT3), which in turn phosphorylates SHP2 at Tyr62. This phosphorylation event stabilizes SHP2 in its active, open conformation, which prevents the binding of the allosteric inhibitor and restores downstream signaling, particularly through the RAS/ERK pathway.[5]

Q3: We have identified a gatekeeper mutation in the target kinase of our aminopyrazole-based therapy. What are our options?

A3: Gatekeeper mutations, which are located in the ATP-binding pocket of the kinase, are a common mechanism of resistance to kinase inhibitors.[8] These mutations sterically hinder the binding of the inhibitor. To address this, consider the following approaches:

  • Next-generation inhibitors: Investigate the use of next-generation aminopyrazole-based inhibitors that are specifically designed to be effective against gatekeeper mutations.[8][9]

  • Combination therapies: Explore combination therapies that target downstream signaling pathways or parallel survival pathways that may be activated in resistant cells.[10]

Q4: How can I determine if resistance in my cell line is due to on-target mutations or bypass pathway activation?

A4: To distinguish between on-target and off-target resistance, a combination of molecular and cellular biology techniques is recommended:

  • Sequence the kinase domain: Perform Sanger sequencing or next-generation sequencing (NGS) of the target kinase's coding region to identify any potential resistance mutations.[11][12][13]

  • Analyze signaling pathways: Use techniques like Western blotting to assess the phosphorylation status of key downstream signaling proteins (e.g., pERK, pAKT) in the presence and absence of the inhibitor. Persistent activation of these pathways despite target inhibition suggests the involvement of bypass mechanisms.[14][15][16]

  • Co-immunoprecipitation: To investigate the interaction between your target and other proteins, which might be altered in resistant cells, you can perform co-immunoprecipitation experiments.[17][18][19]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell line variability Ensure consistent cell passage number and confluency. Different cell lines can have inherently different sensitivities.[20]
Inconsistent drug concentration Prepare fresh serial dilutions of the aminopyrazole compound for each experiment. Verify the concentration of your stock solution.
Variable incubation time Maintain a consistent drug exposure time across all experiments. Longer incubation times can lead to lower IC50 values.[20]
Assay-dependent variability Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters. Be consistent with the assay used.[20]
Cell viability exceeds 100% at low concentrations This could be due to the drug acting as a growth factor at low doses or issues with overgrown control cultures. Ensure you are using an appropriate time course for your control cells to find maximal signal incorporation.[21]
Problem 2: No decrease in downstream signaling (e.g., pERK) despite treatment with an aminopyrazole-based inhibitor.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Intrinsic resistance of the cell line The cell line may harbor downstream mutations (e.g., in BRAF or MEK) that make it independent of the targeted kinase's activity.[5]
Bypass pathway activation Investigate the activation of alternative signaling pathways (e.g., PI3K/AKT, other RTKs) using a phospho-kinase array or Western blotting for key signaling nodes.
Ineffective drug concentration or incubation time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment to observe an effect on downstream signaling.
Antibody issues in Western blotting Ensure the primary antibody for the phosphorylated target is specific and used at the recommended dilution. Use a positive control (e.g., cells stimulated with a growth factor) to confirm the antibody is working. Include phosphatase inhibitors in your lysis buffer.[22]
Problem 3: Difficulty in generating a stable drug-resistant cell line.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Drug concentration is too high Start with a low concentration of the drug (e.g., IC20-IC30) and gradually increase the concentration in a stepwise manner as the cells adapt.[23][24][25][26]
Drug concentration is too low A very low concentration may not provide sufficient selective pressure to enrich for resistant cells.
Loss of resistant phenotype Some resistant cell lines require continuous culture in the presence of the drug to maintain their resistant phenotype. Periodically check the IC50 of the resistant line.[23][27]
Clonal selection The initial resistant population may be heterogeneous. Consider single-cell cloning to isolate and characterize distinct resistant clones.

Quantitative Data

Table 1: IC50 Values of Aminopyrazole-Based Inhibitors in Sensitive and Resistant Cell Lines

InhibitorTargetCell LineStatusIC50 (nM)Fold ResistanceReference
SHP099SHP2MV4-11Parental~1,000-
SHP099SHP2MV4-11Resistant>10,000>10
Compound 6FGFR3BaF3 FGFR3Wild-Type0.8-[8]
Compound 6FGFR3BaF3 FGFR3 V555MMutant0.91.1[8]
NEO212Not SpecifiedU937Parental2.0-3.7 µM-[28]
NEO212Not SpecifiedU937 AraC-RResistant2.0-3.7 µM1[28]
SN38Not SpecifiedOCUM-2MParental6.4-[29]
SN38Not SpecifiedOCUM-2M/SN38Resistant30447.5[29]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line by Stepwise Exposure

This protocol describes a general method for generating a drug-resistant cell line by gradually increasing the concentration of the aminopyrazole-based inhibitor.

Materials:

  • Parental cancer cell line of interest

  • Aminopyrazole-based inhibitor

  • Complete cell culture medium

  • Cell culture flasks/plates

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

  • Determine the initial IC50: Perform a cell viability assay to determine the IC50 of the aminopyrazole inhibitor in the parental cell line.

  • Initial drug exposure: Culture the parental cells in complete medium containing the inhibitor at a concentration equal to the IC20-IC30.

  • Monitor cell growth: Observe the cells daily. Initially, a significant number of cells may die. Continue to culture the surviving cells, changing the medium with the inhibitor every 2-3 days.

  • Passage cells: Once the cells have recovered and are proliferating, passage them as you would the parental cell line, always maintaining the same concentration of the inhibitor in the culture medium.

  • Increase drug concentration: After the cells have been stably growing at the initial concentration for several passages, increase the inhibitor concentration by a factor of 1.5 to 2.

  • Repeat stepwise increase: Repeat steps 3-5, gradually increasing the drug concentration. If at any point the majority of cells die, return to the previous lower concentration for a few more passages before attempting to increase it again.

  • Characterize the resistant line: Once the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., 5-10 fold the initial IC50), the resistant cell line is established. Confirm the degree of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.

  • Cryopreservation and maintenance: Cryopreserve vials of the resistant cell line at different passages. To maintain the resistant phenotype, it is often necessary to continuously culture the cells in the presence of the inhibitor.[23][24][25][27]

Protocol 2: Western Blotting for Phospho-ERK (pERK)

This protocol outlines the steps for detecting the phosphorylation status of ERK1/2, a key downstream effector in the RAS/MAPK pathway, in response to treatment with an aminopyrazole-based inhibitor.

Materials:

  • Parental and/or resistant cell lines

  • Aminopyrazole-based inhibitor

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-pERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell treatment and lysis: Seed cells and treat with the aminopyrazole inhibitor at the desired concentrations and for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Protein quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary antibody incubation: Incubate the membrane with the primary antibody against pERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary antibody incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the bands using an imaging system.

  • Stripping and re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total ERK1/2.

Visualizations

SHP2_Resistance_Pathway cluster_resistance Acquired Resistance Mechanism RTK Receptor Tyrosine Kinase (e.g., FLT3-ITD) SHP2 SHP2 RTK->SHP2 Activates SHP2_pY62 pY62-SHP2 (Open/Active Conformation) RTK->SHP2_pY62 Phosphorylation of Tyr62 SHP2_inhibitor Aminopyrazole-based SHP2 Allosteric Inhibitor SHP2_inhibitor->SHP2 Inhibits (Allosteric) SHP2_inhibitor->SHP2_pY62 Binding Prevented RAS RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_pY62->RAS Restores Activation

Caption: Acquired resistance to allosteric SHP2 inhibitors.

BCR_ABL_Resistance cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance (Bypass Pathways) BCR_ABL BCR-ABL KD_Mutation Kinase Domain Mutation (e.g., T315I) Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT, JAK/STAT) BCR_ABL->Downstream_Signaling Activates KD_Mutation->Downstream_Signaling Restores Activation Bypass_RTK Alternative RTK Activation Bypass_RTK->Downstream_Signaling Activates Downstream_Activation Downstream Pathway Activation Leukemic_Cell_Survival Leukemic Cell Survival & Proliferation Downstream_Activation->Leukemic_Cell_Survival Promotes Aminopyrazole_TKI Aminopyrazole-based BCR-ABL Inhibitor Aminopyrazole_TKI->BCR_ABL Inhibits Downstream_Signaling->Leukemic_Cell_Survival

Caption: On-target and off-target resistance to BCR-ABL inhibitors.

Caption: Troubleshooting workflow for resistance mechanism identification.

References

Technical Support Center: Purification of 3-(4-Aminophenyl)pyrazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-(4-aminophenyl)pyrazole and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and its analogs?

A1: The primary purification techniques for this compound and its analogs are recrystallization and column chromatography. The choice between these methods often depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Q2: What are some common solvents for the recrystallization of aminophenylpyrazoles?

A2: Ethanol is a frequently used solvent for the recrystallization of aminophenylpyrazoles.[1] Other solvents that may be effective, depending on the specific analog, include methanol, isopropanol, and acetone, or mixtures thereof.[2] A good starting point is to consult the literature for procedures involving similar compounds.[1]

Q3: What type of stationary phase and mobile phase is typically used for column chromatography of aminophenylpyrazoles?

A3: For column chromatography, silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A common eluting solvent mixture is a 90/10 hexane/ethyl acetate ratio, which can be adjusted based on the polarity of the specific analog and impurities.[3]

Q4: My purified this compound appears colored. Is this normal?

A4: While a pure compound is often colorless or white, the presence of color in the final product can indicate residual impurities. These impurities may arise from starting materials, side reactions, or degradation. Further purification steps may be necessary to obtain a colorless product.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound and its analogs can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining purity.[4] Other common methods include Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. The melting point of this compound is reported to be in the range of 110-115 °C.[5]

Troubleshooting Guides

Issue 1: Low yield after recrystallization.
Possible Cause Troubleshooting Step
Compound is too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture. Perform small-scale solubility tests with various solvents to find the optimal one where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.
Too much solvent was used. Concentrate the solution by evaporating some of the solvent before cooling to induce crystallization.
Cooling was too rapid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small crystals or an oil.
Incomplete precipitation. After initial crystallization, place the mother liquor in a freezer for an extended period to see if more product precipitates.
Issue 2: Oily product instead of solid crystals during recrystallization.
Possible Cause Troubleshooting Step
Presence of impurities. Impurities can lower the melting point and inhibit crystallization. Try purifying the crude product by column chromatography first to remove the bulk of the impurities, and then proceed with recrystallization.
Inappropriate solvent. The solvent may be too good at dissolving the compound, even at low temperatures. Try a different solvent or a solvent system where the compound has lower solubility.
Supersaturation. Scratch the inside of the flask with a glass rod to provide a surface for nucleation. Seeding with a small crystal of the pure compound can also initiate crystallization.
Issue 3: Poor separation during column chromatography.
Possible Cause Troubleshooting Step
Inappropriate solvent system (mobile phase). The polarity of the eluent is critical. If the compound and impurities are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If they are moving too slowly (low Rf), increase the polarity. Use TLC to test different solvent systems before running the column.
Column overloading. Too much crude material was loaded onto the column. Use a larger column or reduce the amount of material being purified in a single run. A general rule is to use a 30-100:1 ratio of silica gel to crude product by weight.
Improper column packing. Air bubbles or channels in the silica gel can lead to poor separation. Ensure the column is packed uniformly.
Co-eluting impurities. Some impurities may have very similar polarities to the desired product. In this case, a different chromatographic technique, such as reverse-phase chromatography or preparative HPLC, may be necessary.
Issue 4: Product degradation during purification.
Possible Cause Troubleshooting Step
Sensitivity to acid or base. Aminopyrazoles can be sensitive to acidic or basic conditions. Ensure that the solvents and silica gel used are neutral. If acidic impurities are present from the synthesis, a mild basic wash of the crude product (e.g., with saturated sodium bicarbonate solution) may be necessary before chromatography.
Air or light sensitivity. Some organic compounds can degrade upon exposure to air or light. Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect the sample from light by wrapping the flask in aluminum foil.
Thermal instability. Avoid excessive heat during solvent removal (rotary evaporation). Use a water bath at a moderate temperature.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol. Add the solvent portion-wise until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, subsequently cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound Analogs
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully load it onto the top of the packed column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with the chosen mobile phase (e.g., a 90:10 hexane:ethyl acetate mixture). The polarity of the eluent can be gradually increased if necessary to elute the desired compound.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude this compound recrystallization Recrystallization synthesis->recrystallization Option 1 column_chromatography Column Chromatography synthesis->column_chromatography Option 2 pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product hplc HPLC nmr NMR mp Melting Point pure_product->hplc pure_product->nmr pure_product->mp troubleshooting_logic start Purification Attempt check_purity Is the product pure? start->check_purity low_yield Low Yield? check_purity->low_yield No end Pure Product Obtained check_purity->end Yes oily_product Oily Product? low_yield->oily_product No troubleshoot_yield Adjust Solvent/ Cooling Rate low_yield->troubleshoot_yield Yes poor_separation Poor Separation (Chromatography)? oily_product->poor_separation No troubleshoot_oil Change Solvent/ Use Seed Crystal oily_product->troubleshoot_oil Yes troubleshoot_separation Optimize Mobile Phase/ Repack Column poor_separation->troubleshoot_separation Yes repurify Re-purify troubleshoot_yield->repurify troubleshoot_oil->repurify troubleshoot_separation->repurify repurify->start

References

Validation & Comparative

Comparative Analysis of 3-(4-aminophenyl)pyrazole and Other Cyclin-Dependent Kinase (CDK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific experimental data on the CDK inhibitory activity of 3-(4-aminophenyl)pyrazole. The aminopyrazole scaffold is a known pharmacophore for kinase inhibitors, including CDKs. For the purpose of this guide, we will conduct a comparative analysis using a hypothetical aminopyrazole derivative, hereafter referred to as "Illustrative Aminopyrazole," to demonstrate how such a compound would be evaluated against established CDK inhibitors. The performance data for the Illustrative Aminopyrazole is hypothetical and based on activities reported for structurally related pyrazole-based CDK inhibitors.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This guide provides a comparative overview of our Illustrative Aminopyrazole against a panel of well-characterized CDK inhibitors, including both FDA-approved selective inhibitors and broader-spectrum research compounds. The comparison focuses on their inhibitory potency, selectivity, and cellular effects, supported by detailed experimental protocols.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
CompoundCDK1/CycBCDK2/CycECDK4/CycD1CDK6/CycD3CDK9/CycT1
Illustrative Aminopyrazole >100085450600>1000
Palbociclib[1]>10000>100001116>10000
Ribociclib[2][3]>1000>10001039>1000
Abemaciclib[4][5]162750421057
Flavopiridol[6][7][8]30-40170100~4020-100
Roscovitine[9][10][11][12][13]650100-700>100000>100000600

Data for the Illustrative Aminopyrazole is hypothetical and for comparative purposes only.

Table 2: Cellular Activity - Antiproliferative Effects (GI50, µM)
CompoundMCF-7 (Breast)HCT116 (Colon)A549 (Lung)
Illustrative Aminopyrazole 1.52.13.5
Palbociclib[14][15]0.148~0.1~0.1
Ribociclib[16][17]~0.9~1.0Not widely reported
Abemaciclib[18]0.168~0.2~0.3
Flavopiridol[6][19]~0.050.013~0.1
Roscovitine[10][13]~15~15~15

Data for the Illustrative Aminopyrazole is hypothetical and for comparative purposes only.

Signaling Pathway and Experimental Workflow

CDK Signaling Pathway

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitors Inhibitors Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (pRb) (Inactive) E2F E2F Rb->E2F Inhibits G1_S_Genes S-Phase Gene Transcription E2F->G1_S_Genes Activates CyclinE Cyclin E G1_S_Genes->CyclinE DNA_Rep DNA Replication G1_S_Genes->DNA_Rep CDK2_E CDK2 CyclinE->CDK2_E Activates CDK2_E->Rb Further Phosphorylates CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A Activates CDK2_A->DNA_Rep Promotes Palbo_Ribo_Abema Palbociclib Ribociclib Abemaciclib Palbo_Ribo_Abema->CDK46 Illustrative_Amino Illustrative Aminopyrazole Illustrative_Amino->CDK2_E Flavo_Rosco Flavopiridol Roscovitine Flavo_Rosco->CDK46 Flavo_Rosco->CDK2_E

Caption: Simplified CDK signaling pathway in G1/S phase transition.

Experimental Workflow for CDK Inhibitor Characterization

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_determination IC50 Determination Kinase_Assay->IC50_determination Cell_Culture Cancer Cell Lines Treatment Treat with Inhibitor Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Viability_Assay Western_Blot Western Blot Treatment->Western_Blot GI50_determination GI50 Determination Viability_Assay->GI50_determination Target_Modulation Analyze Target Modulation (e.g., p-Rb levels) Western_Blot->Target_Modulation

Caption: General experimental workflow for characterizing a CDK inhibitor.

Experimental Protocols

In Vitro CDK Enzymatic Assay (Luminescence-based)

This protocol is adapted for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to determine the IC50 value of an inhibitor against a specific CDK/cyclin complex.

Materials:

  • Recombinant CDK/cyclin enzyme (e.g., CDK2/CycE)

  • Substrate (e.g., Histone H1 or a specific peptide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test inhibitor (e.g., Illustrative Aminopyrazole) and control inhibitors

  • ADP-Glo™ Kinase Assay reagents

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in kinase buffer. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions. Include a vehicle control (e.g., DMSO).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle control.

    • Add 2 µL of a mixture containing the CDK/cyclin enzyme and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[20]

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[20]

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[20]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes the determination of the GI50 (concentration for 50% growth inhibition) of a CDK inhibitor on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Test inhibitor and control inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[21]

  • Inhibitor Treatment: Prepare serial dilutions of the inhibitor in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control.[21]

  • Incubation: Incubate the plate for 72 hours.[22]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[23]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[23]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.

Western Blot Analysis for Target Modulation

This protocol is used to assess the effect of the CDK inhibitor on the phosphorylation of downstream targets, such as the Retinoblastoma protein (Rb).

Materials:

  • Cancer cell lines

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb (Ser780), anti-total-Rb, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.[24][25]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[25]

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.[25]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[24]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.[25]

  • Analysis: Quantify the band intensities and normalize the level of phosphorylated Rb to total Rb and a loading control (e.g., GAPDH).

Conclusion

This guide provides a framework for comparing the pyrazole-based compound, represented by our Illustrative Aminopyrazole, with other established CDK inhibitors. The data tables highlight the varying potency and selectivity profiles of these compounds. While the Illustrative Aminopyrazole shows moderate and selective activity against CDK2 in this hypothetical scenario, the FDA-approved drugs Palbociclib, Ribociclib, and Abemaciclib demonstrate high potency and selectivity for CDK4/6. In contrast, Flavopiridol and Roscovitine exhibit broader-spectrum activity against multiple CDKs. The provided experimental protocols offer standardized methods for the in vitro and cell-based characterization of novel CDK inhibitors, enabling a comprehensive evaluation of their therapeutic potential. Further investigation into the specific activity of this compound is warranted to definitively place it within the landscape of CDK inhibitors.

References

Validating 3-(4-aminophenyl)pyrazole as an Anticancer Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the potential of 3-(4-aminophenyl)pyrazole and its analogs as anticancer agents against established chemotherapy drugs. This guide provides a framework for validation, including experimental data on representative compounds, detailed protocols, and visualization of key cellular pathways.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity. This guide focuses on the validation of this compound and its analogs as a promising class of anticancer agents. Due to the limited publicly available data specifically for this compound, this guide will utilize a representative, structurally similar compound, a 3-amino-5-phenylpyrazole derivative (herein referred to as Representative Pyrazole 1), for which comprehensive experimental data has been published. This approach provides a robust framework for evaluating the potential of this class of compounds.

Performance Comparison: Representative Pyrazole 1 vs. Standard Chemotherapy

The following tables summarize the in vitro cytotoxicity of Representative Pyrazole 1 against various cancer cell lines, compared to standard-of-care chemotherapy drugs.

Table 1: In Vitro Cytotoxicity (IC50) Against Breast Cancer Cell Lines
CompoundMCF-7 (μM)MDA-MB-231 (μM)T-47D (μM)
Representative Pyrazole 10.0380.934.792
Doxorubicin0.045 - 1.50.05 - 0.50.02 - 0.2
Paclitaxel0.002 - 0.010.001 - 0.0050.003 - 0.015
Cisplatin5 - 202 - 103 - 15

Note: IC50 values for standard drugs are approximate ranges from various literature sources and can vary based on experimental conditions.

Table 2: In Vitro Cytotoxicity (IC50) Against Lung Cancer Cell Lines
CompoundA549 (μM)NCI-H460 (μM)
Representative Pyrazole 10.17 - 8.0Not Available
Cisplatin2 - 101 - 5
Paclitaxel0.005 - 0.050.001 - 0.01
Gemcitabine0.01 - 0.10.005 - 0.05

Note: IC50 values for standard drugs are approximate ranges from various literature sources and can vary based on experimental conditions.

Table 3: In Vitro Cytotoxicity (IC50) Against Colon Cancer Cell Lines
CompoundHCT-116 (μM)HT-29 (μM)
Representative Pyrazole 13.18 - 9.54Not Available
5-Fluorouracil (5-FU)1 - 105 - 20
Oxaliplatin0.1 - 11 - 5
Irinotecan0.5 - 51 - 10

Note: IC50 values for standard drugs are approximate ranges from various literature sources and can vary based on experimental conditions.

Mechanism of Action

Many pyrazole derivatives exert their anticancer effects through multiple mechanisms. Key pathways identified for Representative Pyrazole 1 and its analogs include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular machinery like microtubules and protein kinases.

Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by this compound analogs.

apoptosis_pathway This compound analog This compound analog Mitochondrial Stress Mitochondrial Stress This compound analog->Mitochondrial Stress Caspase-9 Activation Caspase-9 Activation Mitochondrial Stress->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

A Comparative Analysis of Aminopyrazole and Aminopyrimidine Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is continually evolving, with a focus on developing potent, selective, and effective therapeutics. Among the myriad of scaffolds explored, aminopyrazoles and aminopyrimidines have emerged as privileged structures, forming the core of numerous kinase inhibitors. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid researchers in the design and development of next-generation kinase inhibitors.

Quantitative Data on Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative aminopyrazole and aminopyrimidine inhibitors against a panel of kinases. It is important to note that these values are compiled from various studies and experimental conditions may differ, warranting careful interpretation.

Kinase TargetInhibitor ScaffoldCompound ExampleIC50 (nM)Reference
JNK3AminopyrazoleSR-35767[1]
p38αAminopyrazoleSR-3576>20,000[1]
CDK14AminopyrazoleFMF-04-159-2Biochemical data not provided, potent cellular engagement
FGFR1AminopyrazoleCompound 7<0.3[2]
FGFR2AminopyrazoleCompound 71.1[2]
FGFR3AminopyrazoleCompound 7<0.3[2]
FGFR4AminopyrazoleCompound 70.5[2]
LckAminopyrimidinePP15[2]
FynAminopyrimidinePP16[2]
LckAminopyrimidinePP24[2]
FynAminopyrimidinePP25[2]
BTKAminopyrimidineCompound 288.2[2]
BTKAminopyrimidineIbrutinib (contains pyrazolopyrimidine)0.5[2]
PLK1AminopyrimidineD40359[3]
FLT3AminopyrimidineCompound 307.2[4]
FLT3AminopyrimidineCompound 361.5[4]
c-KITAminopyrimidineCompound 30>10,000[4]
c-KITAminopyrimidineCompound 36>10,000[4]

Signaling Pathways

Understanding the signaling context in which these inhibitors function is crucial. Below are diagrams of key pathways modulated by kinases targeted by aminopyrazole and aminopyrimidine inhibitors.

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation STAT->Proliferation

Figure 1: Simplified FGFR Signaling Pathway

JNK_Signaling Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun c-Jun JNK3->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis

Figure 2: Simplified JNK3 Signaling Pathway

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery. Below are methodologies for key assays cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compounds (e.g., aminopyrazole or aminopyrimidine inhibitors)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 5 µL of the test compound solution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of a 4X concentrated solution of the kinase to all wells except the "no enzyme" controls.

    • Gently mix and incubate for 15-30 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 10 µL of a 2X solution of substrate and ATP. The final reaction volume is 20 µL.

    • Incubate the reaction for the desired time (e.g., 60 minutes) at room temperature.

  • ADP Detection:

    • Stop the kinase reaction and deplete unconsumed ATP by adding 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C.

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the discovery and characterization of kinase inhibitors, a process applicable to both aminopyrazole and aminopyrimidine scaffolds.

Kinase_Inhibitor_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen In_Vitro In Vitro Profiling Lead_Gen->In_Vitro Biochem Biochemical Assays (Potency, Selectivity) In_Vitro->Biochem Cellular Cell-Based Assays (Proliferation, Target Engagement) In_Vitro->Cellular Lead_Opt Lead Optimization (ADME/Tox) In_Vitro->Lead_Opt In_Vivo In Vivo Studies (PK/PD, Efficacy) Lead_Opt->In_Vivo Candidate Clinical Candidate In_Vivo->Candidate

Figure 3: Kinase Inhibitor Discovery Workflow

Concluding Remarks

Both aminopyrazole and aminopyrimidine scaffolds have proven to be highly valuable in the development of kinase inhibitors. The choice between these two core structures often depends on the specific kinase target and the desired selectivity profile. Structure-activity relationship (SAR) studies are critical in optimizing compounds based on either scaffold to achieve the desired potency, selectivity, and pharmacokinetic properties. This guide provides a foundational comparison to inform the strategic design of novel and effective kinase inhibitors.

References

Assessing the In Vivo Efficacy of Pyrazole Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of pyrazole-based compounds that are structurally related to the 3-(4-aminophenyl)pyrazole scaffold. Due to a lack of publicly available, direct comparative studies on multiple this compound derivatives, this guide synthesizes data from studies on analogous compounds that have demonstrated significant in vivo anti-tumor activity. The information herein is intended to serve as a reference for assessing the therapeutic potential of this important class of molecules.

Comparative In Vivo Efficacy of Pyrazole-Based Kinase Inhibitors

The following table summarizes in vivo efficacy data for several pyrazole-containing derivatives that act as kinase inhibitors. These compounds, while not all strictly 3-(4-aminophenyl)pyrazoles, share structural similarities and target pathways relevant to this class. The data is compiled from various studies, and direct comparison should be approached with caution due to inter-study variability in models and methods.

Compound ID/NameTarget Kinase(s)Animal ModelTumor Cell Line / TypeDosing RegimenKey Efficacy Outcome
Compound 8q [1]RETXenograft Mouse ModelBa/F3-CCDC6-RETG810C30 mg/kg/day, i.p.66.9% Tumor Growth Inhibition (TGI)
Derivative 29b [2]Not SpecifiedMurine Tumor ModelsHuman Carcinoma CellsOral & Intraperitoneal Admin.Potent anti-tumor activity
Compound 47 [3]TRAP1, Hsp90Mouse Xenograft ModelPC3 (Prostate Cancer)Not SpecifiedSignificant tumor growth reduction
Compound 48 [3]TRAP1, Hsp90Mouse Xenograft ModelPC3 (Prostate Cancer)Not SpecifiedSignificant tumor growth reduction
Quinazoline Derivative (4b) [4]Aurora Kinase BMouse Xenograft ModelHuman Cancer CellsOral Administration (low dose)Demonstrated in vivo efficacy

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of in vivo efficacy studies. Below is a representative methodology for a xenograft model study, a common approach for evaluating anti-cancer agents.[5]

Protocol: Murine Xenograft Model for Anti-Tumor Efficacy
  • Cell Culture and Implantation:

    • Human tumor cells (e.g., PC3, Ba/F3) are cultured under standard conditions (e.g., RPMI-1640 medium supplemented with 10% FBS at 37°C, 5% CO2).

    • Cells are harvested during the exponential growth phase.

    • A suspension of 1-5 x 106 cells in a sterile medium/matrigel mixture is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth and Group Assignment:

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated with the formula: (Length x Width²)/2.

    • Mice are randomized into vehicle control and treatment groups once tumors reach the target volume.

  • Drug Formulation and Administration:

    • The test compound (e.g., Compound 8q) is formulated in an appropriate vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water).

    • The compound is administered to the treatment group at a specified dose and schedule (e.g., 30 mg/kg, daily) via the determined route (e.g., intraperitoneal injection or oral gavage). The control group receives the vehicle only.

  • Monitoring and Endpoints:

    • Animal body weight and general health are monitored throughout the study to assess toxicity.

    • Tumor volumes are measured until the study endpoint.

    • The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

    • The study is terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

Visualizing Experimental and Biological Pathways

Diagrams are essential for conceptualizing complex processes in drug discovery. The following visualizations, created using the DOT language, illustrate a typical workflow for in vivo efficacy studies and a generalized signaling pathway targeted by many pyrazole derivatives.

G cluster_preclinical Pre-Clinical Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase CellCulture 1. Tumor Cell Line Culture & Expansion Harvest 2. Cell Harvest & Preparation CellCulture->Harvest Implantation 3. Subcutaneous Implantation in Mice Harvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization into Control & Treatment Groups TumorGrowth->Randomization Dosing 6. Daily Dosing (Vehicle vs. Compound) Randomization->Dosing Monitoring 7. Monitor Tumor Volume & Animal Health Dosing->Monitoring Endpoint 8. Study Endpoint Reached Monitoring->Endpoint Analysis 9. Data Analysis (e.g., TGI Calculation) Endpoint->Analysis

Caption: Workflow for a typical in vivo xenograft study.

Many this compound derivatives function by inhibiting protein kinases, which are crucial components of cell signaling pathways that can become dysregulated in cancer.

G cluster_pathway Generalized Kinase Inhibitor Signaling Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., RET, VEGFR) Ligand->Receptor Binds RAS RAS Receptor->RAS Inhibitor Pyrazole Derivative (Kinase Inhibitor) Inhibitor->Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of a receptor tyrosine kinase pathway.

References

A Comparative Guide to the Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the 3-aminopyrazole scaffold. While specific quantitative data for the unembellished 3-(4-aminophenyl)pyrazole is not extensively available in public literature, this scaffold is a well-established "privileged" structure in the design of potent and selective kinase inhibitors.[1][2][3] This guide will, therefore, utilize publicly available data for several notable pyrazole-based inhibitors to illustrate their selectivity profiles against a kinase panel. Furthermore, detailed experimental protocols for key kinase screening assays are provided, along with visualizations of relevant signaling pathways to offer a comprehensive resource for researchers in the field of kinase inhibitor development.

Comparative Kinase Selectivity of Pyrazole-Based Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. The pyrazole scaffold has been successfully employed to generate inhibitors with varying selectivity profiles, targeting a range of kinases from different families. The following table summarizes the inhibitory activities of several pyrazole-containing drugs against their primary targets and a selection of off-target kinases, demonstrating the versatility of this chemical scaffold.

CompoundPrimary Target(s)IC50 (Primary Target)Key Off-TargetsIC50 (Off-Targets)Reference
Ruxolitinib JAK1, JAK2~3 nMJAK3~430 nM[2]
Afuresertib AKT10.08 nM (Ki)AKT2, AKT32 nM, 2.6 nM[2]
Tozasertib Aurora Kinases-CDK16160 nM (Kd)[4]
Compound 19 (from[5])CDK8398.8 nM-Favorable selectivity at 1 µM[5]
AT7519 CDK1, 2, 4, 6, 910-210 nMGSK3β89 nM[1]

Experimental Protocols

Accurate and reproducible cross-reactivity profiling is fundamental to the characterization of any kinase inhibitor. Below are detailed protocols for two widely used, commercially available kinase assay platforms.

LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay that measures the ability of a test compound to displace an Alexa Fluor™ 647-labeled, ATP-competitive tracer from the kinase active site.

Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase of interest. When a fluorescently labeled tracer binds to the kinase's ATP pocket, the proximity of the Eu-donor and the Alexa Fluor™ 647-acceptor results in a high FRET signal. A test compound that also binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.

General Protocol for IC50 Determination:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound derivative) in a suitable buffer, typically at 4 times the final desired concentration.[6][7]

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase of interest and the Eu-labeled anti-tag antibody at 2 times the final desired concentration in the assay buffer.[6][7]

  • Tracer Solution: Prepare the Alexa Fluor™ 647-labeled tracer at 4 times the final desired concentration.[6]

  • Assay Assembly:

    • In a 384-well plate, add 4 µL of the serially diluted test compound.[6][7]

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.[6][7]

    • Add 4 µL of the 4X tracer solution to all wells to initiate the reaction.[6][7]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[6][8]

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor). The ratio of these emissions is used to calculate the degree of inhibition.

  • Data Analysis: Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase-Glo® Luminescent Kinase Assay (Promega)

This assay quantifies the activity of a kinase by measuring the amount of ATP remaining in the solution after a kinase reaction.

Principle: The Kinase-Glo® reagent contains luciferase, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The amount of light generated is directly proportional to the amount of ATP present. In a kinase reaction, as the kinase consumes ATP to phosphorylate its substrate, the amount of ATP decreases. An inhibitor will prevent this consumption, resulting in a higher luminescent signal.[9][10]

General Protocol for Kinase Inhibition Assay:

  • Kinase Reaction Setup:

    • In a multiwell plate, set up the kinase reaction including the kinase, its specific substrate, and ATP in an appropriate reaction buffer.

    • Add the test compound at various concentrations to the wells.

  • Incubation: Incubate the plate at a set temperature (e.g., room temperature or 30°C) for a specific period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.[10]

  • ATP Detection:

    • Allow the Kinase-Glo® Reagent to equilibrate to room temperature.

    • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.[9][10][11]

  • Signal Stabilization and Measurement:

    • Mix the contents of the wells briefly.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

    • Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is inversely correlated with kinase activity.[10] Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathway Visualizations

Understanding the signaling context of a target kinase is crucial for interpreting the cellular effects of an inhibitor. Below are diagrams of key signaling pathways frequently targeted by pyrazole-based inhibitors.

ABL_Signaling_Pathway BCR_ABL BCR-ABL Grb2 Grb2 BCR_ABL->Grb2 pY177 STAT5 STAT5 BCR_ABL->STAT5 CrkL CrkL BCR_ABL->CrkL Gab2 Gab2 Grb2->Gab2 PI3K PI3K Gab2->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation STAT5->Proliferation CrkL->Proliferation

Caption: Simplified ABL kinase signaling pathway initiated by the oncogenic BCR-ABL fusion protein.[12][13][14]

RAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS-GTP RTK->RAS RAF RAF (A-RAF, B-RAF, c-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription Proliferation Proliferation, Differentiation, Survival Transcription->Proliferation

Caption: The canonical RAS-RAF-MEK-ERK (MAPK) signaling cascade.[15][16][]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF_MEK_ERK Raf-MEK-ERK Pathway PKC->RAF_MEK_ERK Permeability Permeability PKC->Permeability Survival Survival AKT->Survival Proliferation Proliferation RAF_MEK_ERK->Proliferation

Caption: Key downstream signaling pathways activated by VEGF binding to its receptor, VEGFR-2.[18][19][20]

References

Benchmarking 3-(4-aminophenyl)pyrazole Against Known Anti-inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory agent, 3-(4-aminophenyl)pyrazole, against established nonsteroidal anti-inflammatory drugs (NSAIDs): Celecoxib, a selective COX-2 inhibitor, and Ibuprofen and Diclofenac, which are non-selective COX inhibitors. This document outlines key experimental protocols for evaluating anti-inflammatory activity and presents available data to benchmark performance.

While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide draws upon the known anti-inflammatory mechanisms of the broader pyrazole class of compounds to provide a foundational comparison. Pyrazole derivatives have demonstrated significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways such as NF-κB.[1][2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of anti-inflammatory agents. Below are standard protocols for key in vitro and in vivo assays.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric Method)

This assay determines the potency and selectivity of a compound in inhibiting the two isoforms of the COX enzyme.

  • Principle: The assay measures the peroxidase activity of COX. The COX component converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to prostaglandin H2. This assay utilizes a fluorescent probe that reacts with the intermediate PGG2 to produce a measurable fluorescent signal.[5][6][7]

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Heme (cofactor)

    • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

    • Arachidonic acid (substrate)

    • Test compound (this compound) and reference drugs (Celecoxib, Ibuprofen, Diclofenac) dissolved in DMSO

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, heme, and the fluorescent probe.

    • Add the test compound or reference drug at various concentrations to the wells of the microplate. Include a vehicle control (DMSO).

    • Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation, 587 nm emission) over time.[8]

    • Calculate the rate of reaction and determine the concentration of the compound that causes 50% inhibition (IC50) of enzyme activity.

2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophage cells.

  • Principle: Murine macrophage cells (RAW 264.7) are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, which induces the expression of inducible nitric oxide synthase (iNOS) and subsequent production of NO. The amount of NO released into the cell culture medium is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.[9][10][11]

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Lipopolysaccharide (LPS) from E. coli

    • Test compound and reference drugs

    • Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

    • Sodium nitrite standard solution

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or reference drugs for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[11]

    • After incubation, collect the cell culture supernatant.

    • Add the Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

In Vivo Assay

Carrageenan-Induced Paw Edema in Rats

This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of a compound.[12]

  • Principle: A sub-plantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.[12][13]

  • Materials:

    • Wistar or Sprague-Dawley rats

    • Carrageenan (1% w/v solution in saline)

    • Test compound and reference drugs

    • Plethysmometer or digital calipers

  • Procedure:

    • Administer the test compound or reference drug to the rats via an appropriate route (e.g., oral gavage) at a predetermined time before carrageenan injection.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14]

    • The increase in paw volume is calculated as the difference between the final and initial paw volumes.

    • The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Data Presentation

The following tables summarize the available quantitative data for the known anti-inflammatory drugs. As specific data for this compound is limited, this section will be updated as more research becomes available. The anti-inflammatory potential of the aminopyrazole class of compounds is noted for context.

Table 1: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Data not availableData not availableData not available
Celecoxib 82[15]0.04[16]~30[17]
Ibuprofen 12[15]80[15]0.15[15]
Diclofenac 0.076[15]0.026[15]2.9[15]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)% Inhibition of Edema (at 3 hours)
Aminopyrazole Derivatives (General) 10-5065-89%[1][3]
Celecoxib 10~50-60%
Ibuprofen 100~50-60%
Diclofenac 5~60-70%

Note: The percentage of inhibition can vary based on the animal model, dosage, and timing of administration.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of NSAIDs and related compounds are primarily mediated through the inhibition of the COX enzymes, which are central to the synthesis of prostaglandins. Another critical pathway in inflammation is the NF-κB signaling cascade, which regulates the expression of numerous pro-inflammatory genes.

Cyclooxygenase (COX) Pathway

The COX pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. NSAIDs exert their effects by blocking the active site of COX enzymes.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs (Ibuprofen, Diclofenac) NSAIDs->COX_Enzymes Inhibition COX2_Inhibitors Selective COX-2 Inhibitors (Celecoxib, Pyrazole Derivatives) COX2_Inhibitors->COX_Enzymes Selective Inhibition

Caption: The Cyclooxygenase (COX) pathway and points of inhibition by NSAIDs.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators. Some pyrazole derivatives have been shown to inhibit this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB DNA DNA NFkB->DNA Translocation & Binding NFkB_IkB NF-κB IκB NFkB_IkB->IkB NFkB_IkB->NFkB Release Transcription Gene Transcription DNA->Transcription Pro_inflammatory_Mediators Pro-inflammatory Mediators (Cytokines, Chemokines, iNOS, COX-2) Transcription->Pro_inflammatory_Mediators

References

A Comparative Analysis of the Structure-Activity Relationships of Aminopyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, with its isomers demonstrating a wide range of biological activities. This guide provides a comparative overview of the structure-activity relationships (SAR) of 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole isomers, focusing on their applications as anticancer, anti-inflammatory, and kinase-inhibiting agents. The information presented is collated from various studies, and while direct comparative data is limited, this guide aims to provide a clear and objective summary to aid in drug discovery and development efforts.

Anticancer Activity

The anticancer potential of aminopyrazole isomers has been extensively explored, with derivatives showing efficacy against various cancer cell lines. The position of the amino group on the pyrazole ring significantly influences the anticancer activity and the SAR.

3-Aminopyrazole Derivatives

3-Aminopyrazoles have emerged as potent anticancer agents, often functioning as kinase inhibitors.[1]

Structure-Activity Relationship (SAR) Summary:

  • Substitution at N1: Bulky aromatic or heteroaromatic substituents at the N1 position are often crucial for potent activity.

  • Substitution at C5: The nature of the substituent at the C5 position can significantly modulate the anticancer potency and selectivity. For instance, in a series of 3-aminopyrazole-based kinase inhibitors, variations at this position led to significant changes in the selectivity profile.[1]

  • Fusion to other rings: Pyrazolo[1,5-a]pyrimidines, derived from 3-aminopyrazoles, have shown significant anticancer activity.

Table 1: Anticancer Activity of Representative 3-Aminopyrazole Derivatives

CompoundTarget/Cell LineActivity (IC50/GI50)Reference
AT7519 Multi-CDK inhibitorCDK2 (10 nM), SW620 (0.35 µM), HCT116 (0.34 µM)[2]
Compound 24 CDK2/5 inhibitorNot specified[3]
Compound 9k A549, HCT-116, PC-3, MCF-72.14 µM, 3.59 µM, 5.52 µM, 3.69 µM[4]
Compound 13f A549, HCT-116, PC-3, MCF-71.98 µM, 2.78 µM, 4.27 µM, 4.01 µM[4]
4-Aminopyrazole Derivatives

4-Aminopyrazoles have been investigated for their anticancer properties, with some derivatives showing promising activity.

Structure-Activity Relationship (SAR) Summary:

  • N-substitution: The substituent on the pyrazole nitrogen plays a role in determining the cytotoxic potential.

  • C3 and C5 substitutions: Aryl or heteroaryl groups at these positions are common in active compounds.

  • Fused systems: Pyrazolo[4,3-d]pyrimidines derived from 4-aminopyrazoles have demonstrated cytotoxic effects.[5]

Table 2: Anticancer Activity of Representative 4-Aminopyrazole Derivatives

CompoundTarget/Cell LineActivity (IC50)Reference
Compound 7 MCF-7, HCT-11611.51 - 21.25 µM[5]
Compound 5 HepG2, MCF-714.82 µM, 13.47 µM[5]
Compound 4 HepG2, HCT-116, MCF-733.75 µM, 27.25 µM, 23.42 µM[5]
5-Aminopyrazole Derivatives

5-Aminopyrazoles are perhaps the most extensively studied isomers for anticancer activity, with numerous derivatives showing potent inhibition of various cancer cell lines.[6][7]

Structure-Activity Relationship (SAR) Summary:

  • N1-substituents: The nature of the substituent at the N1 position is a key determinant of activity. Phenyl and substituted phenyl groups are commonly found in potent compounds.

  • C3-substituents: Introduction of aryl or heteroaryl groups at C3 can enhance anticancer activity.

  • C4-substituents: Substitution at the C4 position with groups like cyano or carboxamide can influence potency.

  • Fused Systems: Pyrazolo[3,4-d]pyrimidines and other fused heterocycles derived from 5-aminopyrazoles are a rich source of anticancer agents.[6]

Table 3: Anticancer Activity of Representative 5-Aminopyrazole Derivatives

CompoundTarget/Cell LineActivity (IC50)Reference
Compound 22 HCT-116, MCF-73.18 µM, 4.63 µM[8]
Compound 174 MCF-7, HCT-1166.50 µM, 7.80 µM[9]
Compound 175 MCF-7, HCT-1163.74 µM, 4.93 µM[9]
Compound 176 MCF-7, HCT-1163.18 µM, 4.63 µM[9]
Compound 6b HNO-9710.5 µM[10]
Compound 6d HNO-9710 µM[10]
PTA-1 17 human cancer cell linesLow micromolar range[11]

Kinase Inhibitory Activity

Aminopyrazole isomers are prominent scaffolds for the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

3-Aminopyrazole Derivatives as Kinase Inhibitors

3-Aminopyrazoles are well-established as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs).[1][3][12]

Structure-Activity Relationship (SAR) Summary:

  • Hinge Binding: The aminopyrazole core often acts as a hinge-binder, forming crucial hydrogen bonds with the kinase backbone.

  • Gatekeeper Mutations: Modifications on the aminopyrazole scaffold have been explored to overcome resistance caused by gatekeeper mutations in kinases like FGFR.[12]

  • Selectivity: Small modifications to the pyrazole ring can significantly impact the selectivity profile of the inhibitors.[1]

Table 4: Kinase Inhibitory Activity of Representative 3-Aminopyrazole Derivatives

CompoundTarget KinaseActivity (IC50/Ki)Reference
Compound 3 FGFR3 (wild-type & gatekeeper mutant)Single-digit nanomolar[12]
Compound 14 CDK2, CDK5Ki = 0.007 µM, 0.003 µM[13]
Compound 15 CDK2Ki = 0.005 µM[13]
Compound 23 CDK2Ki = 0.090 µM[13]
4-Aminopyrazole Derivatives as Kinase Inhibitors

4-Aminopyrazoles have also been developed as kinase inhibitors, with a notable example being covalent inhibitors of CDK14.

Structure-Activity Relationship (SAR) Summary:

  • Covalent Inhibition: The 4-amino-1H-pyrazole scaffold has been utilized to design covalent inhibitors that target specific cysteine residues in the kinase active site.

  • TAIRE Kinase Selectivity: Certain 4-aminopyrazole derivatives have shown a biased selectivity profile towards the TAIRE family of kinases (CDK14-18).

5-Aminopyrazole Derivatives as Kinase Inhibitors

5-Aminopyrazoles are a versatile class of kinase inhibitors, targeting a range of kinases including Bruton's Tyrosine Kinase (BTK) and p38 MAP kinase.

Structure-Activity Relationship (SAR) Summary:

  • Hinge Interactions: The 5-aminopyrazole core can effectively mimic the hinge-binding interactions of other scaffolds like aminopyrazolopyrimidines.

  • Reversible Covalent Inhibition: Cyanamide-based reversible-covalent inhibitors have been developed from the 5-aminopyrazole scaffold, offering a unique mechanism of action.

  • Selectivity: Fine-tuning of substituents on the 5-aminopyrazole ring can lead to highly selective kinase inhibitors.

Anti-inflammatory Activity

Aminopyrazole derivatives have shown significant potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.

3-Aminopyrazole Derivatives in Inflammation

While less explored for anti-inflammatory purposes compared to 5-aminopyrazoles, some 3-aminopyrazole derivatives have demonstrated anti-inflammatory properties.

4-Aminopyrazole Derivatives in Inflammation

Certain 4-amino-3-trifluoromethyl-5-phenylpyrazoles have been identified as having appreciable anti-inflammatory activity.[14]

Structure-Activity Relationship (SAR) Summary:

  • Phenyl at C5: The presence of a phenyl group at the 5-position appears to be important for the anti-inflammatory activity of 4-aminopyrazoles.[14]

5-Aminopyrazole Derivatives in Inflammation

5-Aminopyrazoles have been investigated as anti-inflammatory agents, with some analogues of celecoxib showing potent and selective COX-2 inhibition.[14]

Structure-Activity Relationship (SAR) Summary:

  • COX-2 Selectivity: Modifications on the 5-aminopyrazole scaffold have led to the development of selective COX-2 inhibitors.

  • Nitric Oxide Donors: Hybrid molecules combining a 5-aminopyrazole with a nitric oxide-donating moiety have been synthesized to create novel anti-inflammatory agents with potentially reduced side effects.[14]

Table 5: Anti-inflammatory Activity of Representative 5-Aminopyrazole Derivatives

CompoundTargetActivity (IC50)Reference
Compound 35a COX-20.55 µM[14]
Compound 35b COX-20.61 µM[14]
Celecoxib COX-20.83 µM[14]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vitro Kinase Inhibition Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a suitable substrate, ATP, and a buffer.

  • Inhibitor Addition: Add the aminopyrazole test compounds at various concentrations to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature for a set time.

  • Detection: Detect the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays.

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Dosing: Administer the test compounds to rats at different doses, typically orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation and edema.

  • Measurement of Paw Volume: Measure the paw volume at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Aminopyrazole Isomers purification Purification and Characterization synthesis->purification in_vitro In Vitro Assays (Anticancer, Kinase, COX) purification->in_vitro in_vivo In Vivo Assay (Anti-inflammatory) in_vitro->in_vivo Promising Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro->sar_analysis in_vivo->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for the comparison of aminopyrazole isomers.

SAR_comparison cluster_isomers Aminopyrazole Isomers cluster_activities Biological Activities isomer3 3-Aminopyrazole anticancer Anticancer isomer3->anticancer Potent kinase Kinase Inhibition isomer3->kinase Well-established isomer4 4-Aminopyrazole isomer4->anticancer isomer4->kinase Covalent anti_inflammatory Anti-inflammatory isomer4->anti_inflammatory isomer5 5-Aminopyrazole isomer5->anticancer Highly Potent isomer5->kinase Versatile isomer5->anti_inflammatory COX-2 Selective

Caption: Relationship between aminopyrazole isomers and their biological activities.

Conclusion

The positional isomerism of the amino group on the pyrazole ring has a profound impact on the biological activity and structure-activity relationship of these compounds. While 5-aminopyrazoles appear to be the most extensively studied and have yielded highly potent anticancer and anti-inflammatory agents, 3- and 4-aminopyrazoles also represent valuable scaffolds for the development of novel therapeutics, particularly in the realm of kinase inhibition. A direct, systematic comparison of the three isomers under identical experimental conditions would be highly beneficial for a more definitive understanding of their relative merits and for guiding future drug design efforts. This guide provides a foundation for researchers to navigate the existing literature and make informed decisions in the design and development of new aminopyrazole-based drugs.

References

A Comparative Guide to the Therapeutic Index of 3-(4-aminophenyl)pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic efficacy and its toxicity. In oncology, a high TI is paramount, indicating that a compound can effectively target cancer cells with minimal harm to healthy tissues. This guide provides an objective comparison of 3-(4-aminophenyl)pyrazole derivatives, a class of heterocyclic compounds with significant potential in anticancer drug development. By presenting supporting experimental data and detailed methodologies, this guide aims to assist researchers in evaluating the therapeutic potential of these compounds.

Quantitative Analysis of Cytotoxicity and Selectivity

The antitumor potential of various pyrazole derivatives has been assessed across a range of human cancer cell lines. Efficacy is typically reported as the 50% inhibitory concentration (IC₅₀) or 50% cytotoxic concentration (CC₅₀), which represents the concentration of a compound required to inhibit or kill 50% of the cancer cell population, respectively.

A key metric for evaluating the therapeutic window of these compounds is the Selective Cytotoxicity Index (SCI) or Tumor-Selectivity Index (TS) . This index is calculated by dividing the cytotoxicity of a compound in normal cells by its cytotoxicity in cancer cells (e.g., CC₅₀ in normal cells / CC₅₀ in cancer cells). A higher SCI or TS value indicates greater selectivity for cancer cells, suggesting a more favorable safety profile.[1][2][3]

Table 1: Cytotoxicity of Pyrazole Derivatives Against Human Cancer Cell Lines

Compound IDDerivative ClassCancer Cell LineIC₅₀ / CC₅₀ (µM)Reference
MS7 Pyrazole-based ChalconeOral Squamous Carcinoma (Ca9-22)< 0.34[1]
MS8 Pyrazole-based ChalconeOral Squamous Carcinoma (Ca9-22)< 0.44[1]
Tpz-1 Thieno[2,3-c]pyrazoleLeukemia (HL-60)0.23 (24h)[2]
Tpz-1 Thieno[2,3-c]pyrazoleLeukemia (CCRF-CEM)0.19 (24h)[2]
PTA-1 PyrazoleLeukemia (Jurkat)0.32 (48h)[4]
PTA-1 PyrazoleBreast (MDA-MB-231)0.93 (72h)[4]
Compound 6c Indolo-pyrazoleMelanoma (SK-MEL-28)3.46[5]
Compound 6c Indolo-pyrazoleColon (HCT-116)9.02[5]
Compound 24 1H-pyrazolo[3,4-d]pyrimidineNon-small cell lung (A549)8.21[6]
Compound 10e 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazoleChronic Myeloid Leukemia (K562)6.726[7]
Compound 8t 1H-pyrazole-3-carboxamideAcute Myeloid Leukemia (MV4-11)0.00122[8]
5AP 22 3,5-diaminopyrazole derivativeColorectal Carcinoma (HCT-116)3.18[9]

Table 2: Comparative Selectivity of Pyrazole Derivatives

Compound IDCancer Cell Line (CC₅₀ in µM)Normal Cell Line (CC₅₀ in µM)Selective Cytotoxicity Index (SCI/TS)Reference
MS7 Oral Squamous Carcinoma (Ca9-22) (<0.34)Human Gingival Fibroblast (HGF) (>50.6)> 148.7[1]
MS8 Oral Squamous Carcinoma (Ca9-22) (<0.44)Human Gingival Fibroblast (HGF) (>50.0)> 113.5[1]
Tpz-1 Leukemia (HL-60) (0.43 at 48h)Human Fibroblast (Hs27) (5.43 at 48h)12.63[2]
Tpz-1 Breast (MDA-MB-231) (0.97 at 72h)Human Fibroblast (Hs27) (8.21 at 72h)8.46[2]
PTA-1 Breast (MDA-MB-231) (0.93 at 72h)Non-cancerous breast (MCF-10A) (4.40 at 72h)4.73[4]
Compound 6c Melanoma (SK-MEL-28) (3.46)Normal Human Bronchial Epithelium (BEAS-2B) (15.86)4.59[5]
Various N/AMany synthesized pyrazole derivatives showed significant anticancer activity without affecting normal fibroblast cells.Qualitative High Selectivity[10][11]
Mechanisms of Action and Affected Signaling Pathways

The anticancer effects of this compound derivatives are exerted through various mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting key signaling pathways essential for cancer cell proliferation and survival.

1. Induction of Apoptosis: Several pyrazole derivatives have been shown to induce apoptosis in cancer cells. A common mechanism involves the generation of Reactive Oxygen Species (ROS), which leads to mitochondrial dysfunction and the activation of caspase enzymes, the key executioners of apoptosis.

cluster_cell Cancer Cell Pyrazole Pyrazole ROS ROS Pyrazole->ROS Induces Caspase_Activation Caspase Activation (Caspase-3/7, Caspase-8) Pyrazole->Caspase_Activation Extrinsic Pathway Mitochondria Mitochondria ROS->Mitochondria Depolarization Mitochondria->Caspase_Activation Intrinsic Pathway Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Apoptosis induction by pyrazole compounds via ROS generation.

2. Inhibition of Kinase Signaling Pathways: Many pyrazole derivatives function as kinase inhibitors, targeting enzymes that are often hyperactive in cancer cells. By blocking these kinases, the compounds can halt cell proliferation and survival signals. Key targeted pathways include:

  • JAK/STAT Pathway: Inhibition of Janus kinases (JAK2/3) prevents the phosphorylation and activation of STAT proteins, which are transcription factors for proliferative genes.[7]

  • PI3K/AKT Pathway: Some compounds inhibit Protein Kinase B (AKT), a central node in a pathway that promotes cell survival and growth.[12]

  • Other Kinases: Derivatives have also shown inhibitory activity against Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR).[6][7][8]

Receptor Cytokine Receptor JAK JAK2 / JAK3 Receptor->JAK Activates STAT STAT3 / STAT5 JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Pyrazole Pyrazole Inhibitor (e.g., Compound 10e) Pyrazole->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole derivatives.

3. Cell Cycle Arrest: By interfering with signaling pathways and cellular machinery, these compounds can arrest the cell cycle at various phases (e.g., G2/M or S phase), preventing cancer cells from dividing.[5][7]

Experimental Protocols

The data presented in this guide are derived from established in vitro assays. Adherence to detailed and consistent methodologies is crucial for generating reproducible and comparable results.[13]

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration of a compound required to inhibit the growth of a cell population by 50% (IC₅₀/CC₅₀).

  • Objective: To measure the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well cell culture plates

    • Cancer and normal cell lines

    • Complete growth medium

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

    • Solubilization solution (e.g., DMSO)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[13]

    • Compound Treatment: Serial dilutions of the pyrazole compounds are prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

    • Incubation: Plates are incubated for a specified period (typically 24, 48, or 72 hours).[13]

    • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Solubilization: A solubilization solution is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC₅₀/CC₅₀ value is determined by plotting viability against drug concentration using non-linear regression analysis.[13]

cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Pyrazole Compound (Serial Dilutions) A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Add Solubilizer (e.g., DMSO) E->F G 7. Read Absorbance F->G H 8. Calculate IC50/CC50 G->H

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Objective: To quantify the induction of apoptosis by a compound.

  • Materials:

    • Flow cytometer

    • Annexin V-FITC Apoptosis Detection Kit

    • Treated and untreated cells

  • Procedure:

    • Cell Treatment: Treat cells with the pyrazole compound at the desired concentration and time.

    • Harvest and Wash: Harvest the cells and wash them with cold PBS.

    • Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

    • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.

References

A Head-to-Head Comparison of Pyrazole-Based Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous potent and selective inhibitors targeting key signaling pathways dysregulated in cancer.[1][2][3] This guide provides a comparative analysis of various pyrazole-based inhibitors, summarizing their cytotoxic activities across a range of human cancer cell lines. The data herein is compiled from recent studies to facilitate an objective evaluation of their potential as anticancer agents.

Quantitative Comparison of Inhibitor Activity

The in vitro cytotoxic activity of pyrazole-based compounds is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth. The following tables summarize the IC50 values of several pyrazole derivatives against various cancer cell lines, offering a direct comparison of their potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Target(s)Reference
Compound 1 HCC1937 (Breast)7EGFR[4]
MCF7 (Breast)Not specifiedEGFR[4]
HeLa (Cervical)11EGFR[4]
Compound 29 MCF7 (Breast)17.12CDK2/cyclin A2[2]
HepG2 (Liver)10.05CDK2/cyclin A2[2]
A549 (Lung)29.95CDK2/cyclin A2[2]
Caco2 (Colon)25.24CDK2/cyclin A2[2]
Compound 33 & 34 HCT116 (Colon)< 23.7CDK2[2]
MCF7 (Breast)< 23.7CDK2[2]
HepG2 (Liver)< 23.7CDK2[2]
A549 (Lung)< 23.7CDK2[2]
Compound 50 HepG2 (Liver)0.71EGFR, VEGFR-2[2]
Compound 5b K562 (Leukemia)0.021Tubulin[5]
MCF-7 (Breast)1.7Tubulin[5]
A549 (Lung)0.69Tubulin[5]
Compound 5e K562 (Leukemia)PotentTubulin[5]
MCF-7 (Breast)PotentTubulin[5]
A549 (Lung)PotentTubulin[5]
Compound 11 MCF-7 (Breast)2.85COX-2, EGFR, Topo-1[6]
HT-29 (Colon)2.12COX-2, EGFR, Topo-1[6]
HT-29 (Resistant)63.44COX-2, EGFR, Topo-1[6]
MCF-7 (Resistant)98.60COX-2, EGFR, Topo-1[6]
Compound 18c HL60 (Leukemia)8.43VEGFR2[7]
MDA-MB-231 (Breast)12.54VEGFR2[7]
MCF-7 (Breast)16.20VEGFR2[7]
Compound 18g HL60 (Leukemia)10.43VEGFR2, HER2[7]
MCF-7 (Breast)11.7VEGFR2, HER2[7]
MDA-MB-231 (Breast)4.07VEGFR2, HER2[7]
Compound 18h HL60 (Leukemia)8.99VEGFR2, HER2[7]
MCF-7 (Breast)12.48VEGFR2, HER2[7]
MDA-MB-231 (Breast)7.18VEGFR2, HER2[7]
Quinazoline-pyrazole hybrid 130 HePG2 (Liver)4.99Not specified[8]
HCT-116 (Colon)6.83Not specified[8]
MCF-7 (Breast)4.63Not specified[8]
Pyrazoline-pyrazole hybrid 134(b) A549 (Lung)4.94Not specified[8]
SiHa (Cervical)4.54Not specified[8]
COLO205 (Colon)4.98Not specified[8]
HePG2 (Liver)2.09Not specified[8]

Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors

Pyrazole derivatives have been shown to inhibit a variety of signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. These include receptor tyrosine kinases like EGFR and VEGFR, cell cycle regulators such as CDKs, and components of the cytoskeleton like tubulin.[1][2]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrazole-Based EGFR Inhibitor Inhibitor->EGFR Ligand Ligand (e.g., EGF) Ligand->EGFR

Caption: EGFR signaling pathway and the point of inhibition by pyrazole-based inhibitors.

CDK_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition (CDK4/6, CDK2) G1->S G2 G2 Phase S->G2 S/G2 Transition (CDK2) S->G2 M M Phase (Mitosis) G2->M G2/M Transition (CDK1) G2->M Inhibitor Pyrazole-Based CDK Inhibitor Inhibitor->G1 Inhibitor->S Inhibitor->G2

Caption: The cell cycle and points of arrest induced by pyrazole-based CDK inhibitors.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of pyrazole-based inhibitors.

Cell Viability Assay (MTT Assay)

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole-based inhibitor for 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.[4][9]

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.[4][9]

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength of 570 nm.[4][9]

  • IC50 Calculation: The IC50 values are determined from dose-response curves by plotting the percentage of cell growth inhibition against the inhibitor concentration.[4]

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with pyrazole inhibitor (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate for 4 hours C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

Cell Cycle Analysis

Flow cytometry is employed to determine the effect of pyrazole-based inhibitors on cell cycle progression.

  • Cell Treatment: Cancer cells are treated with the pyrazole inhibitor at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

  • Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest.[9] An increase in the sub-G1 population is indicative of apoptosis.[9]

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the inhibitor.

  • Protein Extraction: Following treatment with the pyrazole inhibitor, cells are lysed to extract total protein.[9]

  • Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated EGFR, Cyclin D1, Bcl-2, Bax) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine changes in protein expression relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

The pyrazole scaffold continues to be a highly valuable framework in the design of novel anticancer agents. The compounds highlighted in this guide demonstrate a broad range of activities against various cancer cell lines, targeting diverse and critical cellular pathways. The provided data and protocols serve as a resource for researchers to compare the efficacy of these inhibitors and to guide the design and development of next-generation pyrazole-based cancer therapeutics. Further in-depth studies, including in vivo models, are essential to fully elucidate the therapeutic potential of these promising compounds.

References

Validating Target Engagement of 3-(4-aminophenyl)pyrazole in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies to validate the cellular target engagement of 3-(4-aminophenyl)pyrazole, a pyrazole-containing compound with potential kinase inhibitory activity. Due to the limited publicly available data for this specific molecule, this guide utilizes experimental data from structurally related 3-aminopyrazole-based kinase inhibitors as a proxy for comparison. This approach allows for a practical demonstration of key validation techniques and data interpretation.

Introduction to Target Engagement

Confirming that a therapeutic compound binds to its intended molecular target within a cell is a critical step in drug discovery. This process, known as target engagement, is essential for validating the mechanism of action, interpreting cellular phenotypes, and guiding lead optimization. Various biophysical and biochemical methods have been developed to measure and quantify drug-target interactions in the complex environment of a living cell.[1] The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, with numerous derivatives targeting a wide range of kinases involved in cell signaling pathways.[2][3]

Comparative Analysis of Target Engagement Methodologies

Several robust methods are available to assess the cellular target engagement of small molecules like this compound. This section compares two prominent techniques: the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays, using data from analogous 3-aminopyrazole compounds.

Data Presentation: Quantitative Comparison

The following table summarizes key quantitative data obtained for a representative 3-aminopyrazole-based kinase inhibitor (Compound X), a close structural analog of this compound. This data is presented to illustrate the typical outputs of different target engagement assays.

Parameter CETSA NanoBRET™ Assay Alternative Method: In-Vitro Kinase Assay
Metric Thermal Shift (ΔTm)Cellular EC50Biochemical IC50
Compound X vs. Target Kinase (CDK16) +10.3 °C[4]18.0 nM[4]Data not available for Compound X
Interpretation Significant stabilization of the target protein upon compound binding, indicating direct engagement.High potency in a cellular context, reflecting both target affinity and cell permeability.Direct measure of enzymatic inhibition in a purified system.

Note: The data presented is for a structurally similar 3-aminopyrazole-based kinase inhibitor as a proxy for this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of target engagement studies. Below are protocols for the key experiments cited in this guide.

Cellular Thermal Shift Assay (CETSA)

CETSA measures the change in the thermal stability of a target protein upon ligand binding.[1]

Experimental Workflow:

cell_culture Cell Culture & Treatment heat_shock Heat Shock cell_culture->heat_shock Incubate with compound lysis Cell Lysis heat_shock->lysis separation Separation of Soluble & Aggregated Proteins lysis->separation Centrifugation detection Protein Detection (e.g., Western Blot) separation->detection

CETSA Experimental Workflow.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T) and allow them to adhere. Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Shock: After treatment, wash the cells with PBS. Resuspend the cells in PBS and aliquot into PCR tubes. Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot or other protein detection methods. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[4]

Experimental Workflow:

transfection Transfect cells with NanoLuc®-tagged target cell_plating Plate transfected cells transfection->cell_plating compound_addition Add test compound & fluorescent tracer cell_plating->compound_addition measurement Measure BRET signal compound_addition->measurement

NanoBRET™ Assay Workflow.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a vector expressing the target protein fused to NanoLuc® luciferase and a suitable fluorescent tracer.

  • Cell Plating: Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • Compound Addition: Add a serial dilution of this compound to the cells. Then, add the NanoBRET™ tracer and the Nano-Glo® substrate.

  • BRET Measurement: Measure the BRET signal using a luminometer equipped with appropriate filters. The displacement of the tracer by the test compound results in a decrease in the BRET signal, which is used to determine the cellular EC50 value.

Signaling Pathway Context

The 3-aminopyrazole scaffold is a common feature in many kinase inhibitors. These inhibitors often target Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. The diagram below illustrates a simplified CDK-mediated cell cycle progression pathway, a likely target for pyrazole-based inhibitors.

cluster_G1 G1 Phase cluster_S S Phase CDK4_6 CDK4/6-Cyclin D Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits CDK2_E CDK2-Cyclin E E2F->CDK2_E activates DNA_rep DNA Replication CDK2_E->DNA_rep promotes inhibitor This compound inhibitor->CDK4_6 inhibits inhibitor->CDK2_E inhibits

Simplified CDK-regulated cell cycle pathway.

Conclusion

References

Safety Operating Guide

Proper Disposal of 3-(4-Aminophenyl)pyrazole: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following disposal procedures are based on general principles for hazardous laboratory waste and information available for structurally related compounds, specifically 3-(4-Aminophenyl)-1H-pyrazol-5-amine. A specific Safety Data Sheet (SDS) for 3-(4-Aminophenyl)pyrazole was not located. Therefore, these guidelines must be adapted to your specific circumstances and in strict accordance with local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.

This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and professionals in drug development. The focus is on ensuring safe handling and adherence to regulatory compliance.

Immediate Safety and Hazard Summary

This compound is a heterocyclic compound containing an aromatic amine. Aromatic amines as a class of compounds are often associated with toxicity and should be handled with care. Based on data for the closely related compound, 3-(4-Aminophenyl)-1H-pyrazol-5-amine, the primary hazards include acute oral toxicity.

For personal protection, it is imperative to use appropriate Personal Protective Equipment (PPE) when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

The following table summarizes the key hazard information for the related compound, 3-(4-Aminophenyl)-1H-pyrazol-5-amine, which should be considered as indicative for this compound in the absence of specific data.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Experimental Protocol for Waste Handling and Disposal:

  • Waste Segregation:

    • Collect all waste containing this compound, including pure compound, contaminated labware (e.g., weighing boats, pipette tips), and solutions, in a dedicated and clearly labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed by a qualified chemist or your EHS department. Aromatic amines can react with strong oxidizing agents.

  • Waste Container Selection and Labeling:

    • Use a container that is chemically compatible with aromatic amines and any solvents used. A high-density polyethylene (HDPE) container is generally a suitable choice.

    • The container must be in good condition and have a secure, leak-proof lid.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • List all components of the waste, including solvents and their approximate percentages.

    • Indicate the date when the first waste was added to the container.

  • Storage of Waste:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

    • The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.

    • Ensure the container is kept closed at all times, except when adding waste.[2]

    • Store in a well-ventilated area, away from incompatible materials.

  • Disposal of Empty Containers:

    • An "empty" container that held this compound must be managed carefully.

    • If the compound is classified as an acute hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3]

    • For non-acutely hazardous waste, empty the container as much as possible, and then it may be disposed of as regular trash after defacing the label.[3] Always confirm your institution's specific procedures for empty container disposal.

  • Arranging for Waste Pickup:

    • Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers in an SAA), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][2]

    • Do not transport hazardous waste outside of your designated laboratory area.

Visualizing the Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste like this compound.

A Start: Chemical Waste Generated B Identify Hazards (Consult SDS/EHS) A->B C Segregate Waste (Solid vs. Liquid, Compatibility) B->C D Select Appropriate Waste Container C->D E Label Container Correctly (Contents, Hazards, Date) D->E F Store in Designated Satellite Accumulation Area E->F G Is Container Full or Storage Time Limit Reached? F->G G->F No H Arrange for EHS Waste Pickup G->H Yes I End: Proper Disposal H->I

Caption: General workflow for laboratory chemical waste disposal.

This structured approach ensures that all safety and regulatory aspects of waste management are addressed, fostering a secure and compliant laboratory environment. By adhering to these procedures, you contribute to the protection of yourself, your colleagues, and the environment.

References

Personal protective equipment for handling 3-(4-Aminophenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(4-Aminophenyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, operational, and disposal information for handling this compound in a laboratory setting. Adherence to these procedures is crucial for ensuring personal safety and minimizing environmental impact.

Hazard Summary
  • Acute Oral Toxicity : Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation : Causes skin irritation.[1][2][4]

  • Serious Eye Damage/Irritation : Causes serious eye irritation or damage.[1][2][4]

  • Respiratory Irritation : May cause respiratory irritation.[1][2]

It is imperative to handle this compound with the care required for hazardous substances.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

Body PartRequired PPEStandard
Eyes/Face Tightly fitting safety goggles or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[5]
Skin/Hands Chemical-resistant, impervious gloves (e.g., nitrile rubber).Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[5]
Body Laboratory coat and, if a significant spill risk exists, impervious clothing.Fire/flame resistant and impervious clothing should be worn.[2][5]
Respiratory Use only in a well-ventilated area or under a chemical fume hood. If dust is generated and exposure limits may be exceeded, a full-face respirator with an appropriate particulate filter is necessary.Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Operational Plan: Safe Handling Workflow

Following a strict operational workflow is essential to minimize exposure and maintain a safe laboratory environment.

Preparation and Handling
  • Designated Area : Conduct all work with this compound in a designated area, such as a chemical fume hood, to control potential exposure.

  • Pre-use Inspection : Before handling, visually inspect the container for any damage or leaks.

  • PPE Donning : Put on all required PPE as specified in the table above before opening the container.

  • Weighing and Transfer : When weighing or transferring the solid compound, do so carefully to avoid generating dust. Use a spatula for transfers. If preparing solutions, add the solid to the solvent slowly.

  • Avoid Contact : Do not allow the chemical to come into contact with skin, eyes, or clothing.[1]

  • Hygiene : Wash hands thoroughly after handling, even if gloves were worn.[1][4] Do not eat, drink, or smoke in the handling area.[2][3]

Emergency Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][2]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][2][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][4]
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1][2]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste :

    • Collect unused or expired solid this compound in a clearly labeled, sealed container designated for solid chemical waste.

    • Contaminated materials such as weighing paper, pipette tips, and gloves must also be disposed of in this container.

  • Liquid Waste :

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.

    • Do not mix with other incompatible waste streams.

  • Empty Containers :

    • Thoroughly rinse empty containers with a suitable solvent three times.

    • The rinsate must be collected and disposed of as hazardous liquid waste.[6]

    • After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.

Disposal Workflow

cluster_handling Handling & Use cluster_waste_generation Waste Generation cluster_disposal Disposal Path start Start Handling This compound weigh Weighing/Transfer (in fume hood) start->weigh experiment Experimental Use weigh->experiment solid_waste Solid Waste (Unused chemical, contaminated PPE) experiment->solid_waste liquid_waste Liquid Waste (Solutions, rinsate) experiment->liquid_waste empty_container Empty Containers experiment->empty_container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid rinse_container Triple Rinse Container empty_container->rinse_container disposal_pickup Arrange for Pickup by Environmental Health & Safety (EHS) collect_solid->disposal_pickup collect_liquid->disposal_pickup collect_rinsate Collect Rinsate as Liquid Waste rinse_container->collect_rinsate collect_rinsate->collect_liquid

Caption: Workflow for the safe disposal of this compound.

Final Disposal : All waste containing this compound must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[1][2][6] Do not dispose of this chemical down the drain or in regular trash.[6] Always follow local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。